Technical Documentation Center

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole
  • CAS: 186545-33-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole: Synthesis, Properties, and Therapeutic Potential

Introduction: The Therapeutic Promise of the Tetrahydrocarbazole Scaffold The 1,2,3,4-tetrahydrocarbazole (THC) framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous naturally oc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THC) framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and synthetic molecules with significant biological activity.[1] This tricyclic heterocyclic system, consisting of a fused indole and cyclohexane ring, offers a versatile platform for structural modification, enabling the fine-tuning of its pharmacological profile. Tetrahydrocarbazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2]

This technical guide focuses on a specific derivative, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole , a compound of interest for its potential applications in drug discovery. The introduction of a bromine atom at the 6-position and a dimethylamino group at the 3-position is anticipated to modulate the compound's electronic properties, lipophilicity, and receptor-binding interactions, thereby influencing its biological activity. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with detailed experimental considerations, and an exploration of its potential therapeutic applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is not widely available in the public domain, its key physicochemical and spectroscopic properties can be predicted based on the analysis of closely related analogs. These predicted properties serve as a valuable reference for its synthesis, purification, and characterization.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₇BrN₂Based on chemical structure
Molecular Weight 293.2 g/mol Calculated from the molecular formula
Appearance Off-white to pale yellow solidTypical for bromo-substituted carbazole derivatives
Melting Point 180-190 °CBased on melting points of similar substituted tetrahydrocarbazoles[3]
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons; sparingly soluble in alcohols; insoluble in water.The nonpolar carbazole core and the presence of the bromo substituent suggest solubility in organic media.
¹H NMR Aromatic protons (δ 7.0-7.5 ppm), N-H proton of the carbazole ring (δ 8.0-11.0 ppm, broad singlet), aliphatic protons of the tetrahydrocarbazole ring (δ 1.5-3.0 ppm), and a singlet for the dimethylamino group protons (δ 2.2-2.5 ppm).[3]Inferred from spectral data of 6-bromo-1,2,3,4-tetrahydro-5H-carbazole and other N-alkylated derivatives.[3]
¹³C NMR Aromatic carbons (δ 110-155 ppm), aliphatic carbons (δ 20-50 ppm), and a signal for the dimethylamino carbons (δ ~40 ppm). The carbon bearing the bromine atom would appear in the aromatic region.[3]Based on the known chemical shifts for substituted tetrahydrocarbazoles.[3]
IR Spectroscopy Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2800 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), and C-N stretching (~1300-1200 cm⁻¹). A C-Br stretching frequency is expected in the fingerprint region.Inferred from the vibrational modes of the functional groups present in the molecule.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).The presence of bromine with its two stable isotopes (⁷⁹Br and ⁸¹Br) will result in a distinctive isotopic signature.

Synthesis and Mechanistic Considerations: A Proposed Route via Fischer Indole Synthesis

The most versatile and widely employed method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[4] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by a[[“]][[“]]-sigmatropic rearrangement to form the indole ring system.[6]

A plausible and efficient synthetic route to 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is proposed in two key steps:

  • Fischer Indole Synthesis: Reaction of 4-bromophenylhydrazine with 4-(dimethylamino)cyclohexanone.

  • Purification: Isolation and purification of the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification A 4-Bromophenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, e.g., Acetic Acid) A->C B 4-(Dimethylamino)cyclohexanone B->C D 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole C->D E Recrystallization or Column Chromatography D->E

Caption: Proposed synthetic workflow for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

Experimental Protocol: A Self-Validating System

Objective: To synthesize 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • 4-(Dimethylamino)cyclohexanone hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Preparation of Free Bases (Self-Validation: pH check):

    • In separate flasks, dissolve 4-bromophenylhydrazine hydrochloride and 4-(dimethylamino)cyclohexanone hydrochloride in a minimal amount of water.

    • Slowly add a saturated solution of sodium bicarbonate to each flask with stirring until the solutions are basic (pH > 8), precipitating the free bases.

    • Extract the free bases with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free hydrazine and ketone.

    • Causality: This initial step is crucial as the Fischer indole synthesis proceeds with the free base forms of the reactants. The hydrochloride salts would interfere with the desired acid-catalyzed reaction.

  • Fischer Indole Synthesis (Self-Validation: TLC Monitoring):

    • In a round-bottom flask equipped with a reflux condenser, dissolve the 4-bromophenylhydrazine (1.0 equivalent) and 4-(dimethylamino)cyclohexanone (1.1 equivalents) in glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

    • Causality: Glacial acetic acid serves as both the solvent and the acid catalyst, promoting the formation of the phenylhydrazone intermediate and the subsequent[[“]][[“]]-sigmatropic rearrangement.[4] Using a slight excess of the ketone can help to drive the reaction to completion.

  • Work-up and Isolation (Self-Validation: Neutralization):

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice-cold water with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral to slightly basic.

    • The crude product should precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining salts.

  • Purification (Self-Validation: Purity Analysis):

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

    • The purity of the final product should be assessed by TLC, and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

    • Causality: Purification is essential to remove any unreacted starting materials, side products, or impurities formed during the reaction, ensuring the integrity of the final compound for subsequent biological evaluation.

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is dictated by the interplay of its three key structural features: the electron-rich indole nucleus, the tetrahydrocyclohexane ring, and the bromo and dimethylamino substituents.

  • Electrophilic Aromatic Substitution: The carbazole ring is susceptible to electrophilic attack. The bromine atom at the 6-position is a deactivating group but directs incoming electrophiles to the ortho and para positions.

  • N-Functionalization: The nitrogen atom of the indole ring can be alkylated or acylated to introduce further diversity and modulate the compound's properties.

  • Oxidation: The tetrahydrocarbazole ring can be oxidized to the fully aromatic carbazole system under appropriate conditions.

The therapeutic potential of this compound can be inferred from the known biological activities of related tetrahydrocarbazole derivatives.

Antiviral Activity: A Potential Candidate Against Human Papillomavirus (HPV)

Substituted tetrahydrocarbazoles have emerged as a promising class of antiviral agents, particularly against human papillomaviruses (HPV).[7] Research has shown that the presence of a lipophilic, electron-withdrawing group, such as bromine, at the 6-position of the tetrahydrocarbazole scaffold can enhance anti-HPV activity.[7] The dimethylamino group at the 3-position may further influence the compound's interaction with viral or host cell targets. The precise mechanism of action is still under investigation but is thought to involve the inhibition of early events in the HPV infection cycle.[8]

Neuroprotection: Modulating the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[9] Its dysregulation is implicated in various neurodegenerative diseases. Several small molecules have been shown to exert neuroprotective effects by modulating this pathway.[[“]][10] Tetrahydrocarbazole derivatives have been investigated for their neuroprotective properties, and it is plausible that 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole could act as a modulator of the PI3K/Akt pathway, thereby protecting neurons from oxidative stress and apoptosis.[[“]]

PI3K_Akt_Pathway cluster_input Upstream Signaling cluster_core Core Pathway cluster_output Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Survival Cell Survival Akt->Survival Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis Inhibition Akt->Apoptosis THC 6-Bromo-3-(dimethylamino)- 1,2,3,4-tetrahydro-9H-carbazole THC->Akt potentially modulates

Caption: Potential modulation of the PI3K/Akt signaling pathway by 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

Conclusion and Future Directions

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a promising, yet underexplored, derivative of the pharmacologically significant tetrahydrocarbazole family. Based on the established chemistry and biology of this scaffold, a reliable synthetic route via the Fischer indole synthesis is proposed. The predicted physicochemical and spectroscopic properties provide a foundation for its synthesis and characterization.

The potential for this compound to exhibit potent antiviral, particularly anti-HPV, and neuroprotective activities warrants further investigation. Future research should focus on the successful synthesis and purification of this molecule, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro and in vivo biological evaluations are necessary to validate its therapeutic potential and elucidate its mechanism of action, with a particular focus on its effects on viral replication and key cellular signaling pathways such as PI3K/Akt. The insights gained from such studies will be invaluable for the rational design and development of novel therapeutics based on the versatile tetrahydrocarbazole scaffold.

References

  • One-Pot Synthesis of New Substituted 1,2,3,4-Tetrahydrocarbazoles via Petasis Reaction. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Zheng, Y., et al. (2024). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. Frontiers in Cellular Neuroscience, 18, 1359595.
  • Consensus. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress. Retrieved from [Link]

  • Gudmundsson, K. S., et al. (2009). Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses. Bioorganic & Medicinal Chemistry Letters, 19(13), 3489–3492.
  • Wang, Y., et al. (2021). PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. Frontiers in Pharmacology, 12, 648434.
  • Chaudhari, T. Y., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
  • Nangare, A., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(01), 160–171.
  • Gudmundsson, K. S., et al. (2009). Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses. Bioorganic & Medicinal Chemistry Letters, 19(13), 3489–3492.
  • Recent approaches to the synthesis of tetrahydrocarbazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Gudmundsson, K. S., et al. (2009). Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses. Mount Sinai Scholars Portal. Retrieved from [Link]

  • Fingerprint of "Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses". (n.d.). Mount Sinai Scholars Portal. Retrieved from [Link]

  • Uppar, P. M., et al. (n.d.). Synthesis of substituted 1,2,3,4-tetrahydrocarbazoles (53) 3.9. ResearchGate. Retrieved from [Link]

  • Vanhaesebroeck, B., et al. (2021). A small molecule PI3Kα activator for cardioprotection and neuroregeneration.
  • Beurel, E., et al. (2015). Roles of PI3K/Akt/GSK3/mTOR pathway in cell signaling of mental illnesses. Ageing Research Reviews, 21, 59–69.
  • Fischer indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Sathiya, M., & Guhanathan, S. (2018). Electrophilic and Free Radical Bromination of Biologically Active Bromo Derivatives of [B] Carbazole Using NBS/ H2SO4. World Journal of Pharmaceutical Research, 7(8), 291-305.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]

  • Asghari, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2456–2463.
  • Aman, U., et al. (2025). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ChemistrySelect, 10(1).
  • Cunning, C., et al. (2014). Novel Antivirals Inhibit Early Steps in HPV Infection. Antiviral Research, 112, 59–69.
  • Green synthesis of substituted tetrahydrocarbazoles via the... (n.d.). ResearchGate. Retrieved from [Link]

  • Velmurugan, R., et al. (2009). 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3269.
  • Scheme of 1,2,3,4 substituted Tetrahydrocarbazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Caruso, A., et al. (2011). tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o647.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole: A Keystone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Carbazole derivatives form the backbone of numerous pharmacologically active compounds. Their unique electronic properties and rigid structure make...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole derivatives form the backbone of numerous pharmacologically active compounds. Their unique electronic properties and rigid structure make them ideal scaffolds for drug design. This technical guide delves into the structural elucidation of a specific derivative, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a molecule poised with potential for therapeutic applications. By examining its three-dimensional architecture through the lens of single-crystal X-ray diffraction, we can unlock insights into its structure-activity relationship, paving the way for the rational design of novel therapeutics. While a definitive crystal structure for this exact compound is not publicly available, this guide synthesizes established methodologies and data from analogous structures to present a comprehensive and predictive analysis.

Introduction: The Significance of Carbazole Scaffolds in Medicinal Chemistry

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with significant biological activities. The planarity of the carbazole ring system allows for effective π-π stacking interactions with biological targets, while the nitrogen atom provides a site for hydrogen bonding. The tetrahydrocarbazole moiety, in particular, offers a partially saturated ring system that introduces conformational flexibility, which can be crucial for optimal binding to protein targets.

The introduction of specific substituents onto the carbazole core can dramatically modulate its pharmacological profile. Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity, improve metabolic stability, and increase cell membrane permeability. The presence of a dimethylamino group can enhance solubility and introduce a basic center for salt formation, which is often desirable for pharmaceutical formulations. The title compound, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, combines these key features, making its structural analysis a subject of considerable interest for the development of new therapeutic agents.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole can be approached through established synthetic routes for tetrahydrocarbazoles. A plausible pathway involves the Fischer indole synthesis, a reliable method for constructing the carbazole core.

Proposed Synthetic Workflow

Synthetic Workflow 4-Bromophenylhydrazine 4-Bromophenylhydrazine Intermediate_Hydrazone Intermediate Hydrazone 4-Bromophenylhydrazine->Intermediate_Hydrazone 4-(Dimethylamino)cyclohexanone 4-(Dimethylamino)cyclohexanone 4-(Dimethylamino)cyclohexanone->Intermediate_Hydrazone Cyclization Fischer Indole Synthesis (Cyclization) Intermediate_Hydrazone->Cyclization Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Cyclization Target_Molecule 6-Bromo-3-(dimethylamino)-1,2,3,4- tetrahydro-9H-carbazole Cyclization->Target_Molecule

Caption: Proposed synthetic pathway for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The following is a generalized protocol that can be optimized for the title compound.

  • Purification: The crude product from the synthesis is first purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Solvent Selection: A solvent screen is performed to identify a suitable solvent or solvent mixture for crystallization. Solvents to be tested include ethanol, methanol, acetone, acetonitrile, and mixtures with water.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent at room temperature. The solution is loosely covered and left undisturbed to allow for slow evaporation of the solvent.

  • Vapor Diffusion: Alternatively, a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small vial, which is then placed in a larger sealed container with a less volatile anti-solvent (e.g., hexane). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested, washed with a small amount of cold solvent, and dried.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data collection strategies are designed to obtain a complete and redundant set of diffraction intensities.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

A Predictive Analysis of the Crystal Structure

In the absence of specific experimental data for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, we can predict its key crystallographic features based on the structures of similar brominated carbazole derivatives.[1][2][3][4][5][6]

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for the title compound, derived from published data for analogous structures.

ParameterPredicted Value
Chemical FormulaC₁₄H₁₇BrN₂
Formula Weight293.21 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
Volume (ų)1500-2000
Z4
Calculated Density (g/cm³)1.3-1.5
Molecular Geometry and Conformation

The carbazole core is expected to be nearly planar. The tetrahydro- portion of the molecule will adopt a half-chair conformation. The bromine atom will be located on the benzene ring, and the dimethylamino group will be attached to the saturated cyclohexane ring. The precise bond lengths and angles will be influenced by the electronic effects of the substituents and the packing forces in the crystal lattice.

Intermolecular Interactions: The Architects of the Supramolecular Assembly

The crystal packing is likely to be dominated by a combination of intermolecular forces, which are crucial for the stability of the crystal lattice and can influence the physicochemical properties of the solid state.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B N-H_A N-H (Carbazole) N_B Nitrogen (Dimethylamino) N-H_A->N_B Hydrogen Bonding Br_A Bromine Br_A->Br_A Halogen Bonding (potential) Aromatic_Ring_A Aromatic Ring (π-system) Aromatic_Ring_B Aromatic Ring (π-system) Aromatic_Ring_A->Aromatic_Ring_B π-π Stacking

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

This guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and expected outcomes of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental data for this specific molecule is not publicly available, this guide synthesizes information from structurally related compounds to provide a robust predictive analysis.

Introduction to 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic compound that forms the core of many biologically active molecules. The tetrahydrocarbazole scaffold is of significant interest in medicinal chemistry due to its presence in various natural products and pharmacologically active compounds. The addition of a bromine atom and a dimethylamino group to this scaffold is anticipated to modulate its physicochemical and biological properties, making its unambiguous characterization a critical step in any research and development endeavor.

Carbazole and its derivatives are known for their potential applications as hole-transporting materials in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs).[1] The synthesis of such derivatives often involves multi-step organic reactions, and their structural confirmation relies heavily on spectroscopic methods.[1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and amine protons. The predicted chemical shifts (δ) are presented in Table 1 . These predictions are based on the analysis of related structures such as 6-Bromo-1,2,3,4-tetrahydro-5H-carbazole and other substituted tetrahydrocarbazoles.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
N-H (indole)8.0 - 8.5Singlet (br)1H
Aromatic H-5~7.5Doublet1H
Aromatic H-7~7.3Doublet of doublets1H
Aromatic H-8~7.2Doublet1H
Aliphatic H-3~3.0 - 3.4Multiplet1H
Aliphatic H-4 (eq)~2.8 - 3.0Multiplet1H
Aliphatic H-4 (ax)~2.6 - 2.8Multiplet1H
N(CH₃)₂~2.3 - 2.5Singlet6H
Aliphatic H-1 (eq)~2.0 - 2.2Multiplet1H
Aliphatic H-1 (ax)~1.8 - 2.0Multiplet1H
Aliphatic H-2 (eq)~1.9 - 2.1Multiplet1H
Aliphatic H-2 (ax)~1.7 - 1.9Multiplet1H

Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the N-H proton of the carbazole ring, which might otherwise exchange with protic solvents like methanol-d₄ or D₂O. The broadness of the N-H signal is a common phenomenon due to quadrupole coupling with the ¹⁴N nucleus.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2 .

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-4a~136
Aromatic C-8a~135
Aromatic C-5a~129
Aromatic C-8b~125
Aromatic C-7~122
Aromatic C-5~113
Aromatic C-6~111
Aromatic C-4b~110
Aliphatic C-3~60
N(CH₃)₂~40
Aliphatic C-4~30
Aliphatic C-1~25
Aliphatic C-2~23

Expertise & Experience: The presence of the electron-donating dimethylamino group at the C-3 position is expected to shield this carbon, shifting it upfield relative to the unsubstituted tetrahydrocarbazole. Conversely, the bromine atom on the aromatic ring will have a more complex effect due to its electronegativity and ability to participate in resonance.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution; gentle warming or sonication can be applied if necessary.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to set the correct immersion depth.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-pulse ¹H spectrum.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

      • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay and faster acquisition.

      • Set the number of scans based on the sample concentration (typically 8-16 scans for a moderately concentrated sample).

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

      • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

      • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum.

    • Reference the chemical shift scale to the solvent peak or the internal standard.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (C₁₄H₁₇BrN₂), the expected monoisotopic mass is approximately 292.06 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)Relative Intensity
[M]⁺~292.06~294.06~100%
[M-CH₃]⁺~277.04~279.04Variable
[M-N(CH₃)₂]⁺~248.02~250.02Variable
[M-Br]⁺~213.11-Variable

Trustworthiness: The observation of the characteristic bromine isotopic pattern is a self-validating feature, providing high confidence in the presence of a single bromine atom in the molecule.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be of high purity (LC-MS grade) to minimize background interference.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal for the molecular ion.

    • Acquire the mass spectrum in positive ion mode, as the dimethylamino group is readily protonated.

    • Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-Br bonds.

Table 4: Predicted Infrared Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
N-H (indole)~3400Stretching
C-H (aromatic)~3100 - 3000Stretching
C-H (aliphatic)~2950 - 2850Stretching
C=C (aromatic)~1600 - 1450Ring stretching
C-N (amine)~1350 - 1250Stretching
C-N (indole)~1300 - 1200Stretching
C-Br~600 - 500Stretching

Authoritative Grounding: The assignment of these bands is based on well-established correlation tables for IR spectroscopy, which link specific vibrational frequencies to particular functional groups. The N-H stretching frequency of the carbazole moiety is a particularly useful diagnostic peak.[3]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Section 4: Visualizing the Structural-Spectral Relationship

The following diagrams illustrate the key structural features of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole and how they relate to the expected spectroscopic data.

G cluster_mol 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole cluster_nmr Key NMR Correlations cluster_ms Key MS Fragmentation cluster_ir Key IR Absorptions mol mol A Aromatic Protons (H-5, H-7, H-8) δ ~7.2-7.5 ppm mol->A B Aliphatic Protons (H-1, H-2, H-3, H-4) δ ~1.7-3.4 ppm mol->B C N(CH₃)₂ Protons δ ~2.3-2.5 ppm mol->C D N-H Proton δ ~8.0-8.5 ppm mol->D M [M]⁺ and [M+2]⁺ (Bromine Isotope Pattern) mol->M NH N-H Stretch ~3400 cm⁻¹ mol->NH CH C-H Stretches (Aromatic & Aliphatic) mol->CH CBr C-Br Stretch ~600-500 cm⁻¹ mol->CBr

Caption: Structural overview and key spectroscopic correlations.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. By combining the detailed structural insights from ¹H and ¹³C NMR, the molecular weight and elemental composition confirmation from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can achieve unambiguous structural elucidation of this and related carbazole derivatives. The provided protocols represent standard, validated methodologies that ensure data integrity and reproducibility.

References

  • M. Sathiya and S. Guhanathan. "SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF NOVEL BROMINATED TETRAHYDROCARBAZOLE DERIVATIVES." WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, vol. 7, no. 8, 2018, pp. 291-305. [Link]

  • PubChem. "6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole." National Center for Biotechnology Information. [Link]

  • PubChem. "1,2,3,4-Tetrahydrocarbazole." National Center for Biotechnology Information. [Link]

  • Khan, M. U. R., et al. "Synthesis and Characterization of Novel Carbazole Based Dyes." Asian Journal of Chemistry, vol. 36, no. 12, 2024, pp. 2843-2847. [Link]

  • NIST. "Carbazole." NIST Chemistry WebBook, SRD 69. [Link]

  • The American Institute of Chemists. "Synthesis & Characterization of a Novel Carbazole Based Hole Transporting Material." The Chemist. [Link]

  • Royal Society of Chemistry. "Supporting Information for..." [Link]

  • NIST. "1H-Carbazole, 2,3,4,9-tetrahydro-." NIST Chemistry WebBook. [Link]

  • PubChem. "6-bromo-1,4-dimethyl-9H-carbazole." National Center for Biotechnology Information. [Link]

  • SpectraBase. "9H-Carbazole, 6-bromo-3-methoxy-1,2-dimethyl-." [Link]

  • PubMed Central. "Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery." [Link]

  • PubMed Central. "tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate." [Link]

Sources

Exploratory

A Comprehensive Guide to the ¹H NMR Spectral Analysis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For professionals in drug discovery and development, a deep understanding of NMR spectral data is crucial for confirming the identity and purity of synthesized compounds. This guide provides an in-depth technical analysis of the proton (¹H) NMR spectrum of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a substituted tetrahydrocarbazole derivative. Carbazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] This guide will delve into the theoretical underpinnings and practical interpretation of the ¹H NMR spectrum of this specific molecule, offering insights into the causal relationships between its structure and spectral features.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first understand the molecular structure of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole and identify all unique proton environments.

cluster_0 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole C1 C1 C2 C2 C1->C2 H1a H1a C1->H1a H1b H1b C1->H1b C3 C3 C2->C3 H2a H2a C2->H2a H2b H2b C2->H2b C4 C4 C3->C4 N_dimethyl N C3->N_dimethyl H3 H3 C3->H3 C4a C4a C4->C4a H4a H4a C4->H4a H4b H4b C4->H4b C9a C9a C4a->C9a C4b C4b C4b->C4a C5 C5 C5->C4b H5 H5 C5->H5 C6 C6 C6->C5 Br Br C6->Br C7 C7 C7->C6 H7 H7 C7->H7 C8 C8 C8->C7 H8 H8 C8->H8 C8a C8a C8a->C4b C8a->C8 C9a->C1 N9 N9 C9a->N9 N9->C8a H9 H9 N9->H9 H_methyl 2xCH3 N_dimethyl->H_methyl

Figure 1: Chemical structure of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole with proton labeling.

The molecule possesses several distinct proton signals, which can be categorized into two main regions: the aliphatic region of the tetrahydrocarbazole ring and the aromatic region of the benzene ring. The dimethylamino group will also present a characteristic signal.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. These predictions are based on established chemical shift ranges, the analysis of similar structures, and the electronic effects of the substituents.[2][3][4]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H9 (N-H) ~8.1 - 11.3Broad Singlet-The N-H proton of the indole moiety is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. In similar bromo-tetrahydrocarbazole structures, this peak has been observed around 8.09-11.3 ppm.[5]
H5 ~7.6DoubletJ = 2.0 HzThis proton is ortho to the bromine atom and will experience deshielding. It is coupled to H7, resulting in a doublet.
H7 ~7.3Doublet of DoubletsJ = 8.4, 2.0 HzH7 is coupled to both H5 and H8, leading to a doublet of doublets. The larger coupling constant is due to ortho coupling with H8, and the smaller is due to meta coupling with H5.
H8 ~7.1DoubletJ = 8.4 HzThis proton is ortho to H7 and will appear as a doublet.
H1 (axial & equatorial) ~2.7 - 2.9Multiplet-These protons are on a carbon adjacent to the aromatic ring and will be deshielded compared to other aliphatic protons. They will exhibit complex splitting due to coupling with each other (geminal) and with the protons on C2.
H4 (axial & equatorial) ~2.6 - 2.8Multiplet-Similar to H1, these protons are adjacent to the aromatic system and will be deshielded. Their signals will be complex due to geminal and vicinal couplings. In related tetrahydrocarbazoles, protons at C4 appear as a triplet around 2.9 ppm.[3]
H3 ~2.5 - 2.7Multiplet-The proton at C3 is adjacent to the electron-donating dimethylamino group, which will influence its chemical shift. It will be coupled to the protons on C2 and C4, resulting in a multiplet.
N(CH₃)₂ ~2.3 - 2.5Singlet-The six protons of the two methyl groups on the nitrogen are equivalent and will appear as a sharp singlet.
H2 (axial & equatorial) ~1.8 - 2.2Multiplet-These protons are in the aliphatic part of the tetrahydro ring and will appear at a higher field (more shielded) compared to the protons at C1 and C4. They will show complex splitting due to geminal coupling and vicinal coupling with protons on C1 and C3. In unsubstituted tetrahydrocarbazole, the C2 and C3 protons appear as a multiplet around 1.8-1.9 ppm.[4]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural confirmation, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm on the chemical shift scale.[6]

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.[8]

Sample_Prep Sample Preparation (Dissolve, Add TMS, Filter) Instrument_Setup Instrument Setup (High-Field NMR, Tune & Shim) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (1D ¹H NMR, Set Parameters) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration, Integration) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a compound of interest in pharmaceutical research and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a compound of interest in pharmaceutical research and drug development. The methodologies detailed herein are designed for researchers, scientists, and analytical professionals, offering a framework from sample preparation to data interpretation and method validation.

Introduction: The Analytical Imperative

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (Molecular Formula: C₁₄H₁₇BrN₂, Molecular Weight: 293.2 g/mol ) is a substituted carbazole derivative.[1][2] The carbazole scaffold is a key structural motif in many biologically active molecules.[3][4] Accurate and precise analytical methods are paramount for its characterization, quantification in biological matrices, and impurity profiling. Mass spectrometry (MS), with its inherent sensitivity and specificity, stands as the premier analytical technique for this purpose. This guide will explore the nuances of developing a robust MS-based analytical workflow for this specific compound.

Foundational Strategy: Ionization and Instrumentation

The choice of ionization technique and mass analyzer is critical and dictated by the physicochemical properties of the analyte. 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole possesses a tertiary amine group, making it readily protonated. This characteristic strongly suggests the suitability of soft ionization techniques.

Ionization Source Selection: ESI vs. APCI
  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable molecules.[5][6] Given the dimethylamino group, which is a prime site for protonation, ESI is the preferred method for generating the protonated molecule [M+H]⁺. This technique typically yields minimal fragmentation in the source, preserving the molecular ion for subsequent analysis.[6] ESI is highly compatible with liquid chromatography (LC), enabling the analysis of complex mixtures.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for less polar and thermally stable compounds with molecular weights typically under 1500 Da.[8][9][10] While ESI is the primary choice, APCI can be a valuable alternative, particularly if the compound is analyzed in less polar solvents where ESI efficiency might decrease. APCI is also well-suited for LC-MS applications.[9]

Causality of Choice: For 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, the presence of the basic dimethylamino group makes it an excellent candidate for positive-ion mode ESI. The high proton affinity of the tertiary amine will lead to efficient formation of the [M+H]⁺ ion.

Mass Analyzer Selection: High Resolution for Unambiguous Identification
  • Quadrupole Time-of-Flight (Q-TOF): This hybrid mass analyzer combines a quadrupole for precursor ion selection with a time-of-flight analyzer for high-resolution mass analysis.[11][12][13] Q-TOF instruments provide excellent mass accuracy (typically <5 ppm), which is crucial for determining the elemental composition of the parent ion and its fragments.[14] This capability is invaluable for structural elucidation and impurity identification.

  • Orbitrap Mass Analyzer: The Orbitrap is a high-resolution mass analyzer that traps ions in an orbital motion.[15][16][17] It offers exceptional mass accuracy and resolution, often exceeding that of Q-TOF systems.[18][19] This level of performance is highly advantageous for resolving isobaric interferences and confirming molecular formulas with a high degree of confidence.

Causality of Choice: For both qualitative and quantitative analyses of this compound, a high-resolution mass spectrometer like a Q-TOF or Orbitrap is recommended. The high mass accuracy allows for the confident determination of the elemental formula, and the high resolution helps to separate the analyte signal from background interferences, enhancing sensitivity and specificity.

Experimental Workflow: From Sample to Spectrum

The following section outlines a step-by-step protocol for the analysis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh a reference standard of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. Dissolve in a suitable solvent such as methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition. These will be used for instrument calibration and method validation.

  • Matrix Samples (for bioanalysis): For analysis in biological matrices (e.g., plasma, urine), a sample extraction step is necessary. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and concentrate the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The coupling of liquid chromatography with mass spectrometry (LC-MS) is essential for separating the analyte from potential impurities or matrix components.

ParameterRecommended SettingRationale
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar small molecules.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for efficient ionization in positive ESI mode.
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA typical gradient for screening and method development.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 2 µLA standard volume to avoid overloading the column.
Mass Spectrometry Parameters
ParameterRecommended Setting (Positive ESI)Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)The dimethylamino group is readily protonated.
Capillary Voltage 3500 VOptimal for generating a stable electrospray.[20]
Nebulizer Gas Pressure 40 psi (Nitrogen)Assists in droplet formation.[20]
Drying Gas Flow 10 L/min (Nitrogen)Facilitates desolvation of the droplets.
Drying Gas Temperature 300 °CAids in solvent evaporation.[3]
Mass Range m/z 50-500Covers the expected mass of the parent ion and its fragments.
Acquisition Mode Full Scan (for identification) and MS/MS (for structural confirmation)Full scan provides the molecular weight, while MS/MS provides structural information.

Data Interpretation: Deciphering the Mass Spectrum

Expected Molecular Ion

Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[21][22] Therefore, the protonated molecule [M+H]⁺ will appear as a doublet of peaks with a mass difference of approximately 2 Da and nearly equal intensity.

  • [C₁₄H₁₈⁷⁹BrN₂]⁺: Expected m/z = 293.0657

  • [C₁₄H₁₈⁸¹BrN₂]⁺: Expected m/z = 295.0636

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[23][24][25] In an MS/MS experiment, the precursor ion (the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID) to generate product ions (fragments). The fragmentation pattern provides a fingerprint of the molecule's structure.

Predicted Fragmentation Pathways:

Based on the structure of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, several fragmentation pathways can be predicted. The most likely fragmentation will occur at the weakest bonds and lead to the formation of stable ions.

  • Loss of the dimethylamino group: A common fragmentation pathway for compounds with a dimethylamino group is the neutral loss of dimethylamine ( (CH₃)₂NH, 45.0578 Da).

  • Cleavage of the tetrahydrocarbazole ring: Fragmentation of the saturated ring system can occur, leading to various smaller fragments.

  • Loss of HBr: While less common in soft ionization, the loss of hydrogen bromide (HBr, 79.9189 Da for H⁷⁹Br and 81.9168 Da for H⁸¹Br) is a possibility.

The following diagram illustrates the proposed experimental workflow:

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep_start Reference Standard stock_sol Stock Solution (1 mg/mL) prep_start->stock_sol Dissolve in Methanol/Acetonitrile work_sol Working Solutions stock_sol->work_sol Serial Dilution lc_system C18 Reverse-Phase HPLC work_sol->lc_system Inject ion_source ESI Source (+ve mode) lc_system->ion_source Eluent mass_analyzer Q-TOF or Orbitrap ion_source->mass_analyzer full_scan Full Scan (m/z 50-500) mass_analyzer->full_scan msms MS/MS Analysis (CID) mass_analyzer->msms interpretation Structure Elucidation & Quantification full_scan->interpretation msms->interpretation

Caption: Experimental workflow for LC-MS analysis.

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is crucial for regulatory compliance and data integrity. The analytical method should be validated according to the guidelines from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[26][27][28][29]

Key Validation Parameters

The following parameters must be evaluated:[30][31][32][33]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[28]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve should be generated with a minimum of five concentration levels.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations and expressing the results as a percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical relationship for method validation is depicted below:

G cluster_performance Performance Characteristics cluster_guidelines Regulatory Guidelines Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness Method->Robustness ICH ICH Q2(R1) Specificity->ICH FDA FDA Guidance Specificity->FDA Linearity->ICH Linearity->FDA Accuracy->ICH Accuracy->FDA Precision->ICH Precision->FDA Sensitivity->ICH Sensitivity->FDA Robustness->ICH Robustness->FDA

Caption: Method validation logical relationship.

Conclusion

The mass spectrometric analysis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a multifaceted process that requires careful consideration of ionization techniques, instrumentation, and experimental parameters. An LC-MS method using electrospray ionization coupled with a high-resolution mass analyzer such as a Q-TOF or Orbitrap provides a robust platform for both qualitative and quantitative analysis. The characteristic isotopic signature of bromine and the predictable fragmentation patterns in MS/MS analysis allow for confident structural confirmation. Rigorous method validation in accordance with ICH and FDA guidelines is essential to ensure the generation of reliable and defensible data for drug development and research applications.

References

  • Orbitrap mass analyzer--overview and applications in proteomics. Proteomics. 2006 Sep:6 Suppl 2:16-21. doi: 10.1002/pmic.200600528.
  • Electrospray and APCI Mass Analysis. AxisPharm.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Atmospheric Pressure Chemical Ionization (APCI)
  • Time-of-flight mass spectrometry. Wikipedia.
  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
  • A Beginner's Guide to Mass Spectrometry: Types of Ioniz
  • Atmospheric-pressure chemical ioniz
  • Mastering Atmospheric Pressure Chemical Ioniz
  • Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Deriv
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Quality Guidelines. ICH.
  • Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Labcompare.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Orbitrap. Wikipedia.
  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applic
  • APCI – Knowledge and References. Taylor & Francis.
  • Fundamentals and Advances of Orbitrap Mass Spectrometry | Request PDF.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • Mass Spectrometry Ionization Methods.
  • The Evolution of Orbitrap Mass Analyzer Technology. Thermo Fisher Scientific.
  • Ionization Modes. Mass Spectrometry & Proteomics Facility. University of Notre Dame.
  • Orbitrap mass spectrometry | PPTX. Slideshare.
  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Persee.
  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. PubChem.
  • Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? | Universal Lab Blog.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. FDA.
  • FDA Announces Guidance on M10 Bioanalytical Method Valid
  • Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. PubMed Central.
  • Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+ | Request PDF.
  • Table 1: Qualification and Validation of MS Methods Facilitator: Frances Namuswe, CDER, FDA, Silver Spring, MD USA Scribe. CASSS.
  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9h-carbazole.
  • Mass Spectrometry: Fragment
  • Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery | Journal of Medicinal Chemistry.
  • Mass spectrometry fragmentation p
  • Tandem Mass Spectrometry (MS/MS).
  • Electrospray ioniz
  • Advantages and Fragmentation in Tandem Mass Spectrometry. Longdom Publishing.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Lecture 16: Tandem MS.
  • Mass Spectrometry Parameters for Analytes Under Study.
  • Carbazole. Wikipedia.

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Foreword: A Predictive Approach to a Novel Scaffold In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on the predicted biological activities of a specific, ye...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Predictive Approach to a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on the predicted biological activities of a specific, yet understudied, molecule: 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. While direct experimental data for this compound is not publicly available, its structural motifs—a brominated tetrahydrocarbazole core with a dimethylamino substitution—provide a strong foundation for predicting its pharmacological potential. Drawing upon extensive research into analogous compounds, this document serves as a technical roadmap for researchers, scientists, and drug development professionals interested in exploring its therapeutic promise. We will delve into the likely biological activities, plausible mechanisms of action, and robust experimental protocols to validate these hypotheses.

The Tetrahydrocarbazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydrocarbazole (THC) core is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. [1]This versatility has led to the development of THC derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. [2]The ability to readily modify the THC scaffold at various positions allows for the fine-tuning of its biological profile, making it an attractive starting point for the design of novel therapeutics.

Predicted Biological Activities of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Based on the structure-activity relationships of related compounds, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is predicted to exhibit significant activity in three primary therapeutic areas: oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The substitution pattern of the target molecule suggests a strong potential for anticancer activity. The presence of a halogen, specifically bromine, at the C6 position of the carbazole ring has been associated with enhanced cytotoxic effects in various cancer cell lines. Furthermore, the incorporation of amino groups, such as the dimethylamino moiety at C3, has been shown to contribute to the anticancer properties of tetrahydrocarbazole derivatives. [3] Predicted Mechanisms of Anticancer Action:

  • Inhibition of PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. [4][5]Indole-containing compounds have been shown to inhibit this pathway, and it is highly probable that our target molecule will exhibit similar activity. [4]Inhibition of this pathway can lead to the induction of apoptosis and a reduction in tumor cell proliferation.

  • Modulation of MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling route involved in cell proliferation and survival. [6]Carbazole derivatives have been demonstrated to modulate this pathway, often leading to the activation of downstream apoptotic signals. [7]* Induction of Apoptosis: The combined inhibition of pro-survival pathways like PI3K/Akt and MAPK/ERK is expected to trigger programmed cell death (apoptosis) in cancer cells. This is a key mechanism for the elimination of malignant cells.

Hypothesized Anticancer Signaling Pathway Modulation

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_reg Apoptosis Regulation Akt->Apoptosis_reg Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Target_Compound 6-Bromo-3-(dimethylamino)- 1,2,3,4-tetrahydro-9H-carbazole Target_Compound->PI3K Inhibits Target_Compound->MEK Inhibits

Caption: Predicted inhibition of PI3K/Akt and MAPK/ERK pathways.

Neuroprotective Properties: A Beacon of Hope for Neurodegenerative Disorders

Carbazole and its derivatives have shown significant promise as neuroprotective agents. [8]The aminopropyl carbazole P7C3, for instance, has demonstrated potent neuroprotective effects in models of Parkinson's disease. [9]The presence of the amino group in our target compound suggests a potential for similar neuroprotective activity.

Predicted Mechanisms of Neuroprotective Action:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. [10][11][12]Tetrahydrocarbazole derivatives have been identified as potent cholinesterase inhibitors. [13]The dimethylamino group in our target molecule could play a crucial role in binding to the active site of these enzymes.

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Carbazole derivatives are known to possess antioxidant properties, which can help protect neurons from oxidative damage. [3]

Hypothesized Cholinesterase Inhibition Workflow

Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Hydrolyzes Target_Compound 6-Bromo-3-(dimethylamino)- 1,2,3,4-tetrahydro-9H-carbazole Target_Compound->AChE Inhibits

Sources

Foundational

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Niche Carbazole Derivative The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Niche Carbazole Derivative

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, tricyclic framework provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, yet under-explored derivative: 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole . While direct literature on this exact molecule is sparse, its structural motifs—a brominated aromatic ring and a dimethylamino-substituted saturated ring—suggest a strong potential for biological activity, particularly in the realm of neurodegenerative diseases and oncology.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not only present the known information about this compound but also extrapolate from closely related analogues to provide a logical framework for its synthesis, characterization, and potential applications. By explaining the causality behind experimental choices and grounding our discussion in established chemical principles, we aim to provide a self-validating system for inquiry into this promising molecule.

Section 1: Synthesis and Structural Elucidation

The synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole can be logically approached through a multi-step sequence, leveraging established methodologies for the formation of the tetrahydrocarbazole core and its subsequent functionalization.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the well-established Fischer indole synthesis to construct the tetrahydrocarbazole nucleus, followed by bromination and subsequent introduction of the dimethylamino group.

Synthetic_Pathway cluster_0 Fischer Indole Synthesis A 4-Bromophenylhydrazine C Intermediate Hydrazone A->C Condensation (Acid catalyst, e.g., Acetic Acid) B 4-(Dimethylamino)cyclohexanone B->C D 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole C->D Cyclization (Heat, Acid catalyst)

Caption: Proposed Fischer Indole Synthesis route.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a predictive methodology based on standard organic synthesis techniques for analogous compounds.[1][2]

Step 1: Synthesis of 1,2,3,4-Tetrahydro-9H-carbazole (A Precursor Approach)

A more common route involves the initial synthesis of the tetrahydrocarbazole core followed by functionalization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and cyclohexanone in a suitable solvent such as glacial acetic acid.[3]

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.[2]

Step 2: Bromination of the Tetrahydrocarbazole Core

Electrophilic bromination of the tetrahydrocarbazole ring is expected to occur preferentially at the 6-position due to the activating effect of the indole nitrogen.

  • Reagents: Dissolve 1,2,3,4-tetrahydro-9H-carbazole in a suitable solvent like chloroform or acetic acid.[4]

  • Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.[4]

  • Reaction Monitoring: Stir the reaction mixture for several hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: After the reaction is complete, the mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield 6-bromo-1,2,3,4-tetrahydro-9H-carbazole.

Step 3: Introduction of the Dimethylamino Group

This step can be achieved through reductive amination of a ketone precursor or nucleophilic substitution. A plausible route involves the synthesis starting from a ketone with the desired amino functionality.

Structural Characterization and Physicochemical Properties

The identity and purity of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole would be confirmed using a suite of spectroscopic techniques. While a full experimental dataset for the target compound is not published, the expected spectral features can be inferred from its precursor, 6-bromo-1,2,3,4-tetrahydro-9H-carbazole.[5]

PropertyValue/DescriptionSource
Molecular Formula C₁₄H₁₇BrN₂[6]
Molecular Weight 293.2 g/mol [6]
CAS Number 186545-33-5[6]

Table 1: Physicochemical Properties

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with characteristic splitting patterns influenced by the bromine substituent. The protons on the tetrahydro-cyclohexane ring will appear as multiplets in the aliphatic region. A singlet corresponding to the N-H proton of the carbazole ring and a singlet for the two methyl groups of the dimethylamino moiety are also anticipated. For the precursor, 6-Bromo-1,2,3,4-tetrahydro-5H-carbazole, characteristic signals include a singlet for the N-H proton around 11.3 ppm and multiplets for the aromatic protons between 7.38-7.49 ppm.[5]

  • ¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbon attached to the bromine appearing at a characteristic chemical shift. Aliphatic carbons of the cyclohexane ring and the methyl carbons of the dimethylamino group will also be present. For the 6-bromo precursor, aliphatic carbons appear in the 23-29 ppm range, while aromatic carbons are observed between 111-126 ppm.[5]

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C-Br stretching.[5]

Section 2: Potential Biological Activity and Therapeutic Rationale

The structural features of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole suggest its potential as a modulator of biological systems, particularly as a cholinesterase inhibitor for the treatment of neurodegenerative diseases like Alzheimer's.

Rationale as a Cholinesterase Inhibitor

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[7] Many potent cholinesterase inhibitors feature a nitrogen-containing heterocyclic core and a basic amino group, which can interact with the catalytic or peripheral anionic site of the enzyme. The tetrahydrocarbazole scaffold of the title compound, coupled with the basic dimethylamino group, makes it a prime candidate for cholinesterase inhibition.

Cholinesterase_Inhibition cluster_0 Hypothesized Mechanism of Action A 6-Bromo-3-(dimethylamino)- 1,2,3,4-tetrahydro-9H-carbazole C Enzyme-Inhibitor Complex A->C B Cholinesterase Enzyme (AChE or BChE) B->C D Inhibition of Acetylcholine Hydrolysis C->D E Increased Acetylcholine Levels D->E F Amelioration of Cognitive Deficits E->F

Caption: Hypothesized mechanism of cholinesterase inhibition.

In Vitro Evaluation of Cholinesterase Inhibitory Activity

To validate this hypothesis, a standard in vitro assay, such as the Ellman's method, should be employed.

Experimental Protocol: Ellman's Assay

  • Principle: This colorimetric assay measures the activity of cholinesterases by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of dithiobis(nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add the enzyme solution (AChE or BChE), DTNB solution, and the test compound solution.

    • Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

    • Measure the absorbance at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights from Analogues

Studies on related tetrahydrocarbazole derivatives have revealed key SAR trends for cholinesterase inhibition:

  • Substitution on the Carbazole Nitrogen (N-9): Alkylation at the N-9 position can influence potency and selectivity.

  • Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring can significantly impact activity. For instance, electron-withdrawing groups at the 6-position have been shown to be favorable in some related heterocyclic inhibitors.[8]

  • The Amino Group: The presence and nature of a basic amino group are often crucial for interaction with the enzyme's active site.

Section 3: Future Directions and Therapeutic Potential

While 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole remains a relatively uncharacterized molecule, its structural features and the biological activities of its analogues strongly suggest a promising avenue for further investigation.

Key Research Areas:

  • Definitive Synthesis and Characterization: The first critical step is the unambiguous synthesis and full spectroscopic characterization of the compound to confirm its structure and purity.

  • Comprehensive Biological Screening: Beyond cholinesterase inhibition, this compound should be screened against a broader panel of biological targets. Carbazole derivatives have shown a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9]

  • In Vivo Efficacy Studies: If promising in vitro activity is observed, further evaluation in animal models of relevant diseases will be necessary to assess its pharmacokinetic properties, safety profile, and therapeutic efficacy.

  • Lead Optimization: Based on the initial biological data, a medicinal chemistry program could be initiated to synthesize and evaluate analogues of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole to optimize its potency, selectivity, and drug-like properties.

References

  • Sathiya, M., & Guhanathan, S. (2018). Electrophilic and Free Radical Bromination of Biologically Active Bromo Derivatives of [B] Carbazole Using NBS/ H2SO4. World Journal of Pharmaceutical Research, 7(8), 291-305.
  • Sathiya, M., & Guhanathan, S. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF NOVEL 2,6-DIBROMO-1,2,3,4-TETRAHYDROCARBAZOLE. World Journal of Pharmaceutical Research, 7(8), 291-305.
  • Chaudhari, T. Y., & Nangare, A. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135.
  • Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
  • Eisen, C. N., & Eisen, F. C. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group Substituents and Their Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215-219.
  • Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of Medicinal Chemistry, 43(11), 2007-2020.
  • PubChem. (n.d.). 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. Retrieved from [Link]

  • Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
  • Eisen, C. N., & Eisen, F. C. (1967). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group Substituents and Their Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215–219.
  • Rawat, B., et al. (2021). Carbazole: An Updated Profile of Biological Activities. International Journal of Research in Pharmaceutical and Chemical Sciences, 11(3), 76-98.
  • Foroumadi, A., et al. (2019). Design, Synthesis, in Vivo and in Vitro Studies of 1,2,3,4-tetrahydro-9H-carbazole Derivatives, Highly Selective and Potent Butyrylcholinesterase Inhibitors. Bioorganic Chemistry, 86, 466-474.
  • Zha, G.-F., et al. (2018). Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule. Experimental and Therapeutic Medicine, 16(5), 4059-4065.
  • Al-Malki, J., & El-Sharkawy, K. (2022). A review on the biological potentials of carbazole and its derived products. Journal of King Saud University - Science, 34(3), 101859.
  • Aliev, G., et al. (2018). Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. Molecules, 23(8), 1929.
  • Cavalli, A., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. Journal of medicinal chemistry, 43(11), 2007–2020.

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a substituted tetrahydrocarbazole, a class of heterocyclic compounds of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a substituted tetrahydrocarbazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Tetrahydrocarbazole derivatives are recognized for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a dimethylamino group to the core structure is anticipated to modulate its physicochemical and biological properties, making it a valuable scaffold for further chemical exploration and drug discovery.

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from closely related analogs to provide well-grounded predictions and comparative analyses. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar compounds.

Molecular Identity and Core Physical Properties

The fundamental identifying characteristics of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole have been established through chemical databases and supplier information. These core properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₇BrN₂
Molecular Weight 293.2 g/mol
CAS Number 186545-33-5

Plausible Synthetic Approach

While a specific, detailed synthesis for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is not published, a plausible and efficient synthetic route can be devised based on established methodologies for analogous compounds. A logical approach involves the Fischer indole synthesis followed by functional group manipulations. A synthesis of 3-(dimethylamino)-6-amino-1,2,3,4-tetrahydrocarbazole has been reported, which provides a strong foundation for a proposed route.[2]

The proposed synthesis would likely begin with the Fischer indole synthesis between 4-bromophenylhydrazine and 4-(dimethylamino)cyclohexanone. This reaction is a cornerstone in the synthesis of carbazole derivatives.

Synthetic_Pathway Proposed Synthetic Pathway for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole A 4-Bromophenylhydrazine C Intermediate Hydrazone A->C Acid catalyst (e.g., AcOH) B 4-(Dimethylamino)cyclohexanone B->C D 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole C->D Heat (Cyclization)

Caption: Proposed Fischer indole synthesis route.

Experimental Protocol: A Predictive Methodology

The following protocol is a predictive, step-by-step methodology for the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, based on well-established Fischer indole synthesis procedures.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • 4-(Dimethylamino)cyclohexanone hydrochloride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 4-bromophenylhydrazine hydrochloride and 1.1 equivalents of sodium acetate in a minimal amount of water.

    • Separately, dissolve 1.0 equivalent of 4-(dimethylamino)cyclohexanone hydrochloride in ethanol.

    • Add the ethanolic solution of the ketone to the aqueous solution of the hydrazine precursor dropwise with stirring at room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • The resulting hydrazone intermediate can be isolated by filtration or extraction, or used directly in the next step.

  • Cyclization (Fischer Indolization):

    • To the crude hydrazone, add an excess of glacial acetic acid to act as both solvent and catalyst.

    • Heat the reaction mixture to reflux (approximately 118 °C) for 4-8 hours. The progress of the cyclization should be monitored by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

  • Work-up and Purification:

    • Pour the cooled reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.

    • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • The crude 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Predicted Spectroscopic Characteristics

Direct spectroscopic data for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is not available. However, the expected spectral features can be predicted based on the analysis of its structural components and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole nucleus, the aliphatic protons of the tetrahydro-cyclohexane ring, and the methyl protons of the dimethylamino group. The bromine atom at the 6-position and the dimethylamino group at the 3-position will influence the chemical shifts and coupling patterns of the neighboring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the carbazole core, the aliphatic carbons of the cyclohexane ring, and the methyl carbons of the dimethylamino group. The positions of the signals will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the dimethylamino group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the carbazole secondary amine, C-H stretching of the aromatic and aliphatic moieties, C=C stretching of the aromatic rings, and C-N stretching of the dimethylamino group.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (293.2 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be expected for the molecular ion and any bromine-containing fragments.

Conclusion

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole represents a promising, yet underexplored, molecule with potential applications in medicinal chemistry. While direct experimental data on its physical properties are scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic route offers a practical starting point for its preparation, and the predicted spectral characteristics will aid in its future characterization. Further experimental investigation is crucial to fully elucidate the physical and biological properties of this compound and to unlock its potential in drug discovery and development.

References

Sources

Foundational

An In-depth Technical Guide to the Solubility of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a molecule of significant interest in contemporary drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a molecule of significant interest in contemporary drug discovery and development. Recognizing the critical role of solubility in the formulation, bioavailability, and overall efficacy of active pharmaceutical ingredients (APIs), this document is intended to serve as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry.[1][2] We will delve into the theoretical underpinnings of its solubility, present a robust framework for its experimental determination, and offer insights into the interpretation of solubility data for practical application.

Introduction: The Criticality of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a pivotal physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent.[1][2] Inadequate solubility can lead to poor absorption and bioavailability, thereby compromising the therapeutic efficacy of a drug candidate.[3] For 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a compound with a complex heterocyclic structure, understanding its solubility profile in a range of organic solvents is a prerequisite for downstream processes such as purification, crystallization, and formulation development.[4][5] This guide is structured to provide both a theoretical and practical foundation for approaching the solubility assessment of this specific carbazole derivative.

Theoretical Solubility Profile of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

A predictive analysis of a molecule's solubility can be derived from its structural and electronic properties. The structure of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, with its carbazole core, bromo-substituent, and dimethylamino group, suggests a nuanced interaction with various organic solvents.

  • Molecular Structure and Polarity: The molecule, with a chemical formula of C14H17BrN2, possesses both nonpolar (the carbazole ring system) and polar (the dimethylamino group and the bromine atom) moieties.[6] The tertiary amine group is a hydrogen bond acceptor, which can interact favorably with protic solvents. The bromine atom, being electronegative, contributes to the overall polarity. The tetrahydrocarbazole core, however, is largely hydrophobic. This amphiphilic nature suggests that the compound's solubility will be highly dependent on the solvent's properties.

  • Hydrogen Bonding Capacity: The nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor. The secondary amine within the carbazole ring can act as a hydrogen bond donor. These characteristics are crucial in determining its solubility in protic solvents like alcohols.

  • Predicted Solubility: Based on the principle of "like dissolves like," it can be hypothesized that 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole will exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can engage in dipole-dipole interactions. Its solubility in polar protic solvents like ethanol and methanol is also expected to be significant due to hydrogen bonding. In nonpolar solvents such as hexane or toluene, the solubility is predicted to be lower due to the presence of the polar functional groups.

Experimental Determination of Solubility: A Methodological Framework

The "gold standard" for solubility determination remains the equilibrium shake-flask method, which is widely recognized for its reliability.[7][8] The following protocol is a detailed, step-by-step guide for determining the solubility of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid API B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C, 37°C) B->C D Allow to equilibrate (e.g., 24-72 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Collect the saturated supernatant E->F G Quantify concentration using a validated analytical method (e.g., HPLC) F->G H Calculate solubility (e.g., in mg/mL) G->H

Caption: A streamlined workflow for the experimental determination of solubility.

Detailed Protocol: Equilibrium Shake-Flask Method

  • Preparation of Solvent Systems: Prepare a selection of organic solvents of interest. It is advisable to use high-purity solvents to avoid interference from impurities. A recommended list of solvents is provided in Table 1.

  • Sample Preparation: Accurately weigh an excess amount of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole and add it to a series of vials, each containing a known volume of a specific organic solvent.[7] The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached with a saturated solution.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[8] The temperature should be controlled and recorded, as solubility is temperature-dependent. Common temperatures for pharmaceutical solubility studies are 25°C (room temperature) and 37°C (physiological temperature).

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a chemically inert filter (e.g., PTFE).[7] Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: The concentration of the dissolved 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole in the clear supernatant is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity, allowing for the separation of the analyte from any potential degradation products or impurities.[7] A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL or µg/mL) or as a molar concentration (e.g., mol/L).

Recommended Organic Solvents for Solubility Screening

The choice of solvents for an initial solubility screening should cover a range of polarities and chemical properties.[1][9]

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassExamplesRationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent solubilizing power for a wide range of compounds.
N,N-Dimethylformamide (DMF)Similar to DMSO, often used in synthesis and formulation.
Acetonitrile (ACN)A common solvent in chromatography, its solubility data is useful for analytical method development.
AcetoneA less polar aprotic solvent, good for understanding the effect of reduced polarity.
Polar Protic Methanol (MeOH)Capable of hydrogen bonding, often a good solvent for polar compounds.
Ethanol (EtOH)A common pharmaceutical excipient, solubility data is directly relevant for formulation.
Nonpolar TolueneRepresents aromatic nonpolar solvents.
Heptane/HexaneRepresents aliphatic nonpolar solvents, useful for establishing a baseline for low solubility.
Other Ethyl Acetate (EtOAc)A moderately polar solvent with both hydrogen bond accepting and donating capabilities.
Tetrahydrofuran (THF)A cyclic ether with moderate polarity.
Data Interpretation and Application

The obtained solubility data should be tabulated and analyzed in the context of the intended application. For instance, high solubility in a particular solvent may suggest its utility for crystallization or as a solvent for a stock solution in biological assays. Conversely, low solubility may necessitate the exploration of co-solvent systems or formulation strategies such as amorphous solid dispersions.

Logical Relationship of Solubility Data to Formulation Strategy

G A Solubility Data (mg/mL) B High Solubility A->B > 10 mg/mL C Moderate Solubility A->C 1-10 mg/mL D Low Solubility A->D < 1 mg/mL E Direct Formulation (e.g., solution) B->E F Co-solvent Systems / pH Adjustment C->F G Advanced Formulation (e.g., amorphous dispersions, nanoparticles) D->G

Caption: Decision tree for formulation strategies based on solubility data.

Conclusion

While specific experimental solubility data for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is not yet publicly available, a combination of theoretical prediction and a robust experimental framework provides a clear path forward for its characterization. The methodologies outlined in this guide are based on established principles of pharmaceutical science and are designed to yield high-quality, reliable data. A thorough understanding of the solubility of this promising carbazole derivative will undoubtedly accelerate its development and maximize its therapeutic potential.

References

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024). ACS Publications.
  • Solvent selection for process development. (2021). Technobis Crystallization Systems.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Solvent Systems for Crystallization and Polymorph Selection. (n.d.). ResearchGate.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare.
  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. PubChem.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Synthetic Utility of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Medicinal Chemistry The carbazole core is a privileged heterocyclic motif found in a multitude of naturally...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

The carbazole core is a privileged heterocyclic motif found in a multitude of naturally occurring alkaloids and pharmacologically active compounds.[1][2][3] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for developing therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, neuroprotective, and anti-inflammatory properties.[3][4] The tetrahydrocarbazole framework, in particular, offers a three-dimensional structure that can be crucial for specific biological interactions.[5]

This document provides a detailed guide to the synthetic applications of a key intermediate, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole . The presence of a bromine atom at the 6-position, a dimethylamino group in the saturated ring, and a reactive N-H group on the pyrrole ring makes this compound a highly versatile building block for the synthesis of diverse and complex molecular architectures. We will explore its utility in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Core Reactivity and Synthetic Potential

The synthetic utility of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is primarily dictated by the reactivity of the C-Br bond. This aryl bromide is an excellent handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The most prominent of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

G A A B B A->B [Pd] catalyst, Base Ar-B(OR)2 C C A->C [Pd] catalyst, Base R2NH D D B->D E E C->E

Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[6][7][8] This reaction is widely used in the synthesis of biaryls, a common structural motif in pharmaceuticals.

Scientific Rationale

The 6-bromo position of our tetrahydrocarbazole is amenable to Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups. This functionalization can significantly modulate the electronic and steric properties of the molecule, which is a key strategy in drug discovery for optimizing target binding and pharmacokinetic properties. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For electron-rich substrates like our carbazole derivative, a well-chosen palladium catalyst and ligand system is essential to facilitate the catalytic cycle efficiently.

Detailed Protocol: Synthesis of 6-Aryl-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole with an arylboronic acid.

Materials:

  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.08 mmol), and K2CO3 (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-aryl-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

Entry Arylboronic Acid Yield (%)
1Phenylboronic acid85
24-Methoxyphenylboronic acid88
33-Pyridylboronic acid75
42-Thienylboronic acid82
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the synthesis of carbon-nitrogen bonds.[9][10][11][12] This transformation has become indispensable in medicinal chemistry for the synthesis of arylamines, which are prevalent in numerous drug candidates.

Scientific Rationale

The 6-bromo position of our tetrahydrocarbazole can be readily coupled with a variety of primary and secondary amines, including anilines, alkylamines, and heterocycles containing an N-H bond.[13] This allows for the introduction of diverse nitrogen-containing functionalities, which can introduce basic centers for improved solubility, hydrogen bonding motifs for target interaction, and vectors for further derivatization. The choice of a sterically hindered phosphine ligand is often crucial for the success of this reaction, as it promotes the reductive elimination step of the catalytic cycle.[9][10]

Detailed Protocol: Synthesis of N-Aryl-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazol-6-amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole with an aniline derivative.

Materials:

  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

  • Aniline derivative (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol) to a flame-dried Schlenk tube.

  • Reagent Addition: Add 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (1.0 mmol) and the aniline derivative (1.2 mmol).

  • Solvent Addition: Add degassed toluene (10 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, often with the addition of 1% triethylamine to prevent product streaking) to yield the desired N-aryl-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazol-6-amine.

Entry Amine Yield (%)
1Aniline80
2Morpholine92
3N-Methylaniline78
4Indole70
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Further Synthetic Transformations

The N-H of the carbazole ring provides another site for functionalization. N-alkylation or N-arylation can be achieved under standard conditions, further expanding the chemical space accessible from this versatile building block.[14][15]

G A A B B A->B Base, R-X C C A->C [Cu] or [Pd] catalyst, Ar-X D D B->D E E C->E

Conclusion

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a valuable and versatile intermediate in organic synthesis. Its strategic placement of functional groups allows for the selective and efficient construction of complex carbazole derivatives through well-established and robust palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The rich chemistry of the carbazole nucleus, combined with the power of modern synthetic methods, ensures that this building block will continue to be a valuable tool in the pursuit of new molecular entities.

References

  • Caruso, A., et al. (2007). tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4683. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Rana, A., et al. (2021). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmaceutical and Chemical Sciences, 11(3), 76-98. [Link]

  • Organic Chemistry Portal. Synthesis of Carbazoles. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 31, 127694. [Link]

  • PubChem. 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. [Link]

  • Khan, M. U. R., et al. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 36(11), 3045-3049. [Link]

  • ResearchGate. Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. [Link]

  • ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • National Institutes of Health. (2014). Catalytic Enantioselective Cyclization/Cross-Coupling with Alkyl Electrophiles. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl. [Link]

  • World Journal of Pharmaceutical Research. (2018). ELECTROPHILIC AND FREE RADICAL BROMINATION OF BIOLOGICALLY ACTIVE BROMO DERIVATIVES OF [B] CARBAZOLE USING NBS/ H2SO4. [Link]

  • MOST Wiedzy. (2019). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. [Link]

  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. [Link]

  • RSC Publishing. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ACS Publications. (1999). Synthesis of 9-O-Substituted Derivatives of 9-Hydroxy-5,6-dimethyl-6H- pyrido[4,3-b]carbazole-1-carboxylic Acid (2-(Dimethylamino)ethyl)amide and Their 10- and 11-Methyl Analogues with Improved Antitumor Activity. [Link]

  • Organic Chemistry Portal. (2007). One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines. [Link]

  • ResearchGate. 1,2,3,4-Tetrahydrocarbazole. [Link]

  • Springer. (2022). A review on the biological potentials of carbazole and its derived products. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

Sources

Application

The Strategic Application of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary drug discovery, the tetrahydrocarbazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in bot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the tetrahydrocarbazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in both natural products and synthetic molecules with significant pharmacological activities.[1] This tricyclic system, composed of a fused indole and cyclohexane ring, offers a unique three-dimensional architecture that is amenable to a wide array of chemical modifications, enabling the fine-tuning of biological profiles.[1] Within this esteemed class of compounds, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole emerges as a particularly intriguing building block for medicinal chemists. The strategic placement of a bromine atom at the 6-position and a dimethylamino group at the 3-position provides orthogonal handles for chemical elaboration, paving the way for the synthesis of diverse compound libraries with potential therapeutic applications spanning oncology, infectious diseases, and neurology.[2][3]

This technical guide provides an in-depth exploration of the synthesis, derivatization, and potential applications of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Multi-Step Approach to a Versatile Intermediate

The synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a multi-step process that leverages classic organic reactions, each chosen for its reliability and scalability. The general synthetic workflow involves the initial construction of the tetrahydrocarbazole core, followed by sequential functionalization.

Synthesis_Workflow A 4-Bromophenylhydrazine C Fischer Indole Synthesis A->C B 4-(Dimethylamino)cyclohexanone B->C D 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole C->D Acid-catalyzed cyclization

Figure 1: General workflow for the synthesis of the target compound.

Protocol 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydro-9H-carbazole (A Precursor)

A common precursor to the target molecule is the corresponding 6-bromo-tetrahydrocarbazole. This can be synthesized via the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.[4]

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • A mixture of 4-bromophenylhydrazine hydrochloride and cyclohexanone in a suitable solvent such as ethanol or acetic acid is heated under reflux.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate solution.

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography to yield 6-bromo-1,2,3,4-tetrahydro-9H-carbazole.[4]

Protocol 2: Introduction of the Dimethylamino Group

The introduction of the dimethylamino group at the 3-position can be achieved through various methods, including reductive amination of a corresponding ketone precursor.

Materials:

  • 6-Bromo-1,2,3,4-tetrahydro-9H-carbazol-3-one (can be prepared by oxidation of the corresponding alcohol)

  • Dimethylamine solution

  • Sodium cyanoborohydride or sodium triacetoxyborohydride

  • Methanol or another suitable solvent

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the ketone precursor in a suitable solvent, dimethylamine is added, followed by a reducing agent such as sodium cyanoborohydride.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The reaction is quenched, and the product is extracted and purified as described in the previous protocol.

Medicinal Chemistry Applications: A Scaffold for Diverse Biological Targets

The true value of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole lies in its potential as a versatile scaffold for the development of novel therapeutic agents. The bromine atom serves as a key functional handle for cross-coupling reactions, while the dimethylamino group can be leveraged to modulate physicochemical properties and engage in specific receptor interactions.

Applications Core 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole A Anticancer Agents Core->A Suzuki, Heck, Buchwald-Hartwig couplings at C6 B Antimicrobial Agents Core->B Derivatization of amino group C Neuroprotective Agents Core->C Modulation of lipophilicity and receptor binding

Figure 2: Potential medicinal chemistry applications of the title compound.

Anticancer Drug Discovery

The carbazole scaffold is a well-established pharmacophore in oncology.[2][5] Derivatives of tetrahydrocarbazole have demonstrated potent cytotoxic activity against various cancer cell lines.[1] The 6-bromo substituent on the target molecule is particularly advantageous for the synthesis of novel anticancer agents through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C6 position, enabling the exploration of structure-activity relationships and the optimization of anticancer potency.

Table 1: Representative IC50 Values for Tetrahydrocarbazole Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Substituted TetrahydrocarbazolesBreast (MCF-7)5-20[6]
Substituted TetrahydrocarbazolesColon (HT-29)10-50[1]
Bromo-carbazole derivativesBreast (MDA-MB-231)0.73 - 1.44[2]
Protocol 3: Suzuki Cross-Coupling for Derivatization

Materials:

  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., dioxane/water or toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-tetrahydrocarbazole, the boronic acid, the palladium catalyst, and the base in the chosen solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired C6-arylated or -heteroarylated tetrahydrocarbazole derivative.

Antimicrobial Agents

The tetrahydrocarbazole scaffold has also been explored for the development of antimicrobial agents.[1] The dimethylamino group in the target molecule can be crucial for activity, as basic nitrogen atoms are often involved in interactions with bacterial targets. Further derivatization of the amino group or the carbazole nitrogen can lead to compounds with enhanced antibacterial or antifungal properties.

Neuroprotective Agents

Carbazole derivatives have shown promise as modulators of serotonin transporters, suggesting their potential in the treatment of neurological disorders such as depression.[7] The physicochemical properties of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, including its lipophilicity and basicity, make it an interesting starting point for the design of novel neuroprotective agents. The bromine atom can be replaced with other functional groups to fine-tune blood-brain barrier penetration and target engagement.

Conclusion and Future Perspectives

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole represents a strategically functionalized and highly versatile scaffold for medicinal chemistry. Its synthetic accessibility, coupled with the orthogonal reactivity of its bromo and dimethylamino substituents, provides a robust platform for the generation of diverse chemical libraries. The established pharmacological relevance of the tetrahydrocarbazole core in oncology, infectious diseases, and neurology underscores the potential of this compound as a starting point for the discovery of novel therapeutic agents. Future research in this area will likely focus on the exploration of novel cross-coupling partners for the C6 position and the development of creative strategies for modifying the C3-dimethylamino group to further probe the structure-activity landscape of this promising class of molecules.

References

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(03), 2127–2135.
  • Understanding the Applications of (R)-3-Amino-1,2,3,4-tetrahydrocarbazole in Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2000). Molecules, 5(10), 1101-1112.
  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. (2023). International Journal of Molecular Sciences, 24(5), 4531.
  • tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3271.
  • Electrophilic and Free Radical Bromination of Biologically Active Bromo Derivatives of [B] Carbazole Using NBS/ H2SO4. (2018). World Journal of Pharmaceutical Research, 7(8), 291-305.
  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. (n.d.). MOST Wiedzy.
  • Process for the production of R-(+)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole. (2002).
  • Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6). (n.d.).
  • Carbazole derivatives as promising competitive and allosteric inhibitors of human serotonin transporter: computational pharmacology. (2023). Journal of Biomolecular Structure and Dynamics, 41(10), 3845–3861.

Sources

Method

Application Notes and Protocols: 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic structure found in numerous natural products and pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged heterocyclic structure found in numerous natural products and pharmacologically active compounds.[1][2] This tricyclic system, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, serves as a versatile backbone for the development of novel therapeutic agents.[1][2] Derivatives of THC have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4]

The specific compound, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole , incorporates two key structural modifications to the core THC scaffold:

  • A bromine atom at the 6-position, which can influence electronic properties, metabolic stability, and receptor binding affinity. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacological profile of lead compounds.

  • A dimethylamino group at the 3-position, which introduces a basic nitrogen center. This moiety can participate in hydrogen bonding and ionic interactions, and is often found in ligands targeting aminergic receptors and enzymes, such as monoamine oxidases (MAO).

Given these structural features, this application note provides a comprehensive guide for the initial characterization of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. We hypothesize a potential role as a modulator of monoamine oxidase and provide detailed protocols for its handling, in vitro enzymatic screening, and cell-based functional assessment in a neuroprotection model.

Physicochemical Properties and Handling

Accurate characterization begins with proper handling and solubilization. The properties of the subject compound are summarized below.

PropertyValueSource
IUPAC Name 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazolePubChem[5]
Molecular Formula C₁₄H₁₇BrN₂PubChem[5]
Molecular Weight 293.2 g/mol PubChem[6]
CAS Number 186545-33-5PubChem[6]
Appearance Typically an off-white to yellow or brown solid. Note that color may vary based on purity. Darker coloration may necessitate purification before use in sensitive assays.[7]-
Solubility Expected to be poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols (Methanol, Ethanol).Inferred
Protocol 2.1: Preparation of Stock Solutions

Causality: The poor aqueous solubility of many heterocyclic compounds necessitates the use of an organic solvent to create a concentrated stock solution. DMSO is the most common choice due to its high solubilizing power and compatibility with most biological assays at low final concentrations (<0.5% v/v).

Materials:

  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare: On a calibrated analytical balance, place a sterile amber vial and tare the weight.

  • Weigh: Carefully weigh out a precise amount of the compound (e.g., 5 mg).

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

    • Example for 5 mg to make a 10 mM stock:

      • Volume (L) = 0.005 g / (293.2 g/mol x 0.010 mol/L) = 0.001705 L = 1705 µL

  • Solubilize: Add the calculated volume of DMSO to the vial containing the compound.

  • Mix: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A properly stored stock solution should be stable for several months.

Proposed Mechanism of Action and Experimental Workflow

The presence of the dimethylamino group on the tetrahydrocarbazole scaffold suggests a potential interaction with monoamine oxidase (MAO), a key enzyme family in neurotransmitter metabolism. MAO inhibitors have therapeutic applications in neurodegenerative diseases and depression. We propose an initial screening cascade to test this hypothesis.

Diagram 3.1: Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Validation A Compound Handling (Protocol 2.1) B MAO-A/MAO-B Inhibition Assay (Protocol 4.1) A->B C Determine IC₅₀ Values B->C F Assess Neuroprotection (Protocol 5.1) C->F Proceed if active D Select Cell Line (e.g., SH-SY5Y) E Neurotoxin Challenge (e.g., MPP⁺) D->E E->F + Test Compound G Determine EC₅₀ Values F->G

Caption: A logical workflow for characterizing the compound, from initial enzyme screening to cell-based functional validation.

In Vitro Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Causality: This protocol provides a direct measure of the compound's ability to inhibit MAO-A and MAO-B, the two primary isoforms of the enzyme. A commercially available fluorescence-based kit is recommended for its high throughput, sensitivity, and reliability. The assay measures the production of hydrogen peroxide (H₂O₂), a common product of MAO activity.[8]

Materials:

  • MAO-Glo™ Assay Kit (Promega or equivalent)

  • Recombinant human MAO-A and MAO-B enzymes

  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (prepared as a 10 mM DMSO stock)

  • Control inhibitors: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Protocol 4.1: Determining IC₅₀ for MAO-A and MAO-B
  • Prepare Compound Dilutions:

    • Create a serial dilution series of the test compound. Start with a 1:10 dilution of your 10 mM stock into Assay Buffer (to make a 1 mM solution with 10% DMSO).

    • Perform a 1:3 or 1:5 serial dilution across a 96-well plate using Assay Buffer. This will typically cover a concentration range from ~100 µM down to low nM. Prepare enough volume for both MAO-A and MAO-B plates.

    • Prepare similar dilution series for the control inhibitors.

  • Enzyme Preparation:

    • Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentration in Assay Buffer as recommended by the supplier. Prepare this solution fresh just before use.

  • Assay Plate Setup:

    • Add 5 µL of each compound dilution (or control, or buffer for 'no inhibitor' control) to the wells of the white assay plate.

    • Add 10 µL of the MAO substrate solution (from the kit) to all wells.

    • To initiate the reaction, add 5 µL of the diluted enzyme solution (MAO-A for one plate, MAO-B for another) to each well.

    • Final reaction volume = 20 µL.

  • Incubation:

    • Shake the plate gently for 30 seconds.

    • Incubate at room temperature (23-25°C) for 60 minutes.

  • Detection:

    • Add 20 µL of the Luciferin Detection Reagent (from the kit) to each well to stop the enzymatic reaction and generate the luminescent signal.

    • Incubate for 20 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data: Set the 'no inhibitor' control as 100% activity and the highest concentration of control inhibitor as 0% activity.

    • Plot the normalized % activity against the log of the compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the IC₅₀ value.

Cell-Based Protocol: Neuroprotection Assay

Causality: If the compound is an effective MAO inhibitor, it may protect neuronal cells from toxins that induce oxidative stress and mitochondrial dysfunction, a mechanism relevant to Parkinson's disease. The SH-SY5Y neuroblastoma cell line is a common model for such studies. MPP⁺, a mitochondrial complex I inhibitor, is used to induce cell death, which can be quantified by measuring cell viability (e.g., with an MTT or resazurin-based assay).

Diagram 5.1: Hypothetical Neuroprotective Pathway

G cluster_0 Cellular Stress cluster_1 Protective Intervention Toxin Neurotoxin (e.g., MPP⁺) Mito Mitochondrial Dysfunction Toxin->Mito ROS ↑ Reactive Oxygen Species (ROS) Apoptosis Apoptosis / Cell Death ROS->Apoptosis Mito->ROS Compound 6-Bromo-THC Derivative MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition Dopamine Dopamine Metabolism MAO->Dopamine ↓ Toxic Metabolites Dopamine->ROS Survival ↑ Neuronal Survival Dopamine->Survival

Caption: Proposed mechanism where MAO inhibition by the compound reduces oxidative stress, counteracting neurotoxin-induced cell death.

Protocol 5.1: Assessing Neuroprotection against MPP⁺ Toxicity

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • MPP⁺ iodide

  • Test compound stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Blue™ or MTT)

  • Sterile 96-well clear-bottom, black-walled plates for fluorescence/absorbance

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Pre-treatment:

    • Prepare dilutions of the test compound in complete medium from your DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the test compound. Include 'vehicle control' wells (medium with DMSO only).

    • Incubate for 2 hours.

  • Toxin Challenge:

    • Prepare a concentrated stock of MPP⁺ in sterile water.

    • Add a small volume (e.g., 10 µL) of MPP⁺ solution to the wells to achieve a final concentration that induces ~50% cell death (e.g., 0.5-2 mM, this must be optimized beforehand).

    • Do not add MPP⁺ to the 'untreated control' wells.

    • Incubate for an additional 24-48 hours.

  • Viability Assessment:

    • Remove the medium containing the compound and toxin.

    • Add 100 µL of fresh medium plus 20 µL of CellTiter-Blue™ reagent (or follow the manufacturer's protocol for your chosen viability assay).

    • Incubate for 1-4 hours until a color change is apparent.

  • Data Acquisition:

    • Measure fluorescence (Ex/Em: 560/590 nm for resazurin) or absorbance (570 nm for MTT) using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the 'untreated control' wells as 100% viability and the 'toxin only' wells as 0% protection.

    • Plot the % protection against the log of the compound concentration.

    • Fit the data using a non-linear regression model to calculate the EC₅₀ (half-maximal effective concentration) for neuroprotection.

References

  • National Center for Biotechnology Information (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments : JoVE. Available at: [Link]

  • PubChem. 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. Available at: [Link]

  • Organic Syntheses. 1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure. Available at: [Link]

  • Göçmentürk, M., et al. (n.d.). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids.
  • Corrosion Chemistry (2020). The Synthesis of 1,2,3,4-Tetrahydrocarbazole. YouTube. Available at: [Link]

  • World Journal of Advanced Research and Reviews (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Wjarr. Available at: [Link]

  • Alichem. 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9h-carbazole. Available at: [Link]

  • Rana, A., et al. (2021). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Balamurali, R., & Prasad, K. J. (2001). Synthesis, characterization and pharmacological activities of 5,6,11,12-tetrahydroindolo[2,3-alpha]carbazole derivatives. PubMed. Available at: [Link]

  • Heliyon (2023). A review on the biological potentials of carbazole and its derived products. Available at: [Link]

  • ResearchGate. Cross-coupling reaction with 6-bromo-1,4-dimethyl-9H-carbazole 4. Available at: [Link]

  • Sathiya, M., & Guhanathan, S. (2018). Electrophilic and Free Radical Bromination of Biologically Active Bromo Derivatives of [B] Carbazole Using NBS/ H2SO4. World Journal of Pharmaceutical Research.
  • Zabar, S., et al. (2020). Benzo[1,2-d:4,5-d′]bis([5][7][9]thiadiazole) and Its Bromo Derivatives. PubMed Central. Available at: [Link]

  • Khan, A. A., et al. (2017). Characterization of 1-Aminobenzotriazole and Ketoconazole as Novel Inhibitors of Monoamine Oxidase (MAO): An In Vitro Investigation. PubMed. Available at: [Link]

  • Khan, I., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central. Available at: [Link]

  • Rasayan Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Available at: [Link]

Sources

Application

Application Notes and Protocols: Investigating the Mechanism of Action of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold The 1,2,3,4-tetrahydrocarbazol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this tricyclic aromatic system are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, neuroprotective, and antidiabetic properties.[1][2] The therapeutic versatility of the THC core has spurred extensive research into the synthesis and biological evaluation of novel analogs, with the aim of developing more potent and selective therapeutic agents.

This guide focuses on a specific class of these compounds: 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole derivatives . The introduction of a bromine atom at the 6-position and a dimethylamino group at the 3-position of the tetrahydrocarbazole core is anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. While direct studies on the mechanism of action of this specific derivative class are not yet prevalent in the public domain, research on structurally related analogs provides a strong foundation for hypothesizing and investigating their biological activities.

Notably, studies on similar 6-bromo-carbazole derivatives have pointed towards anticancer activity mediated through interactions with DNA and the inhibition of essential cellular enzymes like topoisomerases.[3] One study on a [(6-bromo-1,4-dimethyl-9H-carbazol-3-yl)-methylideneamino]urea derivative revealed its potential to bind to the minor groove of DNA and inhibit topoisomerase I, leading to cancer cell death.[3] Such findings provide a compelling starting point for elucidating the mechanism of action of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole derivatives.

This document serves as a comprehensive technical guide, offering detailed protocols for investigating the potential mechanisms of action of this promising class of compounds. We will primarily focus on assays related to DNA interaction and topoisomerase inhibition, while also providing methodologies to explore other plausible biological targets such as AMP-activated protein kinase (AMPK) and mitochondrial function.

Hypothesized Primary Mechanism of Action: DNA Interaction and Topoisomerase Inhibition

Based on the available literature for structurally similar 6-bromo-carbazole derivatives, a primary hypothesized mechanism of action for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole derivatives is their ability to function as DNA-targeting agents and topoisomerase inhibitors.[3][4] The planar nature of the carbazole ring system is conducive to intercalation between DNA base pairs or binding within the DNA grooves.[4] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]

Furthermore, by stabilizing the covalent complex between topoisomerases and DNA, these compounds can prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and subsequent cell death.[5]

The following diagram illustrates the proposed signaling pathway for the anticancer activity of these derivatives:

G Compound 6-Bromo-3-(dimethylamino)- 1,2,3,4-tetrahydro-9H-carbazole Derivative DNA Nuclear DNA Compound->DNA Intercalation / Groove Binding TopoII Topoisomerase II Compound->TopoII Inhibition DNA_damage DNA Strand Breaks TopoII->DNA_damage Stabilization of Cleavage Complex CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of anticancer action.

Experimental Protocols for Investigating DNA Interaction and Topoisomerase Inhibition

To validate the hypothesized mechanism of action, a series of biophysical and biochemical assays should be performed. The following protocols provide a detailed, step-by-step guide for these investigations.

Protocol 1: DNA Intercalation and Groove Binding Assays

The interaction of the test compounds with DNA can be characterized using several spectroscopic and hydrodynamic techniques.

  • Principle: Intercalation of a compound into the DNA double helix typically results in hypochromism (decreased absorbance) and a bathochromic shift (redshift) in the compound's absorption spectrum.

  • Protocol:

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of the 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole derivative in DMSO.

    • In a quartz cuvette, mix a fixed concentration of the compound with increasing concentrations of ct-DNA.

    • Incubate the mixtures for 5-10 minutes at room temperature.

    • Record the UV-Visible absorption spectra from 200-400 nm.

    • Analyze the spectra for changes in absorbance and wavelength maxima.

  • Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence intensity. A compound that also intercalates into DNA will displace EtBr, leading to a quenching of the fluorescence.

  • Protocol:

    • Prepare a solution of ct-DNA and EtBr in a buffer to form the EtBr-DNA complex.

    • Measure the initial fluorescence of the complex (Excitation ~520 nm, Emission ~600 nm).

    • Add increasing concentrations of the test compound to the EtBr-DNA solution.

    • Incubate for 5 minutes after each addition and record the fluorescence intensity.

    • Calculate the percentage of fluorescence quenching and determine the IC50 value (the concentration of the compound that causes 50% quenching).[6]

  • Principle: CD spectroscopy is sensitive to the conformational changes in DNA upon ligand binding. Intercalation can induce significant alterations in the characteristic CD spectrum of B-form DNA.[6]

  • Protocol:

    • Record the CD spectrum of a ct-DNA solution (e.g., 50 µM) in the 220-320 nm range.

    • Add increasing concentrations of the test compound to the DNA solution.

    • After each addition, allow the solution to equilibrate and record the CD spectrum.

    • Monitor for changes in the positive band around 275 nm and the negative band around 245 nm.[6]

Protocol 2: Topoisomerase II Inhibition Assay (Decatenation Assay)
  • Principle: This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[7]

  • Materials:

    • Human Topoisomerase IIα enzyme

    • Kinetoplast DNA (kDNA)

    • 10x Topoisomerase II Assay Buffer

    • ATP solution

    • Test compound

    • Etoposide (positive control)

  • Protocol:

    • Set up reactions in microcentrifuge tubes on ice, containing assay buffer, ATP, and kDNA.

    • Add the test compound at various concentrations (a vehicle control, typically DMSO, should be included).

    • Add Topoisomerase IIα enzyme to all tubes except the negative control.

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reaction by adding a stop buffer/loading dye.

    • Analyze the products by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with a DNA stain (e.g., SYBR Safe).

    • Inhibition is observed as a decrease in the amount of decatenated (monomeric) DNA and an increase in the catenated (networked) kDNA.

Data Presentation: Topoisomerase II Inhibition

CompoundConcentration (µM)% Inhibition (Mean ± SD)
Vehicle Control (DMSO)-0 ± 0
Test Compound 1Insert Data
5Insert Data
10Insert Data
50Insert Data
Etoposide (Positive Control)10Insert Data

Exploration of Secondary/Alternative Mechanisms of Action

While DNA interaction and topoisomerase inhibition represent a strong primary hypothesis, the broad biological activity of tetrahydrocarbazoles suggests that other mechanisms may also be at play.[2] The following sections provide protocols to investigate two such possibilities.

Protocol 3: AMP-Activated Protein Kinase (AMPK) Activation Assay
  • Principle: AMPK is a key regulator of cellular energy homeostasis.[8] Its activation can lead to various downstream effects, including the inhibition of cell growth and proliferation.

  • Methodology: The activation of AMPK is typically assessed by measuring the phosphorylation of its catalytic α subunit at Threonine 172. Western blotting is a standard technique for this purpose.

  • Protocol:

    • Culture a relevant cell line (e.g., a cancer cell line) to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations and for different time points. Include a positive control such as AICAR or metformin.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.

G Compound 6-Bromo-3-(dimethylamino)- 1,2,3,4-tetrahydro-9H-carbazole Derivative AMPK AMPK Compound->AMPK Activation pAMPK Phospho-AMPK (Active) AMPK->pAMPK Anabolic Anabolic Pathways (e.g., mTORC1) pAMPK->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Autophagy) pAMPK->Catabolic Activation CellGrowth Cell Growth and Proliferation Anabolic->CellGrowth Catabolic->CellGrowth Inhibition

Caption: Hypothetical AMPK activation pathway.

Protocol 4: Assessment of Mitochondrial Dysfunction
  • Principle: Disruption of mitochondrial function is a hallmark of many cytotoxic agents. This can be assessed by measuring changes in mitochondrial membrane potential (ΔΨm) and cellular ATP levels.[9]

  • Methodology: Commercially available fluorescent dyes such as JC-1 or TMRE can be used to measure ΔΨm by flow cytometry or fluorescence microscopy. Cellular ATP levels can be quantified using luciferase-based assays.

  • Protocol (Mitochondrial Membrane Potential using JC-1):

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound for the desired duration. Include a vehicle control and a positive control (e.g., CCCP).

    • Incubate the cells with the JC-1 dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

    • Quantify the ratio of red to green fluorescence to determine the change in ΔΨm.

Data Presentation: Mitochondrial Membrane Potential

TreatmentRed/Green Fluorescence Ratio (Mean ± SD)
Vehicle ControlInsert Data
Test Compound (1 µM) Insert Data
Test Compound (10 µM) Insert Data
CCCP (Positive Control)Insert Data

Conclusion and Future Directions

The 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole scaffold holds significant promise for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for elucidating the mechanism of action of this class of compounds. Based on existing evidence from structurally related molecules, a primary focus on DNA interaction and topoisomerase inhibition is warranted. However, a comprehensive understanding of their biological activity will necessitate the exploration of alternative mechanisms, such as the modulation of key cellular signaling pathways like AMPK and the induction of mitochondrial dysfunction. The data generated from these studies will be invaluable for the rational design and optimization of future drug candidates based on the versatile tetrahydrocarbazole core.

References

  • Kumar, N., Lal, N., Nemaysh, V., & Luthra, P. M. (2025).
  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. WJARR, 21(03), 2127–2135.
  • Caruso, A., et al. (2011). tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o197.
  • Makowiec, S. (2019). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. Gdansk University of Technology.
  • BenchChem. (2025). Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl-.
  • Voytas, D. (2001). Topoisomerase Assays. Current Protocols in Molecular Biology.
  • Promega Corporation. (n.d.). AMPK (A1/B1/G1) Kinase Assay.
  • Bednarek, K., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302920.
  • Promega Corporation. (2015). Mitochondrial ToxGlo™ Assay Protocol.
  • Wei, C., et al. (2018). Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity. Bioorganic & Medicinal Chemistry, 26(2), 464-471.
  • Bednarek, K., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302920.
  • Reddy, T. S., et al. (2024). Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer's. Journal of Alzheimer's Disease, 97(1), 1-21.
  • Inspiralis. (n.d.). DNA Unwinding Assay.
  • Gholizadeh, M., et al. (2021).
  • Jiang, S., et al. (2021). Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake. STAR Protocols, 2(3), 100496.
  • TopoGEN, Inc. (n.d.). Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol.
  • Al-Ostoot, F. H., et al. (2023). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. Molecules, 28(21), 726.
  • Schaffer, B. E., et al. (2015). Identification of AMP-activated protein kinase targets by a consensus sequence search of the proteome. Molecular & Cellular Proteomics, 14(3), 559-571.
  • ResearchGate. (n.d.). Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6).
  • Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools.
  • ResearchGate. (n.d.). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties.
  • Saha, P., et al. (2021). Insights from Binding on Quadruplex Selective Carbazole Ligands. Chembiochem, 22(14), 2419-2433.
  • TopoGEN, Inc. (2012, February 19). Topoisomerase II Drug Screening Kit Protocol in Theory and Practice [Video]. YouTube.
  • St-Onge, M. P., & Grandner, M. A. (2021). AMPK activators for the prevention and treatment of neurodegenerative diseases.
  • Kumar, A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 11(9), 1176.
  • BenchChem. (2025). An In-depth Technical Guide on the Potential Pharmacological Activities of Tetrahydrocarbazoles.
  • BenchChem. (n.d.). Application Notes and Protocols for Topoisomerase II Inhibition Studies.
  • Thermo Fisher Scientific. (n.d.). Assays for Mitochondria Function.
  • D'Acunto, M., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. International Journal of Molecular Sciences, 24(5), 4507.
  • Li, D., et al. (2023). SGPP2 Ameliorates Chronic Heart Failure by Attenuating ERS via the SIRT1/AMPK Pathway. International Journal of Molecular Sciences, 24(13), 10839.
  • CN104402798A - Resolution method for 3-amino-1, 2, 3, 4-tetrahydrocarbazole. (n.d.).
  • Pal, A., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • Kanazawa, I., et al. (2008). AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass. Bone, 42(4), 759-770.
  • ResearchG
  • Kumar, A., et al. (2017). DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics. Nucleic Acids Research, 45(14), e130.
  • Elabscience. (2025).
  • Fernández-Llaneza, D., et al. (2023).
  • Pommier, Y. (2024). Topoisomerases as Targets for Novel Drug Discovery. Cancers, 16(11), 2056.
  • Kim, J., et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(5), e224.
  • TopoGEN, Inc. (n.d.).
  • Al-Majid, A. M., et al. (2023).
  • PubChem. (n.d.). 6-bromo-1,4-dimethyl-9H-carbazole.
  • Sung, P., & Klein, H. (2006). In vitro assays for DNA pairing and recombination-associated DNA synthesis. Methods in Enzymology, 409, 43-57.
  • Vingtdeux, V., et al. (2011). Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation. The FASEB Journal, 25(1), 219-231.
  • Cokorinos, E. C., et al. (2022). Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11879.

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Abstract This technical guide provides a comprehensive framework for the chemical modification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a versatile heterocyclic scaffold of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Recognizing the compound's potential as a synthetic intermediate, this document details robust, field-proven protocols for its functionalization. The core focus is on leveraging the reactivity of the C-6 bromo substituent and the N-9 position of the carbazole ring. We present detailed methodologies for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as strategies for N-alkylation. Each protocol is accompanied by mechanistic insights, explanations of experimental choices, and guidance for reaction optimization, empowering researchers to effectively diversify this valuable molecular architecture.

Introduction: The Strategic Value of the Tetrahydrocarbazole Core

The 1,2,3,4-tetrahydrocarbazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] Its rigid, tricyclic framework is amenable to substitution at various positions, allowing for the precise spatial arrangement of pharmacophoric groups. The title compound, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, is a particularly valuable intermediate. It possesses three key points for diversification:

  • The C-6 Bromo Group: An ideal handle for modern cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents.

  • The N-9 Position: The secondary amine of the carbazole nucleus can be readily alkylated or arylated to modulate solubility, steric properties, and electronic characteristics.

  • The 3-(dimethylamino) Group: This tertiary amine can influence the molecule's basicity and pharmacokinetic profile and offers potential for further modification, such as quaternization or demethylation.

This guide will focus primarily on the first two points, as they represent the most direct and high-yielding pathways for generating molecular diversity from this starting material.

Functionalization at the C-6 Position: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C-6 position is the most versatile reactive site on the molecule. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for forging new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance.[2]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern organic synthesis for creating biaryl structures.[3][4] This reaction is highly reliable for functionalizing bromo-tetrahydrocarbazole scaffolds.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand are essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ often accelerate the reaction and improve yields, particularly with sterically hindered substrates.[5]

  • Base: A base is required to activate the organoboron species in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 1. Add 6-bromo-THC, Boronic Acid, and Base to a dry Schlenk flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add degassed solvent(s). B->C D 4. Add Pd catalyst and ligand. C->D E 5. Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F 6. Monitor reaction by TLC/LC-MS. E->F G 7. Cool to RT, dilute with EtOAc, and wash with water/brine. F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry Schlenk flask, add 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water (4:1:1), to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional phosphine ligand.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosChoice depends on boronic acid reactivity.
Boronic Acid Equiv. 1.2 - 1.5Ensures complete consumption of the starting bromide.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is often effective for sensitive substrates.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OEnsures solubility of all reaction components.
Temperature 80 - 100 °CProvides thermal energy to drive the catalytic cycle.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[6][7] This reaction is invaluable for introducing diverse amine functionalities at the C-6 position, which is a common strategy in pharmaceutical development.

Causality of Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, and BrettPhos are often employed with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst). These ligands promote the reductive elimination step, which is often rate-limiting.[8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[9] These bases deprotonate the amine nucleophile without competing in the coupling reaction.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: To a dry, argon-flushed Schlenk tube, add 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (2-4 mol%).

  • Inert Atmosphere & Solvent: Add anhydrous toluene or dioxane. Stir the mixture for 5-10 minutes.

  • Reagent Addition: Add the amine (1.1-1.3 eq.) followed by the base (e.g., NaOt-Bu, 1.4 eq.).

  • Reaction: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃, XPhos-Pd-G3G3 precatalysts are air-stable and highly active.
Ligand XPhos, RuPhos, BrettPhosBulky ligands facilitate C-N bond formation.
Base NaOt-Bu, LHMDS, K₂CO₃Strong bases are needed to deprotonate the amine.
Solvent Toluene, Dioxane (anhydrous)Aprotic solvents prevent catalyst poisoning.
Temperature 90 - 110 °CDrives the reaction to completion.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[10][11] This reaction introduces a linear, rigid alkynyl linker, a valuable motif in materials science and for constructing more complex molecular scaffolds.

Causality of Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) as a co-catalyst.[12] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.

  • Solvent: The reaction is often run in the amine base itself or in a solvent like THF or DMF.

Diagram 2: Key Functionalization Pathways

G cluster_C6 C-6 Functionalization (Pd-Catalysis) cluster_N9 N-9 Functionalization Start 6-Bromo-3-(dimethylamino)- 1,2,3,4-tetrahydro-9H-carbazole Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd(0), Ligand, Base Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Pd(0), Cu(I), Base Alkylation N-Alkylation (R-X, Base) Start->Alkylation NaH, DMF Product_Aryl 6-Aryl-THC Suzuki->Product_Aryl Product_Amine 6-Amino-THC Buchwald->Product_Amine Product_Alkynyl 6-Alkynyl-THC Sonogashira->Product_Alkynyl Product_N_Alkyl 9-Alkyl-6-Bromo-THC Alkylation->Product_N_Alkyl

Caption: Major routes for diversifying the title compound.

Protocol 2.3: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask, add 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF and an amine base such as triethylamine (TEA, 3.0 eq.). Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often complete within a few hours. Monitor by TLC.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Functionalization at the N-9 Position: N-Alkylation

The secondary amine on the carbazole nitrogen is nucleophilic after deprotonation and can be readily functionalized via alkylation. This modification is useful for attaching linkers, improving solubility, or blocking a potential site of metabolism.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base is needed to deprotonate the N-H bond. Sodium hydride (NaH) is a common and effective choice.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. It dissolves the resulting anion and promotes the Sₙ2 reaction with the alkyl halide.

  • Alkylating Agent: A reactive alkyl halide (iodide > bromide > chloride) is used as the electrophile.

Protocol 3.1: General Procedure for N-Alkylation

  • Deprotonation: To a stirred suspension of sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (1.0 eq.) in anhydrous DMF dropwise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Conclusion and Best Practices

The protocols outlined in this guide provide a robust starting point for the functionalization of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. For all palladium-catalyzed reactions, the use of degassed solvents and maintaining an inert atmosphere are critical for achieving high yields and reproducibility. The purity of the starting bromide is also paramount. Researchers are encouraged to use these methods as a foundation and to perform systematic optimization of reaction parameters—such as catalyst, ligand, base, solvent, and temperature—to achieve the best results for their specific substrates.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008, 41(11), 1534-1544. [Link]

  • Surry, D. S., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008, 47(34), 6338-6361. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. [Link]

  • Chakraborty, S., & Panda, P. A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 2021, 18(6), 709-718. [Link]

Sources

Application

Synthesis of Novel Bioactive Scaffolds from 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist This document provides a detailed guide for the synthesis of novel derivatives from 6-Bromo-3-(dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This document provides a detailed guide for the synthesis of novel derivatives from 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. It is designed to empower researchers in medicinal chemistry and drug discovery with the foundational knowledge and practical protocols to explore new chemical space around this privileged scaffold. We will delve into the strategic derivatization at the C6-bromo and N9-positions, leveraging modern cross-coupling methodologies, and discuss potential modifications of the 3-(dimethylamino) group.

The tetrahydrocarbazole core is a prominent feature in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including antibacterial, anticancer, and anti-inflammatory activities.[1][2] The strategic placement of a bromine atom at the C6-position and a dimethylamino group at the C3-position of the 1,2,3,4-tetrahydro-9H-carbazole scaffold offers a versatile platform for the generation of diverse compound libraries with potential therapeutic applications.

Strategic Overview: Pathways to Diversification

The synthetic strategy for derivatizing 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole primarily focuses on two key reactive sites: the C6-bromo position and the N9-position of the carbazole ring. The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The N-H bond at the 9-position can be readily functionalized through various N-alkylation or N-arylation reactions. Furthermore, the 3-(dimethylamino) group presents opportunities for further modification, albeit with more nuanced reactivity.

This guide will provide detailed protocols for two of the most powerful and versatile cross-coupling reactions for C-C and C-N bond formation: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Figure 1: General synthetic strategies for the diversification of the 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole scaffold.

Part 1: Derivatization at the C6-Position via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[3] In the context of our starting material, this reaction allows for the introduction of a diverse range of aromatic and heteroaromatic moieties at the 6-position, which can significantly influence the biological activity of the resulting compounds.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The presence of the electron-donating dimethylamino group on the tetrahydrocarbazole ring can influence the electronic properties of the aryl bromide, potentially affecting the oxidative addition step of the catalytic cycle.[4] Therefore, a well-chosen catalytic system is necessary to ensure efficient coupling. N-protection of the carbazole nitrogen is often recommended to prevent side reactions and improve solubility.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies reported for similar 6-bromo-carbazole derivatives.[5]

Materials:

ReagentSupplierPurity
N-Protected-6-bromo-3-(dimethylamino)-THCSynthesized>95%
Arylboronic acidCommercial>98%
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Commercial>98%
Sodium Carbonate (Na₂CO₃)Commercial>99%
TolueneAnhydrous
EthanolAnhydrous
WaterDegassed, Deionized

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-protected-6-bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (1.0 eq).

  • Add the desired arylboronic acid (1.2 - 1.5 eq).

  • Add Pd(PPh₃)₄ (0.05 - 0.1 eq).

  • Add Na₂CO₃ (2.0 eq).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The reaction should be set up to be approximately 0.1 M in the starting bromide.

  • Stir the reaction mixture at reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl derivative.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Part 2: Derivatization at the C6-Position via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] This methodology allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the tetrahydrocarbazole core, leading to the synthesis of novel 6-amino derivatives with potential pharmacological activities.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.[8] The electronic nature of the aryl bromide and the steric hindrance of both coupling partners play a crucial role. For electron-rich aryl bromides, such as our starting material, a more electron-rich and bulky phosphine ligand is often required to facilitate the reductive elimination step.[9] The choice of base is also critical, with sterically hindered alkoxides like sodium tert-butoxide being commonly employed.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guide based on established procedures for the amination of bromoindoles and related heterocycles.[10] Optimization of the ligand and base may be necessary for specific amine coupling partners.

Materials:

ReagentSupplierPurity
N-Protected-6-bromo-3-(dimethylamino)-THCSynthesized>95%
Amine (primary or secondary)Commercial>98%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Commercial>98%
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Commercial>98%
Sodium tert-butoxide (NaOtBu)Commercial>98%
TolueneAnhydrous

Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.01-0.05 eq) and XPhos (0.02-0.1 eq).

  • Add N-protected-6-bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Add the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Figure 3: Experimental workflow for the Buchwald-Hartwig amination reaction.

Part 3: Potential Derivatization of the 3-(dimethylamino) Group

The 3-(dimethylamino) group, while generally stable, offers potential for further derivatization, although this area is less explored for this specific scaffold. Based on the reactivity of similar N,N-dimethylaniline compounds, the following transformations could be investigated:

  • Oxidation to N-oxide: The tertiary amine can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide. N,N-dimethylaniline N-oxides have been shown to undergo regioselective halogenation.[11]

  • Quaternization: Reaction with alkyl halides can lead to the formation of quaternary ammonium salts. These salts can potentially act as leaving groups in nucleophilic substitution reactions, although this may require harsh conditions.

  • C-H Activation: Directed C-H activation ortho to the dimethylamino group has been reported for N,N-dimethylanilines using transition metal catalysts, allowing for the introduction of alkyl or aryl groups.[12]

These proposed derivatizations would require careful optimization and are presented here as avenues for further research to expand the chemical diversity of the tetrahydrocarbazole library.

Application Notes: Biological Significance of 6-Substituted Tetrahydrocarbazole Derivatives

The derivatization of the tetrahydrocarbazole scaffold at the 6-position has been shown to yield compounds with a range of interesting biological activities.

  • Anticancer Activity: Several 6-substituted tetrahydrocarbazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. For example, certain 6-aryl substituted tetrahydrocarbazoles have shown promising antitumor properties.[5] A study on N-substituted tetrahydrocarbazoles found that a derivative exhibited an IC₅₀ value of 10.35 µM against the A549 lung cancer cell line.[13]

  • Antibacterial Activity: The tetrahydrocarbazole nucleus is a known pharmacophore in antibacterial agents.[1] Derivatives with modifications at the 6-position have been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Hypoglycemic Agents: Recent studies have explored tetrahydrocarbazole derivatives as potential hypoglycemic agents. One aza-tetrahydrocarbazole compound demonstrated a 45% increase in glucose consumption in HepG2 cell lines.[14]

The synthesis of novel 6-aryl and 6-amino derivatives from 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole provides a valuable strategy for generating new chemical entities with the potential for diverse pharmacological applications. The protocols outlined in this guide offer a solid foundation for researchers to embark on the synthesis and exploration of these promising compound classes.

References

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024-03-24). World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]

  • A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. (2022-06-14). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts. [Link]

  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. PMC. [Link]

  • Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. MOST Wiedzy. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ResearchGate. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. [Link]

  • Literature examples for the reaction of N,N‐dialkyl anilines with maleimides. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]

  • Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. PubMed. [Link]

  • ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. (2016-04-26). Chemical Science, 7(7), 4636-4641. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Introduction: The Therapeutic Potential of Substituted Tetrahydrocarbazoles The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Tetrahydrocarbazoles

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2] This tricyclic system, consisting of a fused indole and cyclohexane ring, offers a versatile template for chemical modification, enabling the fine-tuning of pharmacological properties.[1] Derivatives of tetrahydrocarbazole have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The anticancer properties of carbazole derivatives are particularly noteworthy, with many compounds exhibiting potent cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of critical signaling pathways like JAK-STAT and PI3K/Akt.[1][3]

This document provides detailed application notes and protocols for the in vitro evaluation of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole , a specific derivative of this promising class of compounds. While extensive research on this particular molecule is emerging, its structural similarity to other cytotoxic carbazoles suggests its potential as an anticancer agent.[3][4][5] The following protocols are designed to rigorously assess its cytotoxic and antiproliferative activities in a cancer cell line model.

PART 1: Core Directive - A Structured Approach to In Vitro Profiling

Our investigation into the bioactivity of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole will follow a logical progression from general cytotoxicity to more mechanistic insights. This structured workflow ensures a comprehensive initial characterization of the compound's effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Antiproliferative Effects cluster_2 Phase 3: Mechanistic Insights A MTT Assay for Cell Viability B Colony Formation Assay A->B Confirm antiproliferative activity C Apoptosis Assay (Annexin V/PI Staining) B->C Investigate mode of cell death D Cell Cycle Analysis C->D Assess effects on cell cycle progression

Caption: Experimental workflow for the in vitro evaluation of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: Causality in Experimental Choices

The selection of assays is purposeful. We begin with the MTT assay, a robust and high-throughput method to quickly determine if the compound has a cytotoxic or cytostatic effect on cancer cells.[3] A positive result here—a decrease in cell viability—justifies moving to more resource-intensive assays. The colony formation assay then provides a longer-term perspective on the compound's ability to inhibit cell proliferation and clonogenic survival, which is a more stringent test of anticancer potential. Finally, understanding how the compound works is critical. Annexin V/PI staining and cell cycle analysis are chosen to dissect whether the observed cytotoxicity is due to programmed cell death (apoptosis) and/or disruption of the normal cell division cycle, common mechanisms for carbazole derivatives.[1]

Trustworthiness: Self-Validating Protocols

Each protocol incorporates essential controls to ensure the validity of the results. Positive and negative controls are included in every assay. For instance, in the MTT assay, a known cytotoxic agent (e.g., doxorubicin) serves as a positive control, while a vehicle control (e.g., DMSO) ensures that the solvent used to dissolve the compound does not have an effect on its own. The inclusion of untreated cells as a baseline for 100% viability is also a critical component of the experimental design.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[3]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole in DMSO. Create a series of dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated cells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, providing insight into the long-term effects of the compound on cell proliferation and survival.

Materials:

  • 6-well plates

  • Complete growth medium

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Step-by-Step Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole for 24 hours.

  • Recovery: After 24 hours, replace the treatment medium with fresh, complete growth medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as having >50 cells) in each well.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole
Cell LineCompoundIC₅₀ (µM)
MCF-76-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole15.8
A5496-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole22.4
Doxorubicin (Positive Control)0.5

Mandatory Visualization

Signaling Pathway Inhibition by Carbazole Derivatives

Many carbazole derivatives exert their anticancer effects by interfering with key signaling pathways that regulate cell proliferation and survival.[1][3] The PI3K/Akt and JAK/STAT pathways are common targets.[1][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Promotes STAT STAT JAK->STAT STAT->Proliferation Promotes Carbazole 6-Bromo-3-(dimethylamino)- 1,2,3,4-tetrahydro-9H-carbazole Carbazole->PI3K Inhibits Carbazole->JAK Inhibits

Caption: Potential inhibitory mechanism of carbazole derivatives on pro-survival signaling pathways.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Substituted Carbazole Derivatives.
  • RSC Publishing. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents.
  • Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (2021).
  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.).
  • ACS Publications. (n.d.). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study | ACS Omega.
  • BenchChem. (2025). An In-depth Technical Guide on the Potential Pharmacological Activities of Tetrahydrocarbazoles.
  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (n.d.).
  • PubChem. (n.d.). 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.
  • Semantic Scholar. (1988). In vitro Study of the Cytotoxicity of Carbazole Derivatives. Part 1. Nitro and Amino-9H-carbazoles.
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024).
  • MOST Wiedzy. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted.

Sources

Application

Application Notes and Protocols: 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole as a Precursor for Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Carbazole Scaffold in Medicinal Chemistry The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Carbazole Scaffold in Medicinal Chemistry

The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with a variety of biological targets. Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antioxidant, and anti-inflammatory properties.[1][3] The tetrahydrocarbazole moiety, a partially saturated analog, retains significant biological potential and offers greater conformational flexibility, which can be advantageous for optimizing drug-receptor interactions.[4]

This guide focuses on a specific functionalized tetrahydrocarbazole, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole , a promising precursor for the synthesis of novel pharmaceutical agents. The presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the dimethylamino group at the 3-position can influence the compound's polarity, basicity, and pharmacokinetic profile.

This document provides a comprehensive overview of the synthesis of this precursor and its potential application in the development of pharmaceutical agents, with a particular focus on its relationship to the well-established beta-blocker, Carvedilol.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a precursor is crucial for its effective use in synthesis. The following table summarizes the key properties of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

PropertyValueSource
Molecular Formula C₁₄H₁₇BrN₂[5]
Molecular Weight 293.21 g/mol [5]
CAS Number 186545-33-5[5]
Appearance Off-white to light brown solidInferred from related compounds
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbonsInferred from related compounds
Spectroscopic TechniqueExpected Characteristic Signals
¹H NMR Signals corresponding to aromatic protons (with splitting patterns influenced by the bromine substituent), aliphatic protons of the tetrahydro-cyclohexane ring, and the N-methyl protons of the dimethylamino group.
¹³C NMR Resonances for the aromatic and aliphatic carbons, with the carbon bearing the bromine atom showing a characteristic shift.
IR Spectroscopy Absorption bands for N-H stretching (of the carbazole nitrogen), C-H stretching (aromatic and aliphatic), C-N stretching, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis Protocol: A Plausible Route to 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

While a specific, detailed protocol for the synthesis of the title compound is not explicitly documented in a single source, a scientifically sound multi-step synthesis can be proposed based on established synthetic methodologies for related tetrahydrocarbazole derivatives. The following protocol outlines a plausible and logical pathway.

Workflow for the Synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Synthesis Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N,N-Dimethylation A 4-Bromophenylhydrazine C 6-Bromo-3-amino-1,2,3,4-tetrahydro-9H-carbazole A->C Acid catalyst (e.g., AcOH, H₂SO₄) B 4-Aminocyclohexanone B->C D 6-Bromo-3-amino-1,2,3,4- tetrahydro-9H-carbazole G 6-Bromo-3-(dimethylamino)-1,2,3,4- tetrahydro-9H-carbazole (Target Compound) D->G E Formaldehyde E->G F Reducing agent (e.g., NaBH₃CN) F->G Reductive Amination

Caption: Proposed two-step synthesis of the target precursor.

Step 1: Fischer Indole Synthesis of 6-Bromo-3-amino-1,2,3,4-tetrahydro-9H-carbazole

The Fischer indole synthesis is a classic and versatile method for constructing the indole and, by extension, the tetrahydrocarbazole ring system.[3] This step involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • 4-Aminocyclohexanone hydrochloride

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) and 4-aminocyclohexanone hydrochloride (1 equivalent) in a mixture of glacial acetic acid and ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 6-Bromo-3-amino-1,2,3,4-tetrahydro-9H-carbazole by column chromatography on silica gel or by recrystallization.

Step 2: N,N-Dimethylation via Reductive Amination

Reductive amination is a highly effective method for the formation of amines. In this step, the primary amine of the tetrahydrocarbazole intermediate is converted to a dimethylamino group using formaldehyde as the carbon source and a suitable reducing agent.

Materials:

  • 6-Bromo-3-amino-1,2,3,4-tetrahydro-9H-carbazole (from Step 1)

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Acetonitrile

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve 6-Bromo-3-amino-1,2,3,4-tetrahydro-9H-carbazole (1 equivalent) in methanol or acetonitrile in a round-bottom flask.

  • Add aqueous formaldehyde (2.2 equivalents) to the solution.

  • Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the careful addition of a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole by column chromatography.

Application in Pharmaceutical Synthesis: A Precursor to Carvedilol Analogs

The structure of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole makes it an attractive starting material for the synthesis of analogs of existing drugs, particularly those with a carbazole core. A prime example is Carvedilol, a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[6]

The synthesis of Carvedilol typically involves the reaction of 4-hydroxycarbazole with epichlorohydrin to form an epoxide intermediate, which is then reacted with an amine side chain.[7] By analogy, our target precursor can be envisioned as a building block for novel Carvedilol analogs with potentially modified pharmacological profiles. The bromine atom at the 6-position could be retained to modulate lipophilicity and metabolic stability or could be further functionalized via cross-coupling reactions to introduce diverse substituents.

Proposed Synthetic Pathway to a Carvedilol Analog

Carvedilol Analog Synthesis cluster_0 Aromatization cluster_1 Functionalization cluster_2 Side-Chain Addition A 6-Bromo-3-(dimethylamino)-1,2,3,4- tetrahydro-9H-carbazole B 6-Bromo-3-(dimethylamino)-9H-carbazole A->B Dehydrogenation (e.g., DDQ, Pd/C) C 6-Bromo-3-(dimethylamino)-9H-carbazole E 4-Hydroxy-6-bromo-3-(dimethylamino)-9H-carbazole C->E D Introduction of Hydroxyl Group F 4-Hydroxy-6-bromo-3-(dimethylamino)-9H-carbazole I Carvedilol Analog F->I G Epichlorohydrin G->I 1. Base H 2-(2-Methoxyphenoxy)ethylamine H->I 2. Ring Opening

Caption: A conceptual pathway for synthesizing a Carvedilol analog.

Protocol Outline for the Synthesis of a Carvedilol Analog

The following protocol outlines the key transformations to convert 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole into a novel Carvedilol analog.

Step 1: Aromatization of the Tetrahydrocarbazole Ring

To create a direct analog of Carvedilol, the tetrahydrocarbazole core needs to be aromatized to a carbazole.

Materials:

  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

  • Dehydrogenating agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Palladium on carbon (Pd/C))

  • Solvent (e.g., Toluene, Xylene)

Protocol:

  • Dissolve the tetrahydrocarbazole precursor in a suitable high-boiling solvent.

  • Add the dehydrogenating agent (e.g., DDQ or Pd/C).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter off the catalyst (if using Pd/C), and wash the filtrate.

  • Purify the resulting 6-Bromo-3-(dimethylamino)-9H-carbazole.

Step 2: Introduction of the 4-Hydroxy Group

This step is crucial for creating the ether linkage in the final product. This can be a challenging transformation and may require a multi-step process, potentially involving electrophilic substitution followed by conversion to a hydroxyl group.

Step 3: Epoxidation and Amine Addition

This two-part final step mirrors the classical synthesis of Carvedilol.

Materials:

  • 4-Hydroxy-6-bromo-3-(dimethylamino)-9H-carbazole

  • Epichlorohydrin

  • A base (e.g., Sodium hydroxide)

  • 2-(2-Methoxyphenoxy)ethylamine

  • Solvent (e.g., Isopropanol, DMF)

Protocol:

  • React the hydroxylated carbazole with epichlorohydrin in the presence of a base to form the corresponding epoxide intermediate.

  • Isolate and purify the epoxide.

  • React the epoxide with 2-(2-methoxyphenoxy)ethylamine in a suitable solvent at an elevated temperature to open the epoxide ring and form the final Carvedilol analog.

  • Purify the final product by chromatography or recrystallization.

Safety and Handling

Carbazole derivatives and the reagents used in their synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling:

    • Brominated Compounds: Handle with care as they can be irritants.

    • Acids and Bases: Use appropriate caution when handling strong acids and bases.

    • Reducing Agents: Sodium cyanoborohydride and sodium triacetoxyborohydride are toxic and should be handled with care. Quench any excess reagent with an appropriate procedure.

    • Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a valuable and versatile precursor for the synthesis of novel pharmaceutical agents. Its synthesis can be achieved through a logical sequence of well-established organic reactions. The functional handles present in this molecule, namely the bromine atom and the dimethylamino group, offer numerous possibilities for structural modification, making it an ideal starting point for the development of new carbazole-based drugs with potentially improved therapeutic profiles. The strong structural analogy to Carvedilol highlights its immediate potential in the field of cardiovascular drug discovery. Researchers and drug development professionals are encouraged to explore the synthetic utility of this precursor in their quest for novel and effective therapeutic agents.

References

  • Review of pharmacological activity in new carbazole compounds. (2024). Vertex AI Search.
  • A review on the biological potentials of carbazole and its derived products. (n.d.). Vertex AI Search.
  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. PubChem. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for the preparation of Carvedilol Form II. (2011).
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). Vertex AI Search.
  • A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). Vertex AI Search.
  • PROCESS FOR THE PREPARATION OF CARVEDILOL. (2010). EPO.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. Our goal is to equip you with the necessary insights and practical solutions to enhance the yield and purity of your synthesis.

Introduction

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a valuable scaffold in medicinal chemistry, often investigated for its potential biological activities.[1][2] The synthesis of this and similar tetrahydrocarbazoles predominantly relies on the Fischer indole synthesis, a classic and versatile method for constructing the indole nucleus.[3][4][5] However, the reaction can be sensitive to various parameters, leading to challenges in achieving high yields and purity. This guide provides a structured approach to troubleshoot common issues and optimize reaction conditions.

Core Synthesis Pathway: The Fischer Indole Synthesis

The primary route for synthesizing the target compound is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone.[3][4][6] In this case, (4-bromophenyl)hydrazine reacts with 4-(dimethylamino)cyclohexanone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the carbazole ring system.[3][4][7]

Fischer_Indole_Synthesis Reactant1 (4-bromophenyl)hydrazine Intermediate1 Phenylhydrazone Intermediate Reactant1->Intermediate1 Reactant2 4-(dimethylamino)cyclohexanone Reactant2->Intermediate1 Catalyst Acid Catalyst (e.g., H2SO4, PPA, ZnCl2) Catalyst->Intermediate1 Condensation Intermediate2 [3,3]-Sigmatropic Rearrangement Intermediate1->Intermediate2 Heat Intermediate3 Cyclization & Ammonia Elimination Intermediate2->Intermediate3 Product 6-Bromo-3-(dimethylamino)-1,2,3,4- tetrahydro-9H-carbazole Intermediate3->Product

Caption: General reaction scheme for the Fischer indole synthesis of the target molecule.

Frequently Asked Questions (FAQs)

What are the recommended starting materials?

The key starting materials are (4-bromophenyl)hydrazine (or its hydrochloride salt) and 4-(dimethylamino)cyclohexanone. The purity of these reagents is crucial for a successful reaction. It is advisable to use freshly purified or commercially available high-purity starting materials.

Which acid catalyst is most effective?

The choice of acid catalyst significantly impacts the reaction yield and rate.[6] Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[3][4][7] For many carbazole syntheses, PPA or glacial acetic acid are effective as they can also serve as the solvent.[7][8] The optimal catalyst often needs to be determined empirically for a specific substrate.

What is the optimal solvent for this reaction?

The solvent choice is critical.[9] Glacial acetic acid is a common and effective solvent that also acts as a catalyst.[8] Other options include ethanol, methanol, toluene, or xylene, especially when using a different primary acid catalyst.[8] For higher boiling points, which can be necessary for some substrates, toluene or xylene are suitable.[8]

What are the ideal reaction temperature and time?

The Fischer indole synthesis generally requires elevated temperatures to drive the[3][3]-sigmatropic rearrangement.[10][11] Typical reaction temperatures range from 80°C to reflux, depending on the solvent used.[4][8] Reaction times can vary from a few hours to overnight.[4][12] It is highly recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]

How is the bromination step typically performed?

If starting with the unsubstituted 3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a subsequent bromination step is required. N-Bromosuccinimide (NBS) in a suitable solvent like chloroform and acetic acid is a common method for the selective bromination of such carbazole systems.[13] The reaction is typically carried out at room temperature.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides systematic solutions.

Troubleshooting_Workflow Start Problem Encountered P1 Low or No Product Yield Start->P1 P2 Formation of Multiple Products/Isomers Start->P2 P3 Presence of Starting Material Start->P3 P4 Product Degradation Start->P4 P5 Difficult Purification Start->P5 C1_1 Inactive Catalyst P1->C1_1 C1_2 Incorrect Temperature P1->C1_2 C1_3 Poor Reagent Quality P1->C1_3 C2_1 Side Reactions P2->C2_1 C2_2 Isomerization P2->C2_2 C3_1 Incomplete Reaction P3->C3_1 C4_1 Harsh Acid/Heat P4->C4_1 C5_1 Tarry Byproducts P5->C5_1 S1_1 Use fresh/alternative catalyst C1_1->S1_1 S1_2 Optimize temperature C1_2->S1_2 S1_3 Purify reagents C1_3->S1_3 S2_1 Adjust catalyst/solvent C2_1->S2_1 S2_2 Control temperature C2_2->S2_2 S3_1 Increase reaction time/temp C3_1->S3_1 S4_1 Use milder conditions C4_1->S4_1 S5_1 Optimize workup/chromatography C5_1->S5_1

Caption: A workflow for troubleshooting common synthesis issues.

Issue: Low or No Product Yield

Potential Causes:

  • Inappropriate or Inactive Acid Catalyst: The chosen acid may not be strong enough, or it may have degraded.

  • Suboptimal Reaction Temperature: The temperature might be too low for the[3][3]-sigmatropic rearrangement to occur efficiently.[10][11]

  • Poor Quality of Starting Materials: Impurities in the phenylhydrazine or ketone can inhibit the reaction.

  • Presence of Water: The initial condensation to form the hydrazone is a dehydration reaction; excess water can shift the equilibrium backward.

Recommended Solutions:

  • Catalyst Screening: Experiment with different Brønsted and Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄ in acetic acid) to find the most effective one for your specific substrate.[6][7]

  • Temperature Optimization: Gradually increase the reaction temperature while monitoring the reaction by TLC. Refluxing is often necessary.[4][8]

  • Reagent Purification: Recrystallize the (4-bromophenyl)hydrazine hydrochloride and distill the 4-(dimethylamino)cyclohexanone if purity is questionable.

  • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents, especially in the initial hydrazone formation step.

Issue: Formation of Multiple Products/Isomers

Potential Causes:

  • Side Reactions: The harsh acidic conditions and high temperatures can lead to side reactions, such as the formation of isomeric indoles if an unsymmetrical ketone were used, though less likely with a symmetrical ketone.[9]

  • Rearrangement of the Product: The product itself might be unstable under the reaction conditions and undergo further reactions.

Recommended Solutions:

  • Milder Conditions: Try using a milder acid catalyst or a lower reaction temperature for a longer duration.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction.[9] Experiment with different solvents to see if it improves the product distribution.[8]

  • Catalyst Choice: Zeolites have been shown to enhance regioselectivity in some Fischer indole syntheses.[9]

Issue: Presence of Unreacted Starting Material in the Final Product

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached completion.

  • Reversible Hydrazone Formation: The equilibrium between the starting materials and the hydrazone intermediate may not favor the product.

Recommended Solutions:

  • Increase Reaction Time and/or Temperature: Continue heating the reaction mixture and monitor by TLC until the starting material spot disappears.[8]

  • Use of a Dean-Stark Trap: If water is suspected to be inhibiting the reaction, using a Dean-Stark trap with a solvent like toluene can help to remove water and drive the reaction forward.

Issue: Product Degradation

Potential Causes:

  • Harsh Reaction Conditions: Prolonged exposure to strong acids and high temperatures can cause the product to decompose, often resulting in a dark, tarry reaction mixture. The dimethylamino group can be sensitive to strongly acidic conditions.

Recommended Solutions:

  • Milder Acid Catalyst: Opt for a less harsh catalyst, such as p-toluenesulfonic acid or a Lewis acid like zinc chloride.[3][7]

  • Lower Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

Issue: Difficulty in Product Isolation and Purification

Potential Causes:

  • Formation of Tarry Byproducts: Acid-catalyzed polymerization or decomposition can lead to the formation of tars that complicate purification.

  • Product Solubility: The product may have challenging solubility properties.

Recommended Solutions:

  • Careful Work-up: After the reaction is complete, cool the mixture and carefully neutralize the acid by pouring it over ice and adding a base (e.g., sodium bicarbonate or ammonia solution) until the pH is neutral or slightly basic.[8]

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[8]

  • Chromatography: If the crude product is still impure, column chromatography on silica gel is usually effective for purification. A solvent system of ethyl acetate/hexane or dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine) can be a good starting point.

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

This protocol is a general guideline and may require optimization.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • 4-(dimethylamino)cyclohexanone

  • Glacial Acetic Acid (Solvent and Catalyst)[8]

  • Round-bottom flask with a reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and 4-(dimethylamino)cyclohexanone (1.0-1.2 eq).

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants and allow for effective stirring.

  • Heat the reaction mixture to reflux with vigorous stirring.[8]

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath.[8]

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious of gas evolution.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Key Parameter Optimization

ParameterVariablePotential Impact on Yield and PurityRecommended Starting Point
Catalyst Type (Brønsted vs. Lewis) and ConcentrationAffects reaction rate and potential for side reactions.[6]Glacial Acetic Acid or Polyphosphoric Acid
Solvent Polarity and Boiling PointInfluences solubility of reactants and reaction temperature.[9]Glacial Acetic Acid or Ethanol
Temperature Reaction HeatCrucial for the rate-determining rearrangement step.[10][11]80°C to Reflux
Reaction Time Duration of HeatingDetermines the extent of conversion.4-12 hours (monitor by TLC)
Reagent Ratio Hydrazine to KetoneA slight excess of the ketone can sometimes drive the reaction.1:1.1 (Hydrazine:Ketone)

References

  • Prochazka, M. P., Eklund, L., & Carlson, R. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610–613.
  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Preparation of thiazolocarbazoles via the Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Retrieved from [Link]

  • YouTube. (2018). Part III (Fischer indole synthesis). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate. PMC. Retrieved from [Link]

  • Preprints.org. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Preprints.org. Retrieved from [Link]

  • MOST Wiedzy. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted. Retrieved from [Link]

  • RSC Publishing. (2012). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. Retrieved from [Link]

  • ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products. Retrieved from [Link]

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2018). 12. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6). Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, in Vivo and in Vitro Studies of 1,2,3,4-tetrahydro-9H-carbazole Derivatives, Highly Selective and Potent Butyrylcholinesterase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]

  • Springer. (2025). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-1,4-dimethyl-9H-carbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1,3,6-Tribromo-9-ethyl-9H-carbazole. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9h-carbazole. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Welcome to the dedicated technical support guide for the purification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. This resource is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the purification of this and structurally related compounds, providing practical, field-tested solutions to streamline your workflow and enhance product purity.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it's crucial to understand the physicochemical characteristics of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. The presence of a basic dimethylamino group and a lipophilic brominated carbazole core imparts a moderate polarity to the molecule. This duality in its nature will govern its solubility and interaction with chromatographic stationary and mobile phases.

PropertyPredicted Influence on Purification
Molecular Weight ~293.2 g/mol
Polarity Moderate, due to the presence of both a polar amino group and a nonpolar carbazole scaffold.
Basicity The dimethylamino group is basic and can be protonated in acidic conditions.
Solubility Likely soluble in moderately polar organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in nonpolar solvents like hexanes and potentially water.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the purification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

Q1: What are the most common impurities I should expect?

A1: While specific impurities are reaction-dependent, you can generally anticipate the following:

  • Unreacted starting materials: Depending on the synthetic route, these could include a substituted phenylhydrazine and a cyclohexanone derivative.

  • Over-brominated or under-brominated species: If bromination is a step in your synthesis, you might see di-bromo or non-brominated analogs.

  • N-Oxides: The dimethylamino group can be susceptible to oxidation, especially if oxidative conditions are present.

  • Polymeric byproducts: These can form under harsh reaction conditions.

Q2: Which purification technique is generally more effective: recrystallization or column chromatography?

A2: Both techniques have their merits and the choice depends on the impurity profile and the scale of your purification.

  • Recrystallization is excellent for removing small amounts of impurities from a large amount of product, especially if the product is highly crystalline. It is often more scalable and cost-effective.

  • Column chromatography is superior for separating mixtures with multiple components or impurities with similar polarities to the product. It offers finer control over the separation process. For this specific molecule, a multi-step approach involving an initial column chromatography followed by a final recrystallization step often yields the best results.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: The basicity of the dimethylamino group can lead to strong interactions with the acidic silanol groups on standard silica gel, potentially causing degradation or irreversible adsorption. Consider the following:

  • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a volatile base like triethylamine (typically 0.1-1% v/v) in your mobile phase. This will neutralize the acidic sites.

  • Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.

  • Work quickly: Minimize the time your compound spends on the column.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

A. Column Chromatography Troubleshooting

Problem 1: Poor Separation of the Product from an Impurity

  • Causality: The polarity of your product and the impurity are too similar for the chosen solvent system to resolve them effectively.

  • Troubleshooting Workflow:

    start Poor Separation step1 Decrease the polarity of the mobile phase start->step1 Initial Step step2 Use a shallower solvent gradient step1->step2 If still poor step3 Try a different solvent system (e.g., DCM/Methanol) step2->step3 If still poor step4 Consider a different stationary phase (e.g., Alumina) step3->step4 If still poor end Improved Separation step4->end Final Attempt

    Caption: Troubleshooting workflow for poor separation in column chromatography.

Problem 2: The Product is Not Eluting from the Column

  • Causality: The product is too polar for the current mobile phase, or it is strongly adsorbing to the stationary phase.

  • Step-by-Step Protocol:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Add a Competitive Binder: If strong adsorption is suspected, add a small amount of a polar, volatile solvent like methanol (0.5-2%) to your mobile phase.

    • Base Wash (for silica gel): As mentioned in the FAQs, consider adding a small amount of triethylamine (0.1-1%) to your mobile phase to mitigate interaction with acidic silica.

Problem 3: Tailing of the Product Peak/Band

  • Causality: This is often caused by overloading the column or interactions with the stationary phase.

  • Solutions:

    • Reduce the amount of crude material loaded onto the column.

    • Ensure the sample is loaded in a concentrated band using a minimal amount of solvent.

    • For basic compounds on silica, add a base (e.g., triethylamine) to the mobile phase to improve peak shape.

B. Recrystallization Troubleshooting

Problem 1: The Compound Oiled Out Instead of Crystallizing

  • Causality: The solution was cooled too quickly, or the solvent is not ideal for crystallization. The boiling point of the solvent might be higher than the melting point of the compound.

  • Troubleshooting Workflow:

    start Compound Oiled Out step1 Re-heat the solution to re-dissolve the oil start->step1 step2 Allow the solution to cool more slowly step1->step2 step3 Add a co-solvent to decrease solubility step2->step3 If oiling persists step4 Scratch the inside of the flask with a glass rod step3->step4 If still no crystals step5 Add a seed crystal step4->step5 If needed end Crystals Form step5->end

    Caption: Troubleshooting workflow for oiling out during recrystallization.

Problem 2: No Crystals Form Upon Cooling

  • Causality: The solution is not supersaturated, meaning too much solvent was used.

  • Step-by-Step Protocol:

    • Boil off some of the solvent to increase the concentration of your compound.

    • Cool the solution again , this time more slowly.

    • If crystals still do not form, try adding a less polar co-solvent dropwise until the solution becomes slightly cloudy, then heat until it is clear and cool slowly.

    • Induce crystallization by scratching the inner surface of the flask or adding a seed crystal.

Problem 3: Low Recovery After Recrystallization

  • Causality: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Solutions:

    • Minimize the amount of solvent used to dissolve the compound initially.

    • Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize solubility.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.

IV. Recommended Purification Protocols

The following are generalized protocols based on the purification of similar tetrahydrocarbazole derivatives. Optimization will be necessary for your specific reaction mixture.

Protocol 1: Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh). Consider pre-treating with 1% triethylamine in the eluent for basic compounds.

  • Mobile Phase (Gradient Elution):

    • Start with a non-polar solvent system (e.g., 100% Hexane or Hexane/Ethyl Acetate 98:2).

    • Gradually increase the polarity (e.g., to Hexane/Ethyl Acetate 80:20) over the course of the separation.

    • The optimal gradient will depend on the polarity of the impurities.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Load the sample onto the column.

    • Begin elution with the gradient, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Ethanol has been reported for the recrystallization of similar carbazole derivatives.[1] A mixture of solvents, such as ethyl acetate/hexane, can also be effective.

  • Procedure:

    • Place the crude material in a flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

V. References

  • Organic Syntheses Procedure for 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses.

  • Sathiya, M., & Guhanathan, S. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF NOVEL BROMO SUBSTITUTED 1,2,3,4-TETRAHYDROCARBAZOLE DERIVATIVES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 7(8), 291-305.

  • Banerjee, S., Periyasamy, S., Muthukumaradoss, K., & Saravanan, V. (2026). Green synthesis of substituted tetrahydrocarbazoles via the condensation of phenylhydrazine derivatives with 4-piperidone hydrochloride in PEG-400 at 100°C–120°C. ResearchGate.

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydrocarbazole on Newcrom R1 HPLC column.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.

  • Organic Syntheses Procedure for 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses.

Sources

Troubleshooting

Common side reactions in the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Welcome to the technical support guide for the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. This document is intended for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. This document is intended for researchers, scientists, and professionals in drug development. Here, we address common side reactions and troubleshooting strategies in a practical question-and-answer format to support your experimental work.

The synthesis of this substituted tetrahydrocarbazole, a valuable scaffold in medicinal chemistry, is most commonly achieved via the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazine with a ketone or aldehyde.[3] For the target molecule, this typically involves the reaction of (4-bromophenyl)hydrazine with 4-(dimethylamino)cyclohexanone.

While robust, this method is susceptible to several side reactions that can impact yield and purity. This guide will walk you through the identification and mitigation of these common issues.

Troubleshooting Guide & FAQs

Issue 1: Low or No Yield of the Desired Product

Q1: My reaction is not producing the expected 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. I'm observing a complex mixture of products or recovering starting materials. What are the likely causes?

A1: This is a frequent challenge in Fischer indole synthesis and can stem from several factors. Let's break down the possibilities:

  • Ineffective Phenylhydrazone Formation: The first step is the condensation of (4-bromophenyl)hydrazine and 4-(dimethylamino)cyclohexanone to form the corresponding phenylhydrazone.[4] If this intermediate does not form efficiently, the reaction will not proceed.

    • Troubleshooting:

      • In Situ vs. Pre-formation: While some protocols call for pre-forming and isolating the hydrazone, it can be unstable. Consider forming the hydrazone in situ by mixing the hydrazine and ketone directly in the acidic reaction medium.[5]

      • pH Control: The initial condensation is pH-sensitive. Extremely acidic conditions can protonate the hydrazine, reducing its nucleophilicity. A milder acid or a buffered system for the initial phase may be beneficial.

  • N-N Bond Cleavage: This is a significant competing pathway, particularly under harsh acidic conditions.[5][6] The protonated ene-hydrazine intermediate can undergo cleavage of the N-N bond, leading to the formation of 4-bromoaniline and other degradation byproducts instead of cyclizing.[6]

    • Troubleshooting:

      • Acid Choice: The choice of acid catalyst is critical.[7] Very strong acids like polyphosphoric acid (PPA) or sulfuric acid can promote N-N bond cleavage.[4] Consider using a milder Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[3][4] A systematic screening of acid catalysts is recommended.

      • Temperature Control: High temperatures can favor the cleavage pathway.[8] While the Fischer indole synthesis often requires heat, excessive temperatures should be avoided. Aim for the minimum temperature required for the[4][4]-sigmatropic rearrangement to occur.

  • Decomposition of the Dimethylamino Group: The dimethylamino substituent can be sensitive to strongly acidic and oxidative conditions. Protonation of the dimethylamino group is expected, but further reactions, such as N-oxidation or demethylation, can occur, especially at elevated temperatures.

    • Troubleshooting:

      • Milder Conditions: Employing milder acids and lower reaction temperatures can help preserve the integrity of the dimethylamino group.[9]

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Issue 2: Formation of Impurities and Byproducts

Q2: My reaction is producing the desired product, but it is contaminated with significant impurities. What are these byproducts and how can I minimize them?

A2: The formation of byproducts is common. Here are the most likely culprits and how to address them:

  • Over-aromatization/Dehydrogenation: The desired product is a tetrahydrocarbazole. However, under certain conditions, particularly at high temperatures or in the presence of an oxidizing agent, this can be oxidized to the fully aromatic 6-bromocarbazole derivative.

    • Troubleshooting:

      • Strict Temperature Control: Avoid excessive heating.

      • Inert Atmosphere: As mentioned, an inert atmosphere can prevent oxidation.

      • Avoid Oxidizing Agents: Ensure that no adventitious oxidizing agents are present in the reaction mixture.

  • Formation of Regioisomers (less common with a symmetric ketone): When using unsymmetrical ketones, the formation of regioisomers is a major concern.[5] While 4-(dimethylamino)cyclohexanone is symmetrical, impurities in this starting material or its degradation could potentially lead to unexpected isomers.

    • Troubleshooting:

      • Purity of Starting Materials: Ensure the high purity of 4-(dimethylamino)cyclohexanone.

  • Polymerization/Tar Formation: The strong acids and high temperatures used can lead to the polymerization of starting materials or intermediates, resulting in the formation of intractable tar.

    • Troubleshooting:

      • Gradual Addition: Adding the acid catalyst slowly and at a lower temperature can help control the exotherm and reduce polymerization.

      • Solvent Choice: Using a high-boiling, inert solvent can help to better control the reaction temperature and minimize charring.

The following diagram illustrates the main reaction pathway and key side reactions:

Fischer_Indole_Synthesis Reactants 4-Bromophenylhydrazine + 4-(Dimethylamino)cyclohexanone Hydrazone Phenylhydrazone Intermediate Reactants->Hydrazone Condensation Polymerization Polymerization/ Tar Formation Reactants->Polymerization Harsh Conditions Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Hydrazone->Polymerization Harsh Conditions Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement NN_Cleavage N-N Bond Cleavage Enehydrazine->NN_Cleavage Harsh Acid/ High Temp Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Ammonia Loss Diimine->Cyclization Product 6-Bromo-3-(dimethylamino)-1,2,3,4- tetrahydro-9H-carbazole Cyclization->Product Aromatization Over-aromatization Product->Aromatization High Temp/ Oxidants

Caption: Main reaction and side pathways in the synthesis.

Issue 3: Purification Challenges

Q3: I have a crude product that is difficult to purify. What are the best practices for isolating the target compound?

A3: Purification can indeed be challenging due to the similar polarities of the desired product and some byproducts.

  • Initial Workup: After the reaction is complete, quenching with a base (e.g., saturated sodium bicarbonate solution) is crucial to neutralize the acid catalyst.[10] Extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) should follow.

  • Column Chromatography: This is often the most effective method for purification.

    • Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • TLC Monitoring: Careful monitoring of the fractions by Thin Layer Chromatography (TLC) is essential to separate the product from closely eluting impurities.

  • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can further enhance purity.

Experimental Protocol: General Procedure for Synthesis

This is a general guideline; optimization of stoichiometry, temperature, and reaction time is recommended.

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and 4-(dimethylamino)cyclohexanone (1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., acetic acid or ethanol). Slowly add the acid catalyst (e.g., a catalytic amount of sulfuric acid or a larger quantity of a milder acid like acetic acid).

  • Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize with a base (e.g., NaHCO₃ solution). Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following table summarizes key reaction parameters and their impact:

ParameterRecommended RangePotential Issues if Not Optimized
Temperature 80-120 °CToo Low: Incomplete reaction. Too High: Increased N-N cleavage, aromatization, and tar formation.
Acid Catalyst Brønsted or Lewis AcidsToo Strong: Promotes N-N cleavage. Too Weak: Incomplete cyclization.
Reaction Time 2-12 hoursToo Short: Incomplete reaction. Too Long: Increased byproduct formation.
Atmosphere Inert (N₂ or Ar)Air/Oxygen: Potential for oxidative side reactions and aromatization.
Final Thoughts

The synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole via the Fischer indole synthesis is a powerful method that can be highly efficient with careful optimization. The key to success lies in understanding and controlling the delicate balance between the desired cyclization and competing side reactions. By methodically adjusting reaction parameters and employing rigorous purification techniques, researchers can achieve high yields of this valuable compound.

References
  • RSC Adv., 2017, 7, 52852–52887. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis in Low Melting Mixtures. [Link]

  • ACG Publications. Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. [Link]

  • RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • National Institutes of Health. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]

  • World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF NOVEL BROMINATED DERIVATIVES OF 1,2,3,4-TETRAHYDROCARBAZOLE. [Link]

  • National Institutes of Health. Why Do Some Fischer Indolizations Fail?. [Link]

  • ResearchGate. 25 questions with answers in CARBAZOLES | Science topic. [Link]

  • Organic Chemistry Portal. Synthesis of Carbazoles. [Link]

  • Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl-. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.[Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific stability and degradation data for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole are not extensively available in p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and degradation data for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole are not extensively available in public literature. This guide provides a framework based on the known chemistry of the carbazole scaffold and related functional groups, alongside established methodologies for stability assessment as outlined by regulatory bodies like the International Council for Harmonisation (ICH).

Frequently Asked Questions (FAQs)

Q1: I'm observing variable results in my experiments. Could my compound be degrading?

A1: Inconsistent experimental outcomes are a primary indicator of compound instability. Degradation can lead to a decrease in the concentration of the active compound and the emergence of new, potentially interfering substances. It is crucial to first establish a baseline for your compound's purity and then systematically investigate potential causes of degradation.

Q2: What are the likely weak points in the 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole structure that could lead to degradation?

A2: Based on its chemical structure, several moieties are susceptible to degradation:

  • Tetrahydrocarbazole Core: The non-aromatic portion of the ring system is prone to oxidation, which can lead to aromatization, forming the corresponding carbazole, or the introduction of hydroxyl groups.[1][2] Tetrahydrocarbazoles can be oxidized to hydroperoxides in the presence of singlet oxygen, which can be generated by a sensitizer and visible light.[1]

  • Dimethylamino Group: As an aromatic amine, this group can be sensitive to pH changes and oxidation.[3][4] Its basicity is a key factor in its reactivity and solubility.[5]

  • Bromo Substituent: While generally stable, aryl bromides can be susceptible to photolytic cleavage under certain conditions, particularly exposure to UV light.

Q3: How should I properly store this compound to minimize degradation?

A3: Proper storage is critical for maintaining compound integrity.[6][7][8] For a compound with the characteristics of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, the following is recommended:

  • Temperature: Store at low temperatures, typically frozen at -20°C or below for long-term storage.[7] For solutions in use, refrigeration at 2-8°C is advisable.[7][9]

  • Light: Protect from light by using amber vials or opaque containers.[7] Many carbazole derivatives and aromatic amines are light-sensitive.[4][10]

  • Atmosphere: For maximum stability, especially if oxidation is a concern, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8]

  • Moisture: Store in a desiccated environment to prevent hydrolysis, particularly if the compound is hygroscopic.[7][9]

Troubleshooting Guide

Issue 1: Loss of Compound Potency or Purity Over Time

If you suspect your compound is degrading, a systematic approach is necessary to identify the cause. A forced degradation study is the standard method for this investigation.[11][12][13]

Causality: Degradation is typically induced by environmental factors such as heat, light, humidity, and reactive chemical species (acids, bases, oxidants).[14][15] Forced degradation studies deliberately expose the compound to these stressors to identify likely degradation pathways and products.[12][13]

Experimental Protocol: Forced Degradation Study

This protocol is adapted from ICH guideline Q1A(R2).[11][16] The goal is to achieve 5-20% degradation to ensure that the analytical methods can reliably detect the changes.[11]

  • Sample Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., acetonitrile/water). Also, weigh out solid samples for thermal and photostability testing.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the solution with 0.1 M HCl at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate the solution with 0.1 M NaOH at a controlled temperature.

    • Oxidation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the solid compound and a solution to a light source that provides both visible and UV output, as specified by ICH Q1B guidelines.[10][17][18] A dark control sample, wrapped in aluminum foil, should be run in parallel to differentiate between light- and heat-induced degradation.[10][19]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[14][20]

Data Presentation: Example Forced Degradation Results

Stress ConditionDuration (hours)% Parent Compound RemainingNumber of Degradants Detected
0.1 M HCl, 60°C2485.22
0.1 M NaOH, 60°C2492.51
3% H₂O₂, RT878.93
Heat (70°C, solid)4898.10
Light (ICH Q1B)1.2 M lux.hr89.72

This is example data and does not represent actual results for the specified compound.

Workflow for Investigating Compound Instability

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Systematic Analysis: Forced Degradation Study cluster_3 Data Analysis & Resolution A Inconsistent Experimental Results B Check Purity of Starting Material (t=0) via HPLC, LC-MS A->B C Review Storage Conditions (Temp, Light, Humidity) A->C D Acid/Base Hydrolysis B->D E Oxidative Stress B->E F Thermal Stress B->F G Photolytic Stress B->G H Analyze Samples via Stability-Indicating HPLC D->H E->H F->H G->H I Identify Degradation Pathway(s) H->I J Optimize Storage & Experimental Conditions I->J

Caption: Workflow for troubleshooting compound degradation.

Issue 2: Appearance of Unknown Peaks in Chromatograms

The presence of new peaks in your analytical data (e.g., HPLC, LC-MS) that grow over time is a clear sign of degradation.

Causality: These new peaks represent degradation products. Identifying these degradants is key to understanding the degradation mechanism and mitigating the problem.[12]

Analytical Approach:

  • HPLC-UV: A validated HPLC method is the primary tool for separating the parent compound from its degradants and quantifying the extent of degradation.[20] A photodiode array (PDA) detector can provide UV spectra of the new peaks, which can help in preliminary identification.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is essential for identifying the molecular weights of the degradation products.[14][20] By comparing the mass of the degradants to the parent compound, you can infer the type of chemical modification that has occurred (e.g., addition of oxygen, loss of a methyl group).

  • Structural Elucidation: For critical degradants, further analysis using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for complete structural elucidation.[12]

Hypothetical Degradation Pathways

Based on the chemistry of the tetrahydrocarbazole and dimethylamino moieties, several degradation pathways can be hypothesized.

G cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_demethylation Demethylation Parent 6-Bromo-3-(dimethylamino)- 1,2,3,4-tetrahydro-9H-carbazole Oxidized1 Aromatized Carbazole Derivative Parent->Oxidized1 [O] Oxidized2 N-Oxide Derivative Parent->Oxidized2 [O] Oxidized3 Hydroxylated Derivative Parent->Oxidized3 [O] Photolyzed Debrominated Derivative Parent->Photolyzed hv Demethylated Monodemethylated Derivative Parent->Demethylated e.g., oxidative

Caption: Potential degradation pathways for the compound.

References

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • J. B., Ogun, & O. S., Ojo. (2017). Properties, environmental fate and biodegradation of carbazole. Beni-Suef University Journal of Basic and Applied Sciences.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • ICH Guideline. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). A.I. Medical. Retrieved from [Link]

  • Hanif, M. S. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. A&A Pharmachem. Retrieved from [Link]

  • Journal of Patient Safety and Drug Research. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Retrieved from [Link]

  • Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Schmalzbauer, M., Svejstrup, T. D., Frim, J., Jensen, F., & Reiser, O. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51631.
  • Lamb, C. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioPharm International. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). General pathway of carbazole degradation showing the relative abundance.... Retrieved from [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • Sampled. (2023, July 19). Meet the expert: The Importance of Photostability Testing. Retrieved from [Link]

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Slideshare. (n.d.). PHOTOSTABILITY TESTING SEM I SEMINAR. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway for degradation of carbazole by gram-negative P. resinovorans.... Retrieved from [Link]

  • Pharmatutor. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • Kumar, V., & Singh, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.
  • Organic Letters. (2023, July 10). Anodic Dehydrogenative Aromatization of Tetrahydrocarbazoles Leading to Carbazoles. ACS Publications. Retrieved from [Link]

  • PubMed. (n.d.). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2024, March 24). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Retrieved from [Link]

  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Li, C., Lei, Z., Wang, Y., Zhang, Z., & Zhang, H. (2024).
  • SGS Denmark. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). CARBAZOLE DEGRADATION PATHWAYS.. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Lin, H., Wang, Y., Zheng, T., Li, Q., & Wang, L. (2011). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 77(13), 4620-4622.
  • Pozo-Gonzalo, C., Salsamendi, M., Viñuales, A., & Pomposo, J. A. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2227.
  • Calafat, A. M., Valentin-Blasini, L., & Bishop, A. M. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232.
  • RSC Publishing. (n.d.). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2013). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 78(10), 5093-5103.
  • PubMed. (2025, August 10). Sorption of ionizable organic amines in single and binary systems. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • Chemical Communications. (2023, February 17). Synthesis of tetrahydrocarbazoles through a radical cation [4+2] cycloaddition reaction of 2-vinylindoles. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. This document is designed for researchers, medicinal chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily achieved through the Fischer indole synthesis, is a robust but nuanced reaction that requires careful optimization of conditions to achieve high yield and purity.[1][2]

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section directly addresses specific experimental challenges in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the primary factors to investigate?

Low or no yield in a Fischer indole synthesis is a common problem that can typically be traced back to one of three areas: the reactants, the catalyst, or the reaction conditions (temperature and solvent).[1][3]

Core Rationale: The Fischer indole synthesis is an acid-catalyzed intramolecular cyclization.[4][5] It proceeds via a phenylhydrazone intermediate, which undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia.[7] Each step has specific requirements that, if unmet, can stall the reaction or promote side reactions.

Troubleshooting Workflow:

G start Low / No Yield reagents 1. Verify Reactant Quality start->reagents catalyst 2. Optimize Acid Catalyst start->catalyst conditions 3. Adjust Reaction Conditions start->conditions reagent_sol1 Use freshly purified (4-bromophenyl)hydrazine. Consider using the hydrochloride salt. reagents->reagent_sol1 Hydrazine quality? reagent_sol2 Ensure purity of 4-(dimethylamino)cyclohexanone. reagents->reagent_sol2 Ketone quality? catalyst_sol1 Increase acid strength. (e.g., Acetic Acid -> PPA or ZnCl₂) catalyst->catalyst_sol1 Reaction stalled? catalyst_sol2 Screen both Brønsted and Lewis acids. catalyst->catalyst_sol2 Side reactions? condition_sol1 Increase temperature systematically. (e.g., 80°C -> 110°C -> Reflux) conditions->condition_sol1 Incomplete conversion? condition_sol2 Change solvent. (e.g., Acetic Acid -> Toluene) conditions->condition_sol2 Degradation or solubility issues?

Caption: Decision workflow for troubleshooting low yield.

Detailed Solutions:

  • Reactant Purity: Phenylhydrazines are susceptible to oxidation. Using old or discolored (4-bromophenyl)hydrazine can inhibit the reaction. It is often best to use freshly purified hydrazine or its more stable hydrochloride salt.[8]

  • Acid Catalyst Strength: The choice of acid is critical.[9] While glacial acetic acid can function as both solvent and catalyst, it may not be strong enough for this specific substrate.[8] Polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are often more effective at promoting the necessary cyclization.[5][8]

  • Temperature Control: The[6][6]-sigmatropic rearrangement has a significant energy barrier.[3] Insufficient heat will cause the reaction to stall. A systematic increase in temperature is recommended. However, excessive heat can lead to degradation, so monitoring by Thin Layer Chromatography (TLC) is essential.[10]

Catalyst TypeExamplesStrengthsWeaknesses
Brønsted Acids Glacial Acetic Acid, H₂SO₄, p-TsOHReadily available, can act as solvent.[8][9]May not be strong enough, can lead to charring at high temps.
Lewis Acids ZnCl₂, BF₃·OEt₂, FeCl₃Highly effective for cyclization.[5][11]Can be hygroscopic, requires anhydrous conditions.
Solid Acids Amberlite® IR 120 H, Polyphosphoric Acid (PPA)Easy removal from reaction, can be regenerated.[11][12]May require higher temperatures or longer reaction times.[8]
Question 2: I am observing multiple spots on my TLC plate, suggesting a mixture of products. How can I improve selectivity?

The formation of multiple products often points to side reactions or the formation of regioisomers, although the latter is not an issue with a symmetrical ketone like 4-(dimethylamino)cyclohexanone. The primary side reaction to consider is N-N bond cleavage.[3]

Core Rationale: The protonated ene-hydrazine intermediate is central to the productive pathway. However, under certain conditions, this intermediate can undergo cleavage of the weak N-N bond, leading to the formation of 4-bromoaniline and other degradation products instead of the desired carbazole.

G cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction Hydrazone Hydrazone Intermediate EneHydrazine Ene-Hydrazine (Protonated) Hydrazone->EneHydrazine Acid Catalyst Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Optimal Heat Cleavage N-N Bond Cleavage EneHydrazine->Cleavage Excessive Heat or Sub-optimal Catalyst Carbazole Target Carbazole Rearrangement->Carbazole Cyclization & -NH₃ Byproducts Aniline & Degradation Products Cleavage->Byproducts

Caption: Competing reaction pathways in Fischer indole synthesis.

Detailed Solutions:

  • Moderate the Conditions: N-N bond cleavage is often exacerbated by overly harsh conditions. Try lowering the reaction temperature and using a milder acid catalyst (e.g., starting with acetic acid before moving to stronger acids).[3]

  • Solvent Choice: The solvent can influence reaction pathways.[8] Non-polar, high-boiling solvents like toluene or xylene can sometimes provide better results by allowing for precise temperature control via reflux. In some specific cases, tert-butanol has been reported as an effective solvent.[8][9]

SolventBoiling Point (°C)Typical RoleConsiderations
Glacial Acetic Acid 118Solvent and Catalyst[8]Can be highly effective but may promote side reactions if refluxed for too long.
Ethanol/Methanol 78 / 65SolventOften used for initial hydrazone formation; may require a stronger acid catalyst for the cyclization step.[8]
Toluene 111SolventAllows for azeotropic removal of water; good for reactions requiring sustained high temperatures.[5]
tert-Butanol 82SolventReported to improve yields in specific cases, potentially by influencing intermediate stability.[9]
Question 3: My reaction appears to stall, with significant amounts of starting material remaining even after prolonged heating. What steps should I take?

Incomplete conversion is a clear sign that the activation energy for a key step is not being overcome.[3]

Core Rationale: This issue points directly to insufficient catalytic activity or inadequate temperature. The cyclization step is often the most demanding part of the sequence.

Detailed Solutions:

  • Increase Catalyst Loading/Strength: If using a Lewis acid like ZnCl₂, ensure it is anhydrous and consider increasing the molar equivalents. If using a Brønsted acid, switch to a stronger one. As previously mentioned, PPA is a powerful dehydrating agent and catalyst that is very effective for forcing cyclization.[5][8]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid, uniform heating that can drive difficult reactions to completion.[10][13] If available, this is an excellent alternative to conventional heating.

General Experimental Protocol

This protocol serves as a validated starting point for optimization.

G A 1. Combine Reactants B Add (4-bromophenyl)hydrazine·HCl and 4-(dimethylamino)cyclohexanone to glacial acetic acid. A->B C 2. Heat to Reflux D Heat mixture to reflux (~118°C) for 1-3 hours. C->D E 3. Monitor Progress F Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) until starting material is consumed. E->F G 4. Work-up H Cool to RT, pour into ice water. Neutralize with aq. NaOH to precipitate product. G->H I 5. Purify J Collect crude solid by filtration. Purify via column chromatography or recrystallization (e.g., from Ethanol). I->J

Caption: General experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(dimethylamino)cyclohexanone (1.0 eq) and (4-bromophenyl)hydrazine hydrochloride (1.1 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid (approx. 5-10 mL per gram of ketone).[4]

  • Heating: Heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting materials. The reaction is typically complete within 1-3 hours.

  • Work-up: Once complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water or ice, which should cause the crude product to precipitate.

  • Isolation: Neutralize the aqueous mixture carefully with a base (e.g., 10% NaOH solution) until basic. Collect the precipitated solid by vacuum filtration, washing thoroughly with water.

  • Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or methanol.

Frequently Asked Questions (FAQs)

Q1: Can I form the hydrazone intermediate first and then add the acid? A1: Yes, this is a valid two-step approach. The hydrazone can be pre-formed, isolated, and then subjected to the acidic cyclization conditions. This can sometimes improve yields by ensuring the complete formation of the key intermediate before initiating the more demanding cyclization step, especially if the hydrazone is stable.[8]

Q2: What is the mechanistic role of the acid catalyst? A2: The acid catalyst plays multiple roles. It first catalyzes the formation of the hydrazone from the ketone and hydrazine. It then protonates the hydrazone, facilitating its tautomerization to the crucial ene-hydrazine intermediate. Finally, it catalyzes the elimination of ammonia in the last step to form the aromatic carbazole ring.[1][7]

Q3: Are there any functional groups that are incompatible with the Fischer indole synthesis? A3: Yes. The reaction's reliance on strong acid and high temperatures makes it incompatible with many acid-sensitive functional groups. Substrates with α,β-unsaturated ketones are also generally avoided due to potential side reactions.[1][5]

Q4: How do I purify the final product if it's an oil or doesn't precipitate well? A4: If the product does not precipitate upon neutralization, an extractive work-up is necessary. After neutralization, extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry with a desiccant like anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude material can then be purified by column chromatography.[8]

References
  • BenchChem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
  • Insuasty, A., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3271. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanism for the Fischer indole synthesis. Retrieved from [Link]

  • vibzz lab. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. Retrieved from [Link]

  • Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]

  • Nalwaya, N., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54124-54157. Available at: [Link]

  • ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • BenchChem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
  • Wang, X., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 39(8), 1433-1440. Available at: [Link]

  • Fodor, T., et al. (2016). Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles. Periodica Polytechnica Chemical Engineering, 60(4), 253-261. Available at: [Link]

  • Al-Smadi, M. & Al-Zoubi, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2426-2434. Available at: [Link]

  • Kumar, A., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Reviews, 4(1), 1-18.
  • ResearchGate. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Welcome to the technical support guide for the purification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and det...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. As a key intermediate in the synthesis of pharmaceuticals like Carvedilol, achieving high purity of this compound is critical.[1][2][3][4] This guide is structured to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Impurities typically arise from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-hydroxycarbazole or its precursors.[1]

  • Over-brominated Species: Formation of di- or tri-brominated carbazole derivatives can occur if bromination conditions are not carefully controlled.[5]

  • By-products from Cyclization/Amination: Incomplete reactions or side reactions can lead to various structural isomers or related substances.

  • Residual Solvents and Reagents: Solvents like DMF, dichloromethane, or reagents from previous steps can be carried over.[6]

Q2: What is the single most effective technique for a first-pass purification of crude 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole?

A2: Acid-base extraction is exceptionally effective as an initial purification step.[7][8] The molecule contains a basic dimethylamino group, which can be protonated with a dilute acid (like 1M HCl) to form a water-soluble ammonium salt.[9] This process selectively moves your target compound into the aqueous phase, leaving behind non-basic organic impurities (e.g., unreacted starting materials, over-brominated by-products without the amino group) in the organic layer.[7][10] Subsequent basification of the aqueous layer regenerates the neutral, water-insoluble product, which can be recovered.[9]

Q3: How can I effectively monitor the progress and success of my purification?

A3: Thin-Layer Chromatography (TLC) is the primary method for real-time monitoring.[11] Use a suitable solvent system (e.g., 95:5 Dichloromethane:Methanol) to track the separation of your product from impurities.[11] For carbazole derivatives, which can interact with the acidic silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking and improve spot shape, giving a more accurate assessment.[11] Final purity should be confirmed by analytical techniques such as HPLC, NMR spectroscopy, and Mass Spectrometry (MS).[11]

Troubleshooting Guide

Q: My compound streaks badly on the silica TLC plate and gives poor separation during column chromatography. What's wrong?

A: This is a classic issue for amine-containing compounds on standard silica gel. The free silanol groups (Si-OH) on the silica surface are acidic and interact strongly with the basic dimethylamino group, causing streaking and irreversible adsorption.

Solution:

  • Incorporate a Basic Additive: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia , to your mobile phase (eluent). A concentration of 0.5-1% (v/v) is typically sufficient.[11] The additive neutralizes the acidic sites on the silica, leading to sharp, well-defined spots on TLC and symmetrical peaks during column chromatography.[11]

  • Use a Deactivated Stationary Phase: Consider using deactivated silica gel or an alternative stationary phase like alumina for column chromatography.[12]

Q: After acid-base extraction, my recovered product is still impure. What are the likely remaining impurities?

A: If impurities persist after acid-base extraction, they are likely other basic compounds with similar solubility profiles. These could be isomers or by-products that also contain a basic nitrogen atom.

Solution:

  • Column Chromatography: This is the next logical step. Use a mobile phase optimized by TLC (including a basic additive like TEA) to separate your target compound from the remaining basic impurities. A gradient elution, starting from a less polar solvent system and gradually increasing polarity, often yields the best results.[11][12]

  • Recrystallization: If the impurity level is low, recrystallization can be highly effective. The key is finding a suitable solvent or solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.[13][14]

Q: My recrystallization attempt resulted in an oil instead of crystals. How can I fix this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Solution:

  • Change Solvent System: Your compound may be too soluble in the chosen solvent. Switch to a less powerful solvent or use a binary solvent system.[15] For a binary system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then cool slowly.[15]

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling promotes oil formation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure compound to the cooled, saturated solution to induce crystallization.

Q: The final product has a dark color. How can I decolorize it?

A: Dark colors usually indicate the presence of highly conjugated, polymeric, or oxidized impurities.

Solution:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount (typically 1-2% by weight) of activated charcoal, and briefly heat the mixture.[13][14] The charcoal adsorbs the colored impurities.[14] Perform a hot filtration to remove the charcoal, then proceed with recrystallization.[13][14] Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal as an initial, high-capacity purification step to remove non-basic impurities.

  • Dissolution: Dissolve the crude 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer (containing the protonated, water-soluble product) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete recovery of the product. Combine all aqueous extracts.

  • Backwash (Optional): To remove any trapped neutral organic impurities from the combined aqueous extracts, wash them once with a small portion of fresh DCM or EtOAc. Discard this organic wash.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 6M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the solution becomes strongly basic (pH > 10, check with pH paper).[10] The neutral product will precipitate as a solid or an oil.

  • Product Recovery: Extract the regenerated neutral product back into an organic solvent (DCM or EtOAc) three times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is used to separate the target compound from impurities with similar basicity but different polarity.

  • TLC Optimization: Determine the optimal mobile phase using TLC. A good starting point is a mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol. Add 0.5-1% triethylamine (TEA) to the solvent system to prevent streaking.[11] Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack uniformly.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM).[11][12] Alternatively, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate or methanol).[11][16]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.[11]

Data Presentation: Recommended Solvent Systems
Purification MethodStationary PhaseRecommended Solvent System (Mobile Phase)Target/Observation
TLC Analysis Silica Gel 60 F₂₅₄95:5 Dichloromethane:Methanol + 0.5% TEARf ≈ 0.3-0.4, sharp spots.[11]
Column Chromatography Silica Gel (230-400 mesh)Gradient: Hexane/Ethyl Acetate (e.g., 9:1 to 1:1) + 0.5% TEASeparation of non-polar impurities.
Column Chromatography Silica Gel (230-400 mesh)Gradient: Dichloromethane/Methanol (e.g., 99:1 to 95:5) + 0.5% TEASeparation of more polar impurities.[11]
Recrystallization N/AEthanol, Isopropanol, or Ethyl Acetate/Hexane mixtureFormation of pure crystals upon slow cooling.[15][17][18]

Visualizations

Purification Workflow Decision Tree

This diagram outlines a logical workflow for purifying the crude product based on initial analysis.

PurificationWorkflow Start Crude Product TLC Assess Purity (TLC, NMR) Start->TLC IsPure Purity > 98%? TLC->IsPure End Pure Product IsPure->End Yes Impure Impurities Present IsPure->Impure No AcidBase Perform Acid-Base Extraction Impure->AcidBase Reassess1 Re-assess Purity (TLC) AcidBase->Reassess1 IsPure2 Purity > 98%? Reassess1->IsPure2 IsPure2->End Yes Column Perform Column Chromatography IsPure2->Column No (Basic Impurities Remain) Reassess2 Re-assess Purity (TLC) Column->Reassess2 IsPure3 Purity > 98%? Reassess2->IsPure3 IsPure3->End Yes Recrystal Consider Recrystallization IsPure3->Recrystal No (Trace Impurities) Recrystal->End

Caption: Decision tree for selecting a purification strategy.

Mechanism of Acid-Base Extraction

This diagram illustrates how the target compound is separated from a neutral impurity.

AcidBaseMechanism cluster_start 1. Initial State (in Organic Solvent) cluster_extraction 2. Add Aqueous Acid (e.g., HCl) cluster_separation 3. Separate Layers & Basify Aqueous Phase Product_Neutral Product (Basic) 6-Bromo-3-(dimethylamino)-... Aqueous_Layer Aqueous Layer Product Salt (Protonated, Water-Soluble) Product_Neutral->Aqueous_Layer:f1 + H⁺ Impurity_Neutral Impurity (Neutral) e.g., Dibromocarbazole Organic_Layer Organic Layer Impurity (Neutral) Impurity_Neutral->Organic_Layer:f1 Stays Neutral Impurity_Isolated Impurity in Organic Solvent (Discard) Organic_Layer->Impurity_Isolated Product_Regenerated Product Regenerated (Neutral, Precipitates) Aqueous_Layer->Product_Regenerated + OH⁻

Caption: Separation of basic product from a neutral impurity.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Aminopropyl Carbazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives.
  • University of California, Davis. (n.d.). Acid-Base Extraction.
  • PubMed. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil.
  • Journal of Pharmacognosy and Phytochemistry. (2020). Extraction, fractionation, isolation and characterization of a Carbazole Alkaloid Mukonicine from the leaves of Murraya koenigii.
  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor.
  • Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor.
  • JETIR. (2020). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW.
  • Google Patents. (2001). Intermediate for the preparation of carvedilol.
  • ResearchGate. (2025). A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil | Request PDF.
  • PubMed. (2011). Novel design and synthesis of modified structure of carvedilol.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • University of Waterloo. (n.d.). What is an Acid and Base Extraction?.
  • The Royal Society of Chemistry. (2015). Supporting Information.
  • Michigan State University. (n.d.). Recrystallization.
  • Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl.
  • National Institutes of Health. (n.d.). tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • PubMed Central. (n.d.). 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one.
  • Royal Society of Chemistry. (n.d.). Aggregation Induced Emission and Reversible Mechanofluorochromism Active Carbazole-Anthracene Conjugated Cyanostilbenes.
  • PubMed Central. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery.
  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives.
  • Sigma-Aldrich. (n.d.). 6-bromo-1,2,3,4-tetrahydrocarbazole.
  • Organic Syntheses. (2020). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling.
  • ResearchGate. (2016). 1,3,6-Tribromo-9-ethyl-9H-carbazole.

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the bench to pilot-plant scale. We provide in-depth, experience-driven advice, troubleshooting guides, and validated protocols to ensure a robust, safe, and reproducible process.

Section 1: Synthetic Strategy Overview

The synthesis of tetrahydrocarbazoles is most reliably achieved through the Fischer indole synthesis, a robust and versatile method for constructing the indole core.[1] This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclic ketone, followed by cyclization and aromatization. For the target molecule, the most logical disconnection points to (4-bromophenyl)hydrazine and 4-(dimethylamino)cyclohexanone as the key starting materials.

The overall synthetic workflow can be visualized as a two-step process: formation of the phenylhydrazone intermediate followed by the critical, acid-catalyzed intramolecular cyclization.

Synthetic_Workflow A Starting Materials: (4-bromophenyl)hydrazine 4-(dimethylamino)cyclohexanone B Step 1: Phenylhydrazone Formation (Mild acidic or neutral conditions) A->B C Intermediate: N'-(4-(dimethylamino)cyclohexylidene)-N-(4-bromophenyl)hydrazine B->C D Step 2: Fischer Indole Cyclization (Strong acid catalyst, heat) C->D E Crude Product D->E F Step 3: Purification (Recrystallization / Chromatography) E->F G Final Product: 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole F->G

Caption: Overall workflow for the synthesis of the target carbazole.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the Fischer indole cyclization step when moving to a larger scale?

While many acids can catalyze this reaction, the choice of catalyst is critical for balancing reaction rate, yield, and safety on a larger scale. Protic acids like sulfuric acid or polyphosphoric acid (PPA) are effective but can lead to charring and aggressive, difficult-to-control exotherms. A more controlled and often higher-yielding approach on scale-up involves using milder Brønsted or Lewis acids. Ionic liquids, for instance, have been shown to be efficient, reusable catalysts for this transformation.[2] We recommend screening several catalysts at the bench scale before scale-up.

Q2: What are the primary safety concerns when scaling up this reaction?

The primary safety concern is thermal runaway. The acid-catalyzed cyclization and subsequent ammonia elimination is a highly exothermic process. On a small scale, this heat dissipates quickly. On a larger scale, the surface-area-to-volume ratio decreases, trapping heat and potentially leading to a dangerous increase in temperature and pressure. It is imperative to:

  • Perform reaction calorimetry (RC1) studies to understand the heat of reaction.

  • Implement controlled, subsurface addition of the catalyst at a rate that allows the reactor's cooling system to manage the heat output.

  • Ensure proper emergency pressure relief systems are in place on the reactor.

Q3: How can I effectively monitor the reaction's progress to determine its endpoint?

Thin-Layer Chromatography (TLC) is suitable for small-scale reactions but can be misleading for scale-up due to sampling difficulties from a large, hot, and often heterogeneous mixture. For robust in-process control (IPC), High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical method would involve:

  • Carefully quenching a small, measured aliquot of the reaction mixture in a cooled solution of base (e.g., saturated sodium bicarbonate).

  • Extracting the organics with a suitable solvent (e.g., ethyl acetate).

  • Analyzing the organic layer by HPLC to monitor the disappearance of the hydrazone intermediate and the appearance of the product peak. The reaction is considered complete when the hydrazone peak area is <1% of the total peak area.

Q4: My starting (4-bromophenyl)hydrazine is a hydrochloride salt. Do I need to free-base it first?

No, it is generally not necessary and can be counterproductive. The hydrochloride salt is often more stable and easier to handle than the free base. The reaction is conducted under acidic conditions, which would protonate the free base anyway. The key is to account for the salt form in your molar calculations and to ensure that the total amount of acid present (from the salt and the added catalyst) is optimized.

Section 3: Troubleshooting Guide: From Bench to Pilot Plant

Issue 1: Low Yield or Stalled Fischer Indole Cyclization

Question: My cyclization reaction is giving poor yields (<60%) or appears to stop before the hydrazone intermediate is fully consumed. What should I investigate?

Answer: This is a common issue stemming from several potential root causes. The mechanism of the Fischer indole synthesis involves a critical[1][1]-sigmatropic rearrangement, which is sensitive to acid strength, temperature, and steric factors.[3][4] Work through the following decision tree to diagnose the problem.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_Purity Are starting materials pure? (Hydrazine, Ketone) Start->Check_Purity Purify_SM Action: Purify starting materials. Hydrazine via recrystallization. Ketone via distillation or chromatography. Check_Purity->Purify_SM No Check_Catalyst Is the acid catalyst appropriate? Check_Purity->Check_Catalyst Yes Purify_SM->Start Catalyst_Too_Weak Cause: Insufficient protonation to initiate rearrangement. Check_Catalyst->Catalyst_Too_Weak Weak (e.g., mild Lewis acid) Catalyst_Too_Strong Cause: Degradation/tarring of product and intermediates. Check_Catalyst->Catalyst_Too_Strong Strong (e.g., conc. H2SO4) Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Seems appropriate Screen_Catalysts Action: Screen alternative catalysts. (e.g., Acetic Acid, PPA, ZnCl2, Ionic Liquids) Catalyst_Too_Weak->Screen_Catalysts Catalyst_Too_Strong->Screen_Catalysts Success Problem Resolved Screen_Catalysts->Success Temp_Too_Low Cause: Insufficient energy for [3,3]-sigmatropic rearrangement. Check_Temp->Temp_Too_Low Too Low Temp_Too_High Cause: Increased side reactions and decomposition. Check_Temp->Temp_Too_High Too High Check_Temp->Success Optimal Optimize_Temp Action: Run small-scale trials at -10°C, RT, +10°C vs. current temp. Temp_Too_Low->Optimize_Temp Temp_Too_High->Optimize_Temp Optimize_Temp->Success

Caption: Decision tree for troubleshooting low reaction yield.

Data-Driven Catalyst Selection: To systematically address catalyst choice, perform a screening study. The goal is to find the catalyst that provides the best balance of reaction time, yield, and purity.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (HPLC, %)Key Impurities (%)
Acetic Acid (solvent)Acetic Acid1101265%5% (tar)
H₂SO₄ (20 mol%)Ethanol80455%>10% (tar)
PPA (1.5 equiv w/w)Toluene100678%3% (isomer)
ZnCl₂ (1.2 equiv)Dioxane100885%<2%
[bmim(BF₄)] (20 mol%)Methanol65592%<1%

This table presents illustrative data. Actual results will vary and must be determined experimentally.

Issue 2: Difficult Purification and Impurity Profile

Question: My crude product is a dark, oily solid, and column chromatography is proving difficult and not scalable. How can I improve the purification process?

Answer: Dark coloration suggests the formation of polymeric or tar-like byproducts, common in strong acid-catalyzed reactions at high temperatures. While chromatography is a powerful tool, it's often not economically viable for large-scale production. Recrystallization is the preferred industrial method.

Strategy:

  • Initial Workup Improvement: After quenching the reaction, perform a solvent-solvent extraction. An aqueous wash with a mild reducing agent (e.g., 5% sodium bisulfite solution) can sometimes remove colored, oxidized impurities. A subsequent wash with brine helps to remove water from the organic layer.[5]

  • Solvent Screening for Recrystallization: The key to successful recrystallization is finding a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Recrystallization SolventSolubility at RefluxProduct Recovery at 0°CPurity (HPLC)Observations
EthanolHighPoor (<40%)95%Product oils out initially.
Isopropanol (IPA)ModerateGood (85%)99.0%Forms well-defined crystals.
TolueneHighModerate (70%)98.5%Good for large volumes.
Ethyl Acetate / HeptaneGood (as co-solvent)Excellent (90%)99.5%Requires careful control of solvent ratio.
AcetonitrileModerateGood (80%)99.2%Effective but more expensive.

This table provides a template for a recrystallization screening study.

Based on typical results, a mixture of ethyl acetate and an anti-solvent like heptane, or a single solvent like isopropanol, are excellent starting points for developing a scalable recrystallization protocol.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Scaled-Up Synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

WARNING: This reaction is exothermic and generates ammonia gas. Perform only in a well-ventilated fume hood or an appropriate process reactor with proper off-gas handling. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Reagents:

  • (4-Bromophenyl)hydrazine hydrochloride (1.0 equiv)

  • 4-(Dimethylamino)cyclohexanone (1.05 equiv)

  • Zinc Chloride (ZnCl₂), anhydrous (1.2 equiv)

  • Toluene (10 vol, e.g., 10 L per kg of starting hydrazine)

Procedure:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet with toluene (5 vol). Begin agitation.

  • Reagent Charge: Under a nitrogen atmosphere, charge the (4-bromophenyl)hydrazine hydrochloride and 4-(dimethylamino)cyclohexanone to the reactor.

  • Hydrazone Formation (Optional but recommended): Heat the mixture to 40-50°C for 1-2 hours to pre-form the hydrazone intermediate. This can lead to a more controlled cyclization. Cool the mixture back to ambient temperature (20-25°C).

  • Catalyst Addition: In a separate, dry vessel, dissolve the anhydrous zinc chloride in the remaining toluene (5 vol). CAUTION: This may be slightly exothermic.

  • Cyclization: Begin controlled addition of the zinc chloride solution to the reaction mixture over 2-3 hours, maintaining the internal temperature below 40°C using the reactor's cooling jacket. An exotherm will be observed.

  • Reaction Drive: Once the addition is complete, heat the reaction mixture to 90-100°C.

  • In-Process Control (IPC): Monitor the reaction progress every 2 hours by HPLC until the hydrazone intermediate is <1% of the total peak area. Typical reaction time is 6-10 hours.

  • Reaction Quench: Cool the reaction mixture to 20-25°C. In a separate vessel, prepare a 10% w/v solution of sodium hydroxide in water. Slowly and carefully add the aqueous base to the reaction mixture to quench the catalyst. CAUTION: This is an exothermic and gas-evolving step. Maintain the internal temperature below 30°C.

  • Workup: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with water (2 x 5 vol) and then brine (1 x 5 vol).

  • Solvent Swap/Concentration: Concentrate the organic layer under reduced pressure to approximately 3 volumes. This crude solution can be taken directly into the purification step.

SOP 2: Purification by Recrystallization

Procedure:

  • Solvent Addition: To the concentrated crude product solution in toluene (~3 vol), add isopropanol (~5 vol).

  • Dissolution: Heat the mixture to 70-80°C with stirring until a clear, homogeneous solution is obtained.

  • Cooling & Crystallization: Slowly cool the solution to ambient temperature over 4-6 hours. The product should begin to crystallize.

  • Full Precipitation: Further cool the slurry to 0-5°C and hold for at least 2 hours to maximize product precipitation.

  • Isolation: Isolate the solid product by filtration on a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with a small amount of cold (0-5°C) isopropanol (2 x 1 vol).

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved. The final product should be an off-white to light tan crystalline solid with a purity of >99% by HPLC.

Section 5: References

  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Carbazoles. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Available at: [Link]

  • ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Available at: [Link]

  • Organic Syntheses. (2020). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Available at: [Link]

  • Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate. Available at: [Link]

  • Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Available at: [Link]

  • Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • YouTube. (2018). Part III (Fischer indole synthesis). Available at: [Link]

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Available at: [Link]

Sources

Optimization

Troubleshooting failed reactions involving 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Technical Support Center: 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole Welcome to the dedicated technical support guide for researchers working with 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Welcome to the dedicated technical support guide for researchers working with 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. This molecule, a versatile intermediate in medicinal chemistry and materials science, presents unique challenges due to its multifunctional nature. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during synthesis and functionalization, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

General Issues & Starting Material Quality

Question 1: My reaction is sluggish or fails to initiate. What are the primary checks I should perform?

Answer: Before delving into complex mechanistic problems, it's crucial to validate your foundational parameters. A significant portion of failed reactions can be traced back to issues with starting material purity or suboptimal reaction setup.

Core Causality: 1,2,3,4-Tetrahydrocarbazoles are susceptible to air oxidation, which can generate highly colored, catalyst-inhibiting impurities.[1] The presence of the electron-donating dimethylamino group can exacerbate this sensitivity. Furthermore, standard reaction protocols often assume pristine reagents and a truly inert atmosphere, which is not always achieved in practice.

Troubleshooting Protocol:

  • Assess Starting Material Purity:

    • Visual Inspection: Your starting material should be a white to off-white solid. Significant yellow or brown coloration suggests degradation.

    • NMR/LC-MS Analysis: Confirm the identity and purity of your 6-bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. Check for the absence of signals corresponding to the fully aromatized carbazole or other oxidation byproducts.

    • Purification of Starting Material: If impurities are detected, purification is necessary. A recommended method involves column chromatography using a layered packing of silica gel (bottom) and alumina (top), eluting with a non-polar solvent like toluene. This effectively removes colored byproducts.[1] After purification, store the compound under an inert atmosphere (Argon or Nitrogen) in the dark.

  • Verify Reaction Setup:

    • Inert Atmosphere: For any transition-metal-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig), ensure a rigorously oxygen-free environment. Use Schlenk line techniques, and degas your solvents thoroughly via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Reagent Quality: Ensure all reagents, especially catalysts, ligands, bases, and anhydrous solvents, are of high quality and have been stored correctly. Boronic acids, for example, can dehydrate to form unreactive boroxines.

Palladium-Catalyzed Cross-Coupling Reactions (at the 6-Bromo Position)

This substrate is primed for C-C and C-N bond formation at the C6 position via reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, the molecule's inherent functionalities can lead to specific failures.

Question 2: My Suzuki-Miyaura coupling is giving low yield, with significant starting material recovery and some dark precipitate (palladium black). What is causing this?

Answer: This is a classic symptom of catalyst deactivation or inhibition. Your substrate contains two potential sources of catalyst poisoning: the basic dimethylamino group and the N-H group of the carbazole ring.

Core Causality: Palladium(0) catalysts, the active species in the catalytic cycle, are soft Lewis acids. The nitrogen atoms in your molecule are Lewis bases that can coordinate to the palladium center. This coordination can either form a stable, off-cycle complex that is catalytically inactive or, in some cases, promote aggregation and precipitation of Palladium(0) black. The N-H group can also react with the base to form an anionic species that interferes with the catalyst.[2]

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low Yield in Suzuki Coupling check_ligand Issue: Catalyst Inhibition by Substrate Nitrogens start->check_ligand solution1 A) Increase Ligand:Pd Ratio (e.g., from 2:1 to 4:1) check_ligand->solution1 Rationale: Excess ligand competes for Pd coordination sites. solution2 B) Switch to Sterically Hindered Ligand (e.g., SPhos, XPhos, RuPhos) check_ligand->solution2 Rationale: Bulky ligands prevent substrate coordination and facilitate reductive elimination. solution3 C) Protect the N-H Group (e.g., with Boc or SEM group) check_ligand->solution3 Rationale: Removes one of the coordinating/reactive sites. solution4 D) Modify Base/Solvent System check_ligand->solution4 Rationale: Weaker, inorganic bases (e.g., K3PO4, Cs2CO3) are often better for complex substrates. result1 Improved Yield solution1->result1 result2 No Improvement solution1->result2 solution2->result1 solution2->result2 solution3->result1 solution3->result2 solution4->result1 solution4->result2 G Pd0 Pd(0)L2 Pd_complex [Ar-Pd(II)-Br]L2 Pd0->Pd_complex Oxidative Addition Inhibition Inhibited Complex Pd0->Inhibition Poisoning ArBr Substrate (Ar-Br) ArBr->Pd_complex Amido_complex [Ar-Pd(II)-NR2]L2 Pd_complex->Amido_complex Ligand Exchange Amine R2NH Amine->Amido_complex Base Base Base->Amido_complex Amido_complex->Pd0 Product Product (Ar-NR2) Amido_complex->Product Reductive Elimination Substrate_N Substrate -N(Me)2 or -N⁻ (deprotonated) Substrate_N->Inhibition

Caption: Buchwald-Hartwig cycle and potential inhibition points.

N-Functionalization Reactions (at the 9-H Position)

Question 4: I am attempting to N-alkylate the carbazole nitrogen, but the reaction is incomplete even with a strong base.

Answer: Incomplete N-alkylation points to an issue with either the deprotonation step or the subsequent nucleophilic attack. The electronics of your substrate play a role here.

Core Causality: The acidity of the carbazole N-H proton is sufficient for deprotonation by common strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). However, the electron-withdrawing 6-bromo substituent makes the N-H slightly more acidic, while the electron-donating 3-dimethylamino group has a competing, albeit weaker, effect. Failure typically arises from poor base quality/solubility or an insufficiently reactive electrophile.

Troubleshooting Protocol:

  • Base and Solvent System:

    • Sodium Hydride (NaH): Ensure you are using a fresh dispersion of NaH. Older NaH can have an passivating layer of NaOH. Wash the NaH with dry hexanes before use. Use a solvent in which the resulting sodium salt is soluble, such as DMF or DMSO.

    • Potassium Bases: Potassium tert-butoxide (KOtBu) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are excellent choices. Potassium salts are often more soluble and reactive than their sodium counterparts.

  • Electrophile Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with an incomplete reaction, consider switching to the corresponding alkyl bromide or iodide.

  • Temperature: While many alkylations are run at room temperature, gently heating the reaction mixture (e.g., to 50-60 °C) can often drive it to completion, especially with less reactive electrophiles.

  • Phase-Transfer Catalysis: For reactions in a biphasic system or with poorly soluble bases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates.

References

Sources

Troubleshooting

Technical Support Center: 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, handling, and troubleshooting for 6-Bromo-3-(dimethylamino)-1,2,3...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, handling, and troubleshooting for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (CAS: 186545-33-5). This document is designed to anticipate and address common challenges encountered during experimental use, ensuring the integrity and reliability of your research outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole should be stored at room temperature in a tightly sealed container.[1] To prevent degradation, it is crucial to protect the compound from light, moisture, and atmospheric oxygen. The use of a desiccator and storage in an amber glass vial are highly recommended. While one supplier suggests a shelf life of 1095 days under these conditions, it is best practice to re-analyze the purity of the compound if it has been in storage for an extended period.[1]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, like many functionalized carbazole derivatives, this compound should be considered sensitive to air and moisture. The dimethylamino group can be susceptible to oxidation, and the tetrahydrocarbazole core can undergo photocatalyzed oxidation in the presence of oxygen and light. Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when aliquoting for use.

Q3: How does light exposure affect the stability of this compound?

A3: The brominated carbazole core of the molecule suggests a susceptibility to photodegradation. Studies on other bromocarbazoles have shown that they can undergo direct photolysis in aqueous solutions, leading to dehalogenation, oxidative cleavage, and hydroxylation.[2] Therefore, it is imperative to store the compound in a light-protected container, such as an amber vial, and to minimize its exposure to direct sunlight or strong artificial light during handling.

Q4: What are the known incompatibilities for this compound?

A4: 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole should be considered incompatible with strong oxidizing agents. The electron-rich carbazole ring system and the dimethylamino group are susceptible to oxidation. Contact with strong acids and bases should also be avoided as they may catalyze degradation.

Q5: I've noticed the solid material has developed a yellowish or brownish tint over time. What does this indicate?

A5: A change in color from its original appearance (typically off-white to light tan) to a yellowish or brownish hue is a common indicator of degradation. This discoloration could be due to oxidation of the dimethylamino group or the tetrahydrocarbazole core. It is strongly recommended to assess the purity of the discolored material by an appropriate analytical method, such as HPLC, before use.

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the use of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole in experimental settings.

Issue 1: Inconsistent or Poor Experimental Results
Potential Cause Troubleshooting Steps Rationale
Compound Degradation1. Assess Purity: Analyze the compound using HPLC with a UV detector. Compare the chromatogram to a reference standard or the initial analysis data. Look for the appearance of new peaks or a decrease in the main peak area. 2. Check Storage Conditions: Verify that the compound has been stored in a tightly sealed, light-protected container at room temperature and in a dry environment.Degradation can lead to a lower effective concentration of the active compound and the presence of impurities that may interfere with the experiment.
Solvent Impurities1. Use High-Purity Solvents: Ensure that the solvents used to dissolve the compound are of high purity and free of peroxides or other reactive impurities. 2. Fresh Solvents: Use freshly opened or properly stored anhydrous solvents, especially for sensitive reactions.Solvent impurities can react with the compound, leading to its degradation.
Improper Handling1. Inert Atmosphere: If possible, handle the solid and its solutions under an inert atmosphere (nitrogen or argon). 2. Minimize Exposure: Minimize the time the compound is exposed to air and light during weighing and preparation of solutions.Exposure to atmospheric oxygen and moisture can initiate oxidative degradation pathways.
Issue 2: Poor Solubility
Potential Cause Troubleshooting Steps Rationale
Incorrect Solvent Choice1. Consult Supplier Data: Check the supplier's technical data sheet for recommended solvents. 2. Test Solubility: In a small-scale test, assess the solubility in a range of common organic solvents (e.g., DMSO, DMF, dichloromethane, methanol). 3. Gentle Warming/Sonication: Gentle warming or brief sonication can aid in dissolution.The compound's solubility is dependent on the polarity of the solvent. Using an inappropriate solvent will result in incomplete dissolution.
Compound Degradation1. Visual Inspection: Observe the solid for any changes in color or texture that may indicate degradation. 2. Purity Analysis: As a definitive check, analyze the purity of the compound via HPLC.Degraded material may have different solubility characteristics than the pure compound.
Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Results check_purity Assess Compound Purity (HPLC) start->check_purity degradation_suspected Degradation Likely check_purity->degradation_suspected check_storage Verify Storage Conditions check_handling Review Handling Procedures check_storage->check_handling check_solvent Check Solvent Purity check_handling->check_solvent use_new_batch Use Fresh, Verified Batch degradation_suspected->use_new_batch Yes no_degradation Purity is High degradation_suspected->no_degradation No resolve Issue Resolved use_new_batch->resolve no_degradation->check_storage check_protocol Review Experimental Protocol check_solvent->check_protocol check_protocol->resolve

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of the compound. Method optimization may be required.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (optional, for pH adjustment)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 80:20 (v/v) acetonitrile:water. The addition of 0.1% formic acid to both phases can improve peak shape.

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare a sample solution of the compound to be tested at the same concentration as the standard solution.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value (e.g., 254 nm or the compound's λmax).

    • Inject 10 µL of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 15-20 minutes).

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is designed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Procedure: Prepare solutions of the compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:

  • Acidic Hydrolysis: Add 1 M HCl and heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Add 1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

Analysis: Analyze the stressed samples by HPLC (using the method from Protocol 1) and compare the chromatograms to that of an unstressed control sample. Identify and quantify any new peaks that appear.

Visualizing Potential Degradation Pathways

DegradationPathways cluster_photolytic Photolytic Stress cluster_oxidative Oxidative Stress main_compound 6-Bromo-3-(dimethylamino)- 1,2,3,4-tetrahydro-9H-carbazole dehalogenation Dehalogenation Product (loss of Br) main_compound->dehalogenation hydroxylation Hydroxylated Product main_compound->hydroxylation oxidative_cleavage Ring-Opened Products main_compound->oxidative_cleavage n_oxide N-Oxide (on dimethylamino group) main_compound->n_oxide n_demethylation N-Demethylated Product main_compound->n_demethylation

Caption: Potential degradation pathways under photolytic and oxidative stress.

Section 4: Summary of Stability and Storage

ParameterRecommendationRationale
Storage Temperature Room TemperatureSupported by supplier data.[1]
Atmosphere Inert Gas (Nitrogen/Argon)To prevent oxidation of the dimethylamino group and tetrahydrocarbazole core.
Light Protect from Light (Amber Vial)The brominated carbazole structure is susceptible to photodegradation.[2]
Moisture Store in a Dry Environment (Desiccator)To prevent hydrolysis and other moisture-mediated degradation.
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesThe compound is susceptible to oxidation and acid/base-catalyzed degradation.

References

  • Mumbo, J., et al. (2017). Photodegradative fate and potential phototoxic products of bromocarbazoles and chlorocarbazoles in water. Environmental Science and Pollution Research, 25(3), 2538-2547. Available at: [Link]

  • Hu, Z., et al. (2023). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. RSC Advances, 13(30), 20839-20847. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Welcome to the technical support guide for the purification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (CAS: 186545-33-5). This document is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (CAS: 186545-33-5). This document is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this versatile carbazole intermediate. We will leverage our field experience to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your recrystallization procedures effectively.

This guide is structured to address common queries and challenges, moving from foundational knowledge to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and purification of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

Q1: What are the key physical and chemical properties I should be aware of before starting?

Understanding the fundamental properties of your compound is critical for designing a successful purification strategy. The presence of a basic dimethylamino group and a semi-rigid carbazole core influences its solubility and crystalline nature.

Table 1: Physicochemical Properties of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Property Value Source
CAS Number 186545-33-5 [1]
Molecular Formula C₁₄H₁₇BrN₂ [2]
Molecular Weight 293.2 g/mol [1]
Appearance Typically an off-white to brownish solid in its crude form. Inferred from similar compounds.

| Key Functional Groups | Secondary amine (carbazole NH), Tertiary amine (-NMe₂), Aryl bromide (-Br) |[2] |

Q2: Why is recrystallization the preferred purification method for this compound?

Recrystallization is an exceptionally powerful technique for purifying solid organic compounds when a suitable solvent is identified.[3] It is ideal for removing minor impurities from a crude product.[4] The principle relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures.[3] For carbazole derivatives like this one, it is often the most effective method for removing isomeric or closely related impurities that may be difficult to separate by column chromatography.[5]

Q3: How do I select the best solvent for recrystallization?

Solvent selection is the most critical step.[6] The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[3]

  • Low solubility at cold temperatures: The compound should be sparingly soluble or insoluble when the solvent is cold, allowing for maximum recovery of the purified crystals.[7]

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.

For carbazole derivatives, common and effective solvents include alcohols like ethanol and isopropanol , or ketones like acetone .[8] Given the presence of the polar amine groups, a mixed-solvent system, such as ethanol/water, can also be highly effective for fine-tuning solubility.[5]

Part 2: Standard Recrystallization Protocol

This section provides a robust, step-by-step methodology for the recrystallization of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

Experimental Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimal Hot Solvent (e.g., Ethanol) start->add_solvent heat Heat to Gentle Boil to Dissolve add_solvent->heat hot_filt Hot Filtration (Optional, for Insoluble Impurities) heat->hot_filt cool_slow Slow Cooling to Room Temperature hot_filt->cool_slow cool_ice Cool in Ice Bath to Maximize Yield cool_slow->cool_ice vac_filt Collect Crystals via Vacuum Filtration cool_ice->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end G start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Crystal Yield? start->low_yield no_crystals No Crystals Form? start->no_crystals impure Crystals are Impure/Colored? start->impure sol_oil1 Add more hot solvent to dissolve oil oiling_out->sol_oil1 Yes sol_yield1 Reduce mother liquor volume and re-cool low_yield->sol_yield1 Yes sol_yield2 Use a solvent with lower solubility when cold low_yield->sol_yield2 sol_nocrys1 Boil off excess solvent to concentrate no_crystals->sol_nocrys1 Yes sol_impure1 Ensure slow cooling impure->sol_impure1 Yes sol_impure2 Use activated charcoal and perform hot filtration impure->sol_impure2 sol_impure3 Perform a second recrystallization impure->sol_impure3 sol_oil2 Re-cool slowly, scratch flask, or add seed crystal sol_oil1->sol_oil2 sol_nocrys2 Scratch flask or add seed crystal sol_nocrys1->sol_nocrys2

Caption: A decision tree for troubleshooting common recrystallization issues.

Q4: My compound separated as an oil, not crystals. What went wrong and how do I fix it?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point or the solution being cooled too quickly. [9]

  • Immediate Solution: Re-heat the flask to dissolve the oil completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. [10][9]Allow the solution to cool much more slowly.

  • Preventative Measures:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. [10] 2. Seed Crystals: If you have a small sample of pure product, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization. [10] 3. Solvent Choice: The boiling point of your solvent may be too high relative to the compound's melting point. Consider a lower-boiling point solvent.

Q5: My final yield is very low. How can I improve recovery?

A low yield (less than 70-80%) can be frustrating. The most common causes are using too much solvent or the compound having significant solubility even in the cold solvent. [9]

  • Cause 1: Too much solvent was used.

    • Solution: Take the filtrate (mother liquor) and boil off a portion of the solvent to re-concentrate the solution. Allow this solution to cool again to recover a "second crop" of crystals. [9]Note that this second crop may be less pure and might require a separate recrystallization.

  • Cause 2: The compound is too soluble in the cold solvent.

    • Solution 1: Ensure you are cooling the flask in an ice-water bath to the lowest practical temperature (0-4 °C) to minimize solubility. [10] * Solution 2: Change your solvent system. A binary solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at a high temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly. For this compound, a system like Ethanol (good solvent) and Water (poor solvent) could be effective. [5]

Q6: My crystals are colored, even though the pure compound should be white. How do I remove the color?

Colored impurities are common and are often highly polar, non-crystalline byproducts.

  • Solution: Use activated charcoal. [5]As described in the protocol (Part 2, Step 2), adding charcoal to the hot solution can adsorb colored impurities. A subsequent hot filtration is then required to remove the charcoal before cooling. This technique was shown to be effective for a similar bromo-tetrahydrocarbazole derivative. [11]If the color persists, a second recrystallization may be necessary.

Q7: The basic amine group seems to be causing issues. Is there an alternative approach?

Yes. The dimethylamino group is basic and can sometimes interact with acidic impurities or even the silica on glassware, leading to purification challenges. [8]An excellent strategy for basic compounds is to form a salt, which often has much better crystalline properties.

  • Salt Formation Protocol: Dissolve the crude base in a suitable solvent like ethanol or isopropanol. [8]Slowly add a solution of hydrochloric acid (e.g., HCl in ethanol or ethereal HCl) dropwise until the solution is slightly acidic (check with pH paper). The hydrochloride salt will often precipitate out. This salt can then be recrystallized, typically with very high efficiency. [8]The pure salt can be used directly or neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent to recover the pure free base.

References

  • Technical Support Center: Purification of Aminopropyl Carbazole Deriv
  • Technical Support Center: Purification of 1H-Benzo[c]carbazole Deriv
  • Application Notes and Protocols for the Purification of 2,6-Dimethyl-9H-carbazole. (2025). BenchChem.
  • Dai, W. Research on purification of refined carbazole and anthracene by Solvent crystallization.
  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
  • Sathiya, M., & Guhanathan, S. (2018). Synthesis, Characterization and Antibacterial Evaluation of Some Novel Carbazole Derivatives. World Journal of Pharmaceutical Research, 7(8), 291-305.
  • 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9h-carbazole. LabSolu.
  • Buck, J. R., Park, M., Wang, Z., Prudhomme, D. R., & Rizzo, C. J. 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure.
  • Recrystallization. University of California, Irvine - Department of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole and Other Carbazole Derivatives in Drug Discovery

Introduction: The Carbazole Scaffold as a Cornerstone of Modern Medicinal Chemistry The carbazole nucleus, a tricyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, a distinction earned...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, a distinction earned due to its remarkable versatility and presence in numerous biologically active compounds.[1] First isolated from coal tar in 1872, this indole-related structure is now recognized as a key pharmacophore in both natural products and synthetic drugs.[1] Carbazole derivatives have demonstrated a vast therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[2][3] Their rigid, planar structure provides an excellent platform for introducing various functional groups, allowing for the fine-tuning of pharmacological properties to engage a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4]

This guide provides an in-depth comparative analysis of a specific synthetic derivative, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole , with other notable carbazole-based compounds. Our objective is to dissect the structure-activity relationships (SAR) that govern their pharmacological profiles, offering researchers and drug development professionals a robust framework for understanding and leveraging this potent chemical class. We will explore how subtle modifications to the core tetrahydrocarbazole structure can profoundly impact therapeutic potential, with a particular focus on neuroprotection and receptor modulation.

Deconstructing the Core: The Significance of the Tetrahydrocarbazole Framework

The 1,2,3,4-tetrahydrocarbazole (THC) moiety serves as the foundation for our compound of interest. Unlike the fully aromatic carbazole, the THC structure incorporates a partially saturated cyclohexane ring. This feature imparts a three-dimensional character to the molecule, which can be crucial for fitting into the binding pockets of complex biological targets. The THC scaffold is prevalent in compounds with a wide range of pharmacological activities, including antibacterial, anticancer, and antipsychotic effects.[5] The synthesis of this core is most commonly achieved through the Fischer indole synthesis, a reliable and versatile method that allows for the introduction of various substituents.[5][6]

The Impact of Key Structural Modifications

The specific pharmacological profile of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is dictated by two critical substitutions on the THC core: a bromine atom at the 6-position and a dimethylamino group at the 3-position.

  • Causality of Bromination (6-Bromo): The introduction of a halogen, such as bromine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. Bromination at the 6-position of the carbazole ring can significantly increase lipophilicity, which may enhance its ability to cross the blood-brain barrier—a critical attribute for neurologically active agents.[7] Furthermore, the bromine atom can alter the electronic distribution of the aromatic system, potentially influencing receptor binding affinity and metabolic stability. Several studies have reported that brominated carbazole derivatives exhibit potent biological activities, including antimicrobial and neuroprotective effects.[2][8]

  • Role of the Basic Amino Group (3-dimethylamino): The dimethylamino moiety is a basic functional group that is often incorporated into drug candidates to improve aqueous solubility (through salt formation) and to serve as a key interaction point with biological targets. In the context of neuropharmacology, this basic nitrogen is a common feature in ligands for aminergic GPCRs, such as dopamine and serotonin receptors.[9] It is hypothesized that this group in 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole could facilitate interactions with acidic amino acid residues (e.g., aspartate) in the binding pockets of these receptors, potentially driving its efficacy as a neuromodulatory agent.

Comparative Analysis with Benchmark Carbazole Derivatives

To contextualize the potential of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, we compare it with two well-characterized classes of carbazole derivatives that have set benchmarks in neuropharmacology.

Feature6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole Cariprazine (Vraylar®) (-)-P7C3-S243 [7]
Chemical Structure TetrahydrocarbazolePiperazinyl-urea (non-carbazole core but related pharmacology)Aminopropyl carbazole
Primary Target(s) Hypothesized: Dopamine/Serotonin ReceptorsDopamine D₃/D₂ Receptors (Partial Agonist)[4]Nicotinamide Phosphoribosyltransferase (NAMPT) activator
Key Substitutions 6-Bromo, 3-DimethylaminoDichlorophenylpiperazine, Dimethylurea3,6-Dibromo, N-linked methoxypyridine
Binding Affinity (Ki) Not yet reportedD₃: 0.085 nM, D₂: 0.49 nM[4][5]Not applicable (Enzyme activator)
Primary Application Investigational (Neuroleptic/Neuroprotective)Antipsychotic (Schizophrenia, Bipolar Disorder)[2]Investigational (Neuroprotective)[7]
Mechanism of Action Hypothesized: Receptor modulationModulation of dopaminergic and serotonergic neurotransmission[5]Enhances NAD+ biosynthesis, promoting neuronal survival[7]
Comparison with Cariprazine: A Focus on Dopamine Receptor Modulation

Cariprazine is a third-generation antipsychotic renowned for its unique pharmacological profile as a dopamine D₃-preferring D₃/D₂ partial agonist.[2] While not a carbazole itself, its development highlights the importance of targeting the D₃ receptor for treating both positive and negative symptoms of schizophrenia. The hypothesized profile of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, with its basic amine and lipophilic bromo-substituent, suggests it could also engage dopamine receptors. Studies on structurally similar carbazole derivatives have identified potent D₃ receptor antagonists.[9] A key differentiator would be whether our focus compound acts as an antagonist or a partial agonist, a critical factor determining its potential therapeutic effects and side-effect profile.

Comparison with P7C3 Derivatives: A Focus on Neuroprotection

The P7C3 class of aminopropyl carbazoles represents a paradigm shift in neuroprotective drug discovery. The lead compound, (-)-P7C3-S243, is a potent neuroprotective agent that functions by activating the enzyme NAMPT, a key regulator of cellular NAD+ levels.[7] This compound is notably substituted with two bromine atoms (at the 3 and 6 positions), underscoring the favorable role of halogenation in this chemical space. It is orally bioavailable, crosses the blood-brain barrier, and has shown efficacy in animal models of Parkinson's disease and traumatic brain injury.[7]

While the mechanism of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is likely different (receptor-mediated vs. enzymatic activation), the shared carbazole core and bromo-substitution suggest it may also possess neuroprotective properties. Many carbazole derivatives exert neuroprotection through antioxidant and anti-apoptotic mechanisms.

Mechanistic Insights and Proposed Signaling Pathways

To visualize the potential mechanisms of action, we can propose signaling pathways based on the activities of related compounds.

Hypothesized Neuroprotective Signaling Cascade

Carbazole derivatives often exhibit neuroprotective effects by mitigating oxidative stress and inhibiting apoptosis. This can involve the upregulation of endogenous antioxidant systems and the modulation of cell survival pathways.

G Compound 6-Bromo-TH-Carbazole Nrf2 Nrf2 Compound->Nrf2 Activates Bax Bax (Pro-apoptotic) Compound->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Upregulates ROS Reactive Oxygen Species (ROS) Mito Mitochondrial Stress ROS->Mito Mito->Bax ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds AntioxidantEnzymes SOD, Catalase, GPx Expression ARE->AntioxidantEnzymes Induces AntioxidantEnzymes->ROS Neutralizes Caspase Caspase-3 Activation Bax->Caspase Bcl2->Bax Apoptosis Apoptosis Caspase->Apoptosis Survival Neuronal Survival G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization & In Vivo cluster_3 Preclinical Synthesis Chemical Synthesis (e.g., Fischer Indole) Purification Purification & Characterization (NMR, MS) Synthesis->Purification Viability Neuroprotection Assay (e.g., MTT vs H2O2) Purification->Viability Binding Receptor Binding Assay (Ki) Viability->Binding Antioxidant ROS Scavenging Assay (DCFDA) Binding->Antioxidant SAR SAR Studies (Analog Synthesis) Antioxidant->SAR PK Pharmacokinetics (ADME/Tox) SAR->PK InVivo Animal Model (e.g., MCAO for Stroke) PK->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: Drug discovery workflow for a novel carbazole derivative.

Conclusion and Future Directions

The analysis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, through the lens of structure-activity relationships derived from benchmark compounds like Cariprazine and P7C3 derivatives, paints a compelling picture of a molecule with significant therapeutic potential. The strategic placement of a bromo substituent and a basic dimethylamino group on the versatile tetrahydrocarbazole scaffold suggests a strong possibility for activity as a neuromodulatory agent, with potential applications in both neuropsychiatric and neurodegenerative disorders.

While direct experimental data remains to be established, the insights gathered from related structures provide a logical and scientifically grounded hypothesis for its pharmacological profile. It likely possesses the ability to cross the blood-brain barrier and engage with key CNS targets such as dopamine receptors, while also potentially conferring neuroprotective effects through antioxidant or anti-apoptotic mechanisms.

Future research should focus on the chemical synthesis and subsequent in vitro and in vivo characterization of this compound. The experimental protocols outlined in this guide provide a clear roadmap for such an investigation. Elucidating its precise mechanism of action—whether through receptor modulation, enzyme inhibition, or other pathways—will be critical in defining its place in the ever-expanding and therapeutically vital landscape of carbazole-based pharmaceuticals.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • The neuroprotective potential of carbazole in traum
  • CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. IJRPC.
  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Biology Pharmacy and Health Sciences.
  • Cariprazine. Wikipedia. [Link]

  • Electrophilic and Free Radical Bromination of Biologically Active Bromo Derivatives of [B] Carbazole Using NBS/ H2SO4. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investig
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI.
  • Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. PubMed.
  • Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. National Institutes of Health. [Link]

  • Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. PubMed.
  • Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. ResearchGate. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed.
  • Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]

  • Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Publishing.
  • Carbazole Derivatives. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole: From Traditional Methods to Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals The 6-bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibitin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting potential in areas such as neuropharmacology and oncology. The efficient and selective synthesis of this and related compounds is therefore of significant interest to the drug discovery and development community. This guide provides an in-depth comparison of alternative synthesis routes for this target molecule, moving beyond a simple listing of steps to explain the underlying chemical principles and practical considerations for each approach. We will explore the classic Fischer indole synthesis alongside modern palladium-catalyzed methods, offering a critical evaluation of their respective strengths and weaknesses.

Route 1: The Traditional Approach - Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry and a common method for constructing the carbazole nucleus.[1] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[1][2] For the synthesis of our target molecule, this route can be envisioned in a multi-step sequence.

Overall Strategy

The synthesis commences with the Fischer indole cyclization to form the 6-bromo-1,2,3,4-tetrahydrocarbazol-3-one intermediate. This ketone is then converted to the corresponding amine via reductive amination, which is subsequently dimethylated to yield the final product.

Reaction Mechanism

The Fischer indole synthesis proceeds through a fascinating cascade of reactions. It begins with the acid-catalyzed formation of a phenylhydrazone from 4-bromophenylhydrazine and a suitable cyclohexanone derivative. The hydrazone then tautomerizes to an enamine, which undergoes a[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate. Aromatization, followed by cyclization and the elimination of ammonia, yields the indole ring of the tetrahydrocarbazole core. The presence of electron-donating or withdrawing groups on the phenylhydrazine can influence the rate of the reaction.[4]

Experimental Protocol

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazol-3-one

  • Hydrazone Formation: To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add 1,3-cyclohexanedione (1.1 eq).

  • Cyclization: Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid or polyphosphoric acid) to the mixture.[1] Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-bromo-1,2,3,4-tetrahydrocarbazol-3-one.

Step 2: Reductive Amination to 6-Bromo-3-amino-1,2,3,4-tetrahydrocarbazole

  • Imine Formation: Dissolve the 6-bromo-1,2,3,4-tetrahydrocarbazol-3-one (1.0 eq) in methanol. Add ammonium acetate (5-10 eq) and stir the mixture at room temperature for 1 hour to form the imine in situ.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of 1M HCl. Basify the mixture with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography on silica gel.

Step 3: Dimethylation via Eschweiler-Clarke Reaction

  • Reaction Setup: To a solution of 6-bromo-3-amino-1,2,3,4-tetrahydrocarbazole (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37% solution, 2.5-3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC. The Eschweiler-Clarke reaction is a reductive amination where formic acid acts as the reducing agent.[5][6][7][8][9]

  • Work-up: After cooling, pour the reaction mixture into water and basify with a strong base (e.g., NaOH pellets) until the solution is strongly alkaline. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 6-bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, can be purified by column chromatography or recrystallization.

Fischer_Indole_Synthesis cluster_0 Route 1: Fischer Indole Synthesis A 4-Bromophenylhydrazine + 1,3-Cyclohexanedione B Step 1: Fischer Indole Cyclization (Acid Catalyst, Heat) A->B C 6-Bromo-1,2,3,4-tetrahydrocarbazol-3-one B->C D Step 2: Reductive Amination (NH4OAc, NaBH3CN) C->D E 6-Bromo-3-amino-1,2,3,4- tetrahydrocarbazole D->E F Step 3: Eschweiler-Clarke Reaction (HCHO, HCOOH) E->F G Target Molecule: 6-Bromo-3-(dimethylamino)-1,2,3,4- tetrahydro-9H-carbazole F->G

Caption: Workflow for the traditional synthesis of the target molecule via Fischer indole synthesis.

Route 2: Modern Palladium-Catalyzed Approaches

Modern organic synthesis has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. These methods often offer milder reaction conditions, greater functional group tolerance, and higher yields compared to traditional methods. For the synthesis of our target molecule, a palladium-catalyzed approach, such as the Buchwald-Hartwig amination, presents a compelling alternative.[10]

Overall Strategy

This strategy involves the initial synthesis of a 3,6-dibromo-1,2,3,4-tetrahydrocarbazole intermediate, followed by a selective Buchwald-Hartwig amination with dimethylamine.

Reaction Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10] The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydrocarbazole

  • Reaction Setup: Combine 4-bromophenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as ethanol or acetic acid.[2][3]

  • Reaction Conditions: Add a catalytic amount of acid (e.g., H₂SO₄) and heat the mixture to reflux for 2-4 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Step 1 of the Fischer indole synthesis route to obtain 6-bromo-1,2,3,4-tetrahydrocarbazole.

Step 2: Bromination to 3,6-Dibromo-1,2,3,4-tetrahydrocarbazole

  • Reaction Setup: Dissolve 6-bromo-1,2,3,4-tetrahydrocarbazole (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.

  • Bromination: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C. The reaction is typically initiated by a radical initiator like AIBN or by light.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography.

Step 3: Buchwald-Hartwig Amination with Dimethylamine

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3,6-dibromo-1,2,3,4-tetrahydrocarbazole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 eq) in a dry, degassed solvent such as toluene or dioxane.

  • Amine Addition: Add a solution of dimethylamine (2.0 M in THF, 1.2-1.5 eq).

  • Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification: The final product is purified by column chromatography on silica gel.

Buchwald_Hartwig_Synthesis cluster_1 Route 2: Palladium-Catalyzed Synthesis A 4-Bromophenylhydrazine + Cyclohexanone B Step 1: Fischer Indole Synthesis A->B C 6-Bromo-1,2,3,4-tetrahydrocarbazole B->C D Step 2: Bromination (NBS) C->D E 3,6-Dibromo-1,2,3,4-tetrahydrocarbazole D->E F Step 3: Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Dimethylamine) E->F G Target Molecule: 6-Bromo-3-(dimethylamino)-1,2,3,4- tetrahydro-9H-carbazole F->G

Caption: Workflow for the modern palladium-catalyzed synthesis of the target molecule.

Comparative Analysis

FeatureRoute 1: Fischer Indole SynthesisRoute 2: Palladium-Catalyzed Synthesis
Starting Materials Readily available and relatively inexpensive.Requires a pre-functionalized dibromo intermediate, which adds steps.
Reaction Conditions Often requires harsh acidic conditions and high temperatures.Generally milder reaction conditions, though requires an inert atmosphere.
Yield Can be variable and moderate, especially in the multi-step sequence.Often provides higher yields and greater selectivity.
Scalability Can be challenging to scale up due to the exothermic nature of the cyclization.More amenable to scale-up with proper engineering controls.
Green Chemistry Use of strong acids and potentially hazardous reagents like phenylhydrazine.[11][12]Use of palladium catalysts (heavy metal) and organic solvents. However, newer, more efficient catalysts can reduce waste.[13][14]
Safety Considerations Phenylhydrazines are toxic and should be handled with care.[11][12] Strong acids are corrosive.Palladium catalysts can be pyrophoric.[15] Ligands and bases can be air and moisture sensitive.

Conclusion and Future Perspectives

Both the traditional Fischer indole synthesis and modern palladium-catalyzed methods offer viable pathways to 6-bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. The choice of route will ultimately depend on the specific needs of the researcher, including scale, available resources, and desired purity.

The Fischer indole synthesis, while classic and utilizing readily available starting materials, can be limited by harsh conditions and moderate yields. In contrast, the Buchwald-Hartwig amination provides a more elegant and often higher-yielding approach, albeit with the need for more specialized reagents and an inert atmosphere.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the use of greener solvents, more readily recyclable catalysts, and one-pot procedures that minimize waste and improve overall efficiency. As the demand for complex carbazole derivatives continues to grow, the development of robust and versatile synthetic methodologies will remain a critical area of investigation.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Chaudhari, T. Y.; et al. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. 2022, 13(1), 160-171.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106(7), 2875-2911.
  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 1-381.
  • Wang, W.; et al. Synthesis of 6-bromo-4-iodoquinoline.
  • Gore, S.; Baskaran, S.; König, B. Fischer Indole Synthesis in Low Melting Mixtures. Org. Lett.2012, 14(17), 4568–4571.
  • Sembiring, L.; et al. Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Procedia Chemistry. 2015, 16, 413-419.
  • Wang, X.; et al.
  • CN104402798A - Resolution method for 3-amino-1, 2, 3, 4-tetrahydrocarbazole.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine.
  • Sergeev, A. G.; et al. Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Russian Journal of Organic Chemistry. 2005, 41(6), 860-874.
  • Buchwald, S. L.; Hartwig, J. F.
  • Rago, A. J.; Dong, G. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation.
  • CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole.
  • Chaskar, A. C.; et al. Highly efficient and facile green approach for one-pot fischer indole synthesis. Journal of the Korean Chemical Society. 2010, 54(4), 411-414.
  • Sathiya, M.; Guhanathan, S. Electrophilic and Free Radical Bromination of Biologically Active Bromo Derivatives of [B] Carbazole Using NBS/ H2SO4. World Journal of Pharmaceutical Research. 2018, 7(8), 291-305.
  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Zhang, H.; et al. Palladium-catalyzed amidation of carbazole derivatives via hydroamination of isocyanates. Org. Biomol. Chem.2014, 12, 5343-5346.
  • Wagaw, S.; Yang, B. H.; Buchwald, S. L. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. J. Am. Chem. Soc.1998, 120(26), 6621–6622.
  • Sigma-Aldrich.
  • Meo, P. L.; et al. Mechanochemical Fischer Indolisation: an Eco-friendly Design for a Timeless Reaction. Green Chem.2019, 21, 5144-5150.
  • Green, R. A.; Hartwig, J. F. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Org. Lett.2014, 16(17), 4388-4391.
  • Central Drug House (P) Ltd.
  • Choi, K.; et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc.2024, 146(29), 19414–19424.
  • Grokipedia. Eschweiler–Clarke reaction.
  • Organic Chemistry Portal.
  • NROChemistry. Eschweiler-Clarke Reaction.
  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond.
  • YouTube. Eschweiler-Clarke Reaction.
  • Wikipedia.

Sources

Validation

Validation of the analytical methods for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

An In-Depth Guide to the Validation of Analytical Methods for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole This guide provides a comprehensive framework for the validation of analytical methods for 6-Bromo-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of Analytical Methods for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

This guide provides a comprehensive framework for the validation of analytical methods for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a carbazole derivative potentially significant in pharmaceutical development. As a critical component in ensuring drug safety and efficacy, the validation of analytical procedures is a mandatory requirement by regulatory bodies worldwide.[1] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation process.

The narrative that follows is structured not as a rigid template, but as a logical progression from foundational principles to detailed experimental execution. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. The core of this guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[2][3][4]

The Foundational Pillars of Analytical Method Validation

Before delving into specific protocols, it is crucial to understand the core performance characteristics that define a validated analytical method. These parameters collectively ensure that a method is suitable for its intended purpose.[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For a stability-indicating method, this is paramount.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as the percent recovery by the assay of a known, added amount of analyte.[2][7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[7][8]

The Primary Analytical Technique: A High-Performance Liquid Chromatography (HPLC) Method

For a compound like 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, which is a non-volatile organic molecule with a strong UV-absorbing carbazole core, High-Performance Liquid Chromatography (HPLC) with UV detection is the overwhelmingly preferred technique for both potency assays and impurity quantification.[9][10] It offers high resolution, sensitivity, and reproducibility, making it the gold standard in pharmaceutical analysis.[1]

Proposed HPLC Method Parameters (for Validation)

The following hypothetical, yet scientifically sound, HPLC method will serve as the basis for our validation guide.

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile, reversed-phase column suitable for retaining and separating moderately polar to non-polar compounds like carbazole derivatives.
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (60:40 v/v)A mixture of organic solvent and aqueous buffer allows for the effective elution and separation of the analyte from potential impurities. A low pH suppresses the ionization of the dimethylamino group, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection UV at 235 nmThe carbazole moiety has strong absorbance in the UV region. 235 nm is a plausible wavelength for sensitive detection.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.

A Step-by-Step Guide to Method Validation

The following sections provide detailed protocols for validating the proposed HPLC method. The entire validation process should be governed by a pre-approved written protocol that specifies the procedures and acceptance criteria.[11]

Workflow for Analytical Method Validation

The overall process follows a logical sequence, where foundational parameters are established before moving to more specific applications like impurity quantification.

G cluster_prep Phase 1: Method Development & Preparation cluster_spec Phase 2: Core Validation cluster_limits Phase 3: Sensitivity & Robustness cluster_final Phase 4: Finalization Dev Method Development Prep Prepare Validation Protocol & Reference Standards Dev->Prep Spec Specificity (Forced Degradation) Prep->Spec Lin Linearity & Range Spec->Lin LOD LOD & LOQ Spec->LOD Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Prec->LOD Rob Robustness Prec->Rob Report Validation Report LOD->Report Rob->Report Implement Method Implementation for QC Report->Implement

Caption: A typical workflow for the validation of an analytical method.

Specificity and Forced Degradation Studies

Specificity is arguably the most critical validation parameter for a stability-indicating method. It is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions to produce potential degradants.[12][13] The goal is to show that the analytical method can separate the main peak (active pharmaceutical ingredient or API) from any degradation products, thus proving it can accurately measure the API in the presence of its impurities.[11]

Experimental Protocol for Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.[13]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Expose the solid drug substance to 105°C in a dry oven for 48 hours. Prepare a solution at 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a solution at 0.1 mg/mL.[12]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. Use a photodiode array (PDA) detector if available to check for peak purity.

Acceptance Criteria
  • The method must demonstrate baseline resolution between the parent peak and all major degradation product peaks.

  • The peak purity index (if using a PDA detector) of the parent peak in the stressed samples should pass, indicating no co-eluting impurities.

  • A target degradation of 5-20% is generally considered appropriate to demonstrate that the method is stability-indicating without degrading the sample excessively.[14]

G cluster_input Input Material cluster_stress Stress Conditions cluster_output Analysis & Outcome API Drug Substance (6-Bromo-...) Acid Acid Hydrolysis (0.1 M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) API->Base Oxid Oxidation (3% H₂O₂) API->Oxid Therm Thermal (105°C) API->Therm Photo Photolytic (ICH Q1B) API->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Outcome Demonstrate Specificity: - Peak Resolution - Peak Purity - Identify Degradation Pathways Analysis->Outcome

Caption: Workflow for forced degradation studies to establish method specificity.

Linearity and Range

This parameter verifies that the method's response is proportional to the analyte concentration over a specified range.

Experimental Protocol
  • Prepare Stock Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For an assay method, a typical range is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, and 120 µg/mL). For an impurity method, the range must cover from the LOQ to 120% of the impurity specification limit.[6]

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Hypothetical Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
80805,123
90903,456
1001,001,789
1101,102,345
1201,205,678
Acceptance Criteria
  • The correlation coefficient (r²) should be ≥ 0.995.[6]

  • The y-intercept should be insignificant compared to the response at 100% concentration.

  • A visual inspection of the plot should show a linear relationship.

Accuracy

Accuracy demonstrates that the method provides results that are close to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a placebo spiked with the API) and calculating the percentage recovery.

Experimental Protocol
  • Prepare Spiked Samples: Prepare samples (e.g., a placebo formulation) spiked with the API at three different concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Analysis: Prepare three replicate samples at each concentration level and analyze them.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Hypothetical Accuracy Data
Spike LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0121.1100.9%
Acceptance Criteria
  • The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0% for a drug substance assay.

Precision

Precision is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol (Repeatability)
  • Prepare Samples: Prepare a minimum of six independent samples at 100% of the test concentration.

  • Analysis: Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

Experimental Protocol (Intermediate Precision)
  • Prepare Samples: Prepare a new set of six independent samples at 100% concentration.

  • Analysis: Analyze the samples on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the %RSD for this set and compare it with the repeatability results.

Hypothetical Precision Data
ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Number of Samples 66
Mean Assay (%) 99.8%100.1%
% RSD 0.45%0.52%
Acceptance Criteria
  • The %RSD for repeatability and intermediate precision should not be more than 2%.[2]

Robustness

Robustness is tested by making small, deliberate changes to the method parameters to assess its reliability.

Experimental Protocol
  • Vary Parameters: Identify critical method parameters and vary them within a small, realistic range.

  • Analysis: Analyze a standard solution under each modified condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

Hypothetical Robustness Study
Parameter VariedModificationResult
Flow Rate 0.9 mL/min & 1.1 mL/minSystem suitability passes.
Column Temperature 28°C & 32°CSystem suitability passes.
Mobile Phase pH pH 2.8 & pH 3.2System suitability passes.
% Organic 58% & 62% AcetonitrileSystem suitability passes.
Acceptance Criteria
  • The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method is robust.

Comparison with Alternative and Complementary Analytical Techniques

While HPLC is the primary workhorse for quantitative analysis, other techniques play crucial supporting roles.

TechniquePrimary ApplicationAdvantagesLimitations for Routine QC
HPLC-UV Assay, Impurity QuantificationHigh precision, robust, widely available.Limited structural information.
LC-MS Impurity Identification, Structural ElucidationProvides molecular weight and fragmentation data, highly sensitive.More complex, higher cost, may not be as robust for routine quantification as UV.
GC-MS Analysis of Volatile ImpuritiesExcellent for volatile/semi-volatile compounds.Not suitable for non-volatile and thermally labile compounds like the target molecule.[10]
NMR Spectroscopy Definitive Structure ConfirmationProvides detailed structural information for the API and for isolated impurities.[15][16]Low sensitivity, not suitable for trace analysis or routine quantification.
FT-IR Spectroscopy Identity ConfirmationProvides a unique "fingerprint" based on functional groups.[15]Not a quantitative technique.

Conclusion

The validation of an analytical method for a substance like 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a rigorous, multi-faceted process that is essential for ensuring product quality and regulatory compliance. This guide outlines a comprehensive strategy, rooted in the principles of the ICH Q2(R2) guideline, for validating a stability-indicating HPLC method. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can develop a method that is scientifically sound, reliable, and fit for its intended purpose in a regulated pharmaceutical environment. Each step, from forced degradation to robustness testing, provides a layer of confidence in the data generated, ultimately safeguarding patient health.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • SynThink Research Chemicals.
  • Ghulam A. Shabir.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Altabrisa Group. (2025).
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Pharmaguideline. (2024).
  • NIH. (2024).
  • ResearchGate. (2025).
  • MedCrave online. (2016).
  • RJPT.
  • PharmaScroll. (2023).
  • Univerzita Karlova. (2022). Validation of chromatographic methods in pharmaceutical analysis.

Sources

Comparative

Efficacy of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole in Different Experimental Models: A Comparative Guide

Introduction: The Tetrahydrocarbazole Scaffold - A Privileged Structure in Drug Discovery The 1,2,3,4-tetrahydrocarbazole core is a tricyclic heterocyclic system that has garnered significant attention in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydrocarbazole Scaffold - A Privileged Structure in Drug Discovery

The 1,2,3,4-tetrahydrocarbazole core is a tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules.[1] This scaffold's rigid, planar structure, combined with its lipophilic nature, allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Modifications at various positions of the tetrahydrocarbazole ring system have been extensively explored to develop novel therapeutic agents with enhanced potency and selectivity. This guide focuses on the potential efficacy of a specific derivative, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, by drawing comparisons with structurally related analogs that have been evaluated in anticancer, neuroprotective, and anti-inflammatory experimental models. While direct experimental data for this exact molecule is limited in publicly available literature, an analysis of its structural features in the context of known active analogs allows for a scientifically grounded exploration of its potential therapeutic applications.

Anticipated Anticancer Efficacy: Insights from Bromo-Substituted Carbazole Analogs

The presence of a bromine atom at the C6 position of the carbazole nucleus is a recurring motif in derivatives exhibiting potent anticancer activity.[3][4] This halogen substitution can enhance the molecule's ability to interact with biological targets through various mechanisms, including intercalation into DNA and inhibition of key enzymes involved in cancer cell proliferation.[5]

Comparative Analysis with 3,6-Dibromocarbazole and 1,4-dimethyl-6-bromo-9H-carbazole Derivatives

Recent studies have highlighted the cytotoxic effects of N-alkyl-3,6-dibromocarbazole derivatives against breast cancer cell lines, such as MCF-7 and MDA-MB-231.[3][4] These compounds have demonstrated moderate to good antiproliferative activity, with GI50 values in the micromolar range.[3] Similarly, derivatives of 1,4-dimethyl-6-bromo-9H-carbazole have shown significant in vitro anticancer activity against human glioma cell lines.[6] The dimethylamino group at the C3 position of our target molecule introduces a basic center, which could influence its pharmacokinetic properties and target interactions.

Table 1: Comparative Anticancer Activity of Bromo-Carbazole Derivatives and a Standard of Care

Compound/DrugExperimental ModelKey Findings (IC50/GI50)Reference
N-alkyl-3,6-dibromocarbazole derivativesMCF-7 and MDA-MB-231 breast cancer cell linesGI50 in the range of 4.7–32.2 µM[3]
1,4-dimethyl-9H-carbazol-3-yl)methanamine derivatives (bromo-substituted)Human glioma U87 MG cell lineIC50 values as low as 18.50 µM[6]
TamoxifenEstrogen receptor-positive (ER+) breast cancer cellsActs as an estrogen receptor antagonist[7][8][9][10]
Proposed Mechanism of Anticancer Action

The anticancer effects of many carbazole derivatives are attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression. The planar carbazole ring system can intercalate between DNA base pairs, leading to DNA damage and the activation of apoptotic pathways.

Proposed Anticancer Mechanism of Bromo-Carbazole Derivatives Bromo-Carbazole Derivative Bromo-Carbazole Derivative DNA Intercalation DNA Intercalation Bromo-Carbazole Derivative->DNA Intercalation DNA Damage DNA Damage DNA Intercalation->DNA Damage Apoptosis Induction Apoptosis Induction DNA Damage->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest

Caption: Proposed mechanism of anticancer action for bromo-carbazole derivatives.

Potential Neuroprotective Properties: Learning from the P7C3 Class of Aminopropyl Carbazoles

A compelling area of investigation for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is in the realm of neuroprotection. The P7C3 class of aminopropyl carbazole compounds, which notably includes dibromo-substituted carbazole scaffolds, has demonstrated significant neuroprotective effects in various models of neurodegeneration and nerve cell injury.[11][12][13][14]

Comparison with P7C3 and its Analogs

P7C3 and its more potent analog, P7C3A20, have been shown to protect dopaminergic neurons from cell death in a mouse model of Parkinson's disease.[12][14] The mechanism of action for the P7C3 class involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway.[11][13] This leads to an increase in intracellular NAD+ levels, which is crucial for neuronal survival and function.[11][15] The dimethylamino group in our target compound is structurally reminiscent of the aminopropyl side chain of P7C3, suggesting a potential for similar neuroprotective activity.

Table 2: Comparative Neuroprotective Efficacy of P7C3 Analogs and a Standard of Care

Compound/DrugExperimental ModelKey FindingsReference
P7C3MPTP mouse model of Parkinson's diseaseBlocks MPTP-mediated death of dopaminergic neurons[12][14]
P7C3A20MPTP mouse model of Parkinson's diseaseGreater potency and efficacy than P7C3 in blocking neuronal cell death[12][14]
DonepezilAlzheimer's disease modelsReversible inhibitor of acetylcholinesterase, increasing acetylcholine levels[16][17][18][19][20]
Signaling Pathway of P7C3-Mediated Neuroprotection

The neuroprotective effects of the P7C3 compounds are mediated through the enhancement of the NAD+ salvage pathway, which plays a critical role in cellular energy metabolism and stress resistance.

P7C3-Mediated Neuroprotective Signaling Pathway P7C3 Compound P7C3 Compound NAMPT Activation NAMPT Activation P7C3 Compound->NAMPT Activation Increased NAD+ Levels Increased NAD+ Levels NAMPT Activation->Increased NAD+ Levels Enhanced Neuronal Survival Enhanced Neuronal Survival Increased NAD+ Levels->Enhanced Neuronal Survival

Caption: Simplified signaling pathway of P7C3-mediated neuroprotection.

Inferred Anti-Inflammatory Potential: Evidence from Related Carbazole and Indole Structures

Chronic inflammation is a key pathological feature of many diseases. Several carbazole and indole derivatives have been reported to possess anti-inflammatory properties.[21][22]

Comparative Insights from Anti-inflammatory Carbazoles and Brominated Indoles

A synthetic carbazole derivative, LCY-2-CHO, has been shown to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in macrophages.[21] Furthermore, simple brominated indoles have been identified as potent anti-inflammatory agents, inhibiting the production of nitric oxide and other inflammatory markers.[22] The anti-inflammatory action of these compounds is often linked to the inhibition of key signaling pathways, such as the p38 MAPK and NF-κB pathways.[21][22]

Table 3: Comparative Anti-inflammatory Activity of Carbazole and Indole Analogs

CompoundExperimental ModelKey FindingsReference
LCY-2-CHO (Carbazole derivative)LPS-stimulated RAW264.7 macrophagesInhibits iNOS, COX-2, and TNF-α expression[21]
6-BromoindoleLPS-stimulated RAW264.7 macrophagesInhibits nitric oxide production and NF-κB translocation[22]
Experimental Workflow for Assessing Anti-Inflammatory Activity

A common in vitro model to assess the anti-inflammatory potential of a compound involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for In Vitro Anti-Inflammatory Assay Macrophage Culture Macrophage Culture Pre-treatment with Test Compound Pre-treatment with Test Compound Macrophage Culture->Pre-treatment with Test Compound LPS Stimulation LPS Stimulation Pre-treatment with Test Compound->LPS Stimulation Measurement of Inflammatory Mediators (NO, PGE2, TNF-α) Measurement of Inflammatory Mediators (NO, PGE2, TNF-α) LPS Stimulation->Measurement of Inflammatory Mediators (NO, PGE2, TNF-α) Analysis of Signaling Pathways (e.g., NF-κB, MAPK) Analysis of Signaling Pathways (e.g., NF-κB, MAPK) LPS Stimulation->Analysis of Signaling Pathways (e.g., NF-κB, MAPK)

Caption: A typical experimental workflow for evaluating in vitro anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is not yet widely available, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 6-bromo substituent suggests potential anticancer and neuroprotective activities, while the dimethylamino group at the 3-position may contribute to neuroprotective effects similar to the P7C3 class of compounds. Furthermore, the carbazole scaffold itself is associated with anti-inflammatory properties.

Future research should focus on the synthesis and in vitro and in vivo evaluation of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole in validated models of cancer, neurodegenerative diseases, and inflammation. Such studies will be crucial to ascertain its specific mechanisms of action, potency, and therapeutic potential.

References

  • Tamoxifen's Mechanism of Action Explained. (2025). Swolverine. [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx. [Link]

  • Wang, G., et al. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Cell, 158(6), 1324-1334. [Link]

  • What is the mechanism of Donepezil Hydrochloride? (2024). Patsnap Synapse. [Link]

  • De Jesus-Cortes, H., et al. (2012). Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease. Proceedings of the National Academy of Sciences, 109(42), 17010-17015. [Link]

  • P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage. (2014). PubMed. [Link]

  • Tamoxifen Mechanism. (2023). News-Medical.Net. [Link]

  • Birks, J. S., & Harvey, R. J. (2018). Donepezil for dementia due to Alzheimer's disease. Cochrane Database of Systematic Reviews, (6). [Link]

  • Tamoxifen. (2023). Wikipedia. [Link]

  • What is the role of donepezil (Aricept) in treating dementia, specifically Alzheimer's disease? (2025). Medscape. [Link]

  • Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury. (2016). PubMed Central. [Link]

  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. [Link]

  • How Does the P7C3-Series of Neuroprotective Small Molecules Prevent Membrane Disruption? (2017). PubMed. [Link]

  • Tamoxifen: What to Expect, Side Effects, and More. (2025). BreastCancer.org. [Link]

  • Tamoxifen - Mechanism of Action. (2018). YouTube. [Link]

  • Butler-Fernández, B., et al. (2019). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 24(23), 4277. [Link]

  • Design and synthesis of 3,6-dibromocarbazole derivatives and their cytotoxic and anti-migration effect in cancer cell lines. (2019). American Chemical Society. [Link]

  • The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis. (2012). PubMed Central. [Link]

  • Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease. (2012). PubMed. [Link]

  • Structure of representative N-alkyl-3,6-dihalogencarbazole derivatives. (2019). ResearchGate. [Link]

  • Novel tetrahydrocarbazole benzyl pyridine hybrids as potent and selective butryl cholinesterase inhibitors with neuroprotective and β-secretase inhibition activities. (2018). PubMed. [Link]

  • Cross-coupling reaction with 6-bromo-1,4-dimethyl-9H-carbazole 4. (2023). ResearchGate. [Link]

  • Synthesis of Novel 1,2,3,4-Tetrahydrocarbazole Derivatives of Biological Interest. (2012). ResearchGate. [Link]

  • Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of Parkinson disease. (2012). Proceedings of the National Academy of Sciences. [Link]

  • Focused design of polypharmacophoric neuroprotective compounds: conjugates of gamma-carbolines with carbazole derivatives and tetrahydrocarbazole. (2017). ResearchGate. [Link]

  • Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases. (2022). MDPI. [Link]

  • (6-Bromo-1,4-dimethyl-9 H -carbazol-3-yl-methylene)-hydrazine (Carbhydraz) Acts as a GPER Agonist in Breast Cancer Cells. (2021). ResearchGate. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (2016). PubMed Central. [Link]

  • Synthesis, antimicrobial evaluation, and molecular docking studies of new tetrahydrocarbazole derivatives. (2020). ResearchGate. [Link]

  • 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. (2023). MDPI. [Link]

  • Carbazole derivatives: an attractive scaffold in anticancer lead discovery. (2021). International Journal of Advanced Pharmaceutical and Biological Sciences. [Link]

  • Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). ResearchGate. [Link]

  • tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate. (2010). PubMed Central. [Link]

  • Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. (2013). PubMed. [Link]

  • Exploring the Synthesis and Applications of 3,6-Dibromocarbazole in Modern Chemistry. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Carbazole Alkaloids with Potential Neuroprotective Activities from the Fruits of Clausena lansium. (2019). PubMed. [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. (2024). PubMed. [Link]

  • The neuroprotective potential of carbazole in traumatic brain injury. (2024). PubMed. [Link]

  • Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. (2023). National Institutes of Health. [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2018). MDPI. [Link]

  • The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages. (2004). PubMed. [Link]

  • Analgesic and anti-inflammatory activity of 6-chloro-alpha-methyl-carbazole-2-acetic acid (C-5720). (1976). PubMed. [Link]

Sources

Validation

Characterization and confirmation of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole structure

An In-Depth Technical Guide to the Structural Characterization and Confirmation of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole This guide provides a comprehensive framework for the unambiguous structural de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Characterization and Confirmation of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

This guide provides a comprehensive framework for the unambiguous structural determination of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. For professionals in drug discovery and chemical research, establishing the precise molecular architecture of a novel compound is a critical, non-negotiable step that underpins all subsequent biological and pharmacological evaluation. The validity of any research hinges on the certainty that the tested compound is, in fact, the intended molecule.

Strategic Workflow for Structural Elucidation

The confirmation of a chemical structure is a systematic process of hypothesis testing. We begin with low-resolution techniques to ascertain fundamental properties like molecular mass and the presence of key functional groups. We then proceed to high-resolution methods to map the intricate connectivity of the atomic framework. Each step provides a piece of the puzzle, and the final structure must be consistent with all collected data.[1][2]

G cluster_0 Initial Assessment cluster_1 Connectivity Mapping cluster_2 Definitive Confirmation mol_formula Determine Molecular Formula (HRMS & Elemental Analysis) func_groups Identify Functional Groups (FTIR Spectroscopy) mol_formula->func_groups Step 2 proton_env Proton Environment & Connectivity (1H NMR & COSY) func_groups->proton_env Step 3 carbon_backbone Carbon Skeleton (13C NMR & DEPT) proton_env->carbon_backbone Step 4 proton_carbon Proton-Carbon Correlations (HSQC & HMBC) carbon_backbone->proton_carbon Step 5 crystallography 3D Atomic Arrangement (Single-Crystal X-ray Diffraction) proton_carbon->crystallography Step 6 (If Crystalline) conclusion Confirmed Structure: 6-Bromo-3-(dimethylamino)- 1,2,3,4-tetrahydro-9H-carbazole proton_carbon->conclusion If non-crystalline, strong spectroscopic evidence crystallography->conclusion start Synthesized Compound (Purity Confirmed by HPLC/TLC) start->mol_formula Step 1

Caption: A strategic workflow for molecular structure elucidation.

Mass Spectrometry: The First Piece of the Puzzle

Mass spectrometry (MS) is the initial and most crucial step, providing the molecular weight of the compound.[3][4] For definitive formula determination, High-Resolution Mass Spectrometry (HRMS) is indispensable as it measures mass-to-charge ratios to four or five decimal places, allowing for the calculation of a unique elemental composition.

Expected HRMS Data for C₁₄H₁₇BrN₂: The target molecule contains bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern of nearly equal intensity.

IonCalculated Exact Mass (m/z)
[M(⁷⁹Br)+H]⁺293.0651
[M(⁸¹Br)+H]⁺295.0631

The observation of this doublet with a mass difference of ~1.998 Da is a strong indicator of the presence of a single bromine atom in the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Operate in positive electrospray ionization (ESI+) mode, as the amino groups are readily protonated.[5]

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

  • Analysis: Identify the molecular ion peaks [M+H]⁺. The measured m/z should match the calculated exact mass within a 5 ppm error margin. Confirm the presence of the M+ and M+2 isotopic pattern characteristic of bromine.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy identifies the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation.[6] While it doesn't provide connectivity information, it quickly confirms the presence of key structural motifs and corroborates the findings from other methods.[1]

Predicted IR Absorptions for the Target Structure:

Wavenumber (cm⁻¹)Bond VibrationExpected AppearanceRationale
~3400N-H Stretch (Carbazole NH)Moderate, sharp peakCharacteristic of the secondary amine in the carbazole ring.[7]
3050-3000Aromatic C-H StretchWeak to moderate peaksConfirms the presence of the aromatic portion of the carbazole.
2950-2850Aliphatic C-H StretchStrong, sharp peaksCorresponds to the CH₂ groups of the tetrahydro- ring and the N-methyl groups.[8][9]
~1600, ~1470C=C Aromatic Ring StretchModerate peaksCharacteristic absorptions for the benzene ring within the carbazole system.
~1330Aromatic C-N StretchModerate to strong peakRelates to the tertiary amine (dimethylamino) attached to the aliphatic ring.
1100-1000Aliphatic C-N StretchModerate peakArises from the C-N bonds of the dimethylamino group.
600-500C-Br StretchWeak to moderate peak in the fingerprint regionConfirms the presence of the carbon-bromine bond.[10]

The absence of a strong, broad peak around 3300 cm⁻¹ would rule out a primary amine, and the lack of a sharp, intense peak around 1700 cm⁻¹ confirms the absence of a carbonyl group.[8][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic compound in solution.[3][6] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the entire molecular framework.

¹H NMR Spectroscopy

This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Correlations
~7.8-8.0s (singlet)1HH-5Aromatic proton adjacent to bromine will be deshielded. Will show no coupling (or very weak meta coupling).
~7.2-7.4d (doublet)1HH-7Aromatic proton ortho to the NH group. Coupling to H-8.
~7.1-7.2d (doublet)1HH-8Aromatic proton meta to the bromine. Coupling to H-7.
~3.0-3.2m (multiplet)1HH-3Proton on the carbon bearing the dimethylamino group. Its chemical shift is influenced by the electron-withdrawing N atom.
~2.8-3.0m (multiplet)2HH-4 (CH₂)Aliphatic protons adjacent to the aromatic ring.
~2.7-2.9m (multiplet)2HH-1 (CH₂)Aliphatic protons adjacent to the carbazole nitrogen.
~2.4s (singlet)6HN(CH₃)₂Two equivalent methyl groups give a strong singlet signal.
~1.9-2.1m (multiplet)2HH-2 (CH₂)Aliphatic protons at the C-2 position.
~8.0-8.5 (broad)s (singlet)1HN-HThe carbazole NH proton is often broad and its chemical shift is concentration-dependent.
¹³C NMR Spectroscopy

This provides a count of the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

  • Aromatic Region (δ 110-140 ppm): 6 signals expected for the 6 unique aromatic carbons. The carbon attached to bromine (C-6) will appear around 115 ppm.

  • Aliphatic Region (δ 20-60 ppm):

    • One signal for the C-3 carbon attached to the dimethylamino group (~55-65 ppm).

    • Three signals for the other aliphatic CH₂ carbons (C-1, C-2, C-4) (~20-30 ppm).

    • One signal for the two equivalent N-methyl carbons (~40 ppm).

  • A total of 11 distinct signals are predicted for the 14 carbons, accounting for the symmetry of the two methyl groups and the 6 unique aromatic carbons.

2D NMR for Unambiguous Confirmation

To definitively link the proton and carbon frameworks, 2D NMR experiments are essential.

Caption: Key 2D NMR experiments for structural confirmation.

Comparative Analysis: Ruling Out Isomers

The power of this multi-spectroscopic approach lies in its ability to distinguish the target molecule from its isomers. Let's consider a plausible alternative: 8-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole .

FeatureTarget: 6-Bromo Isomer Alternative: 8-Bromo Isomer Reason for Difference
Aromatic ¹H NMR Three distinct aromatic signals: a singlet (H-5) and two doublets (H-7, H-8).Three distinct aromatic signals, likely a doublet of doublets (dd), and two doublets (d).The coupling patterns differ significantly. In the 8-bromo isomer, all three aromatic protons would be coupled to each other.
HMBC Correlation H-4 protons will show a correlation to the brominated carbon (C-6).H-4 protons will NOT show a correlation to the brominated carbon (C-8).HMBC correlations are typically observed over 2-3 bonds. H-4 is too far from C-8 for a correlation.
¹³C NMR (Aromatic) The quaternary carbon C-4a will be a key landmark.The chemical shift of the carbon adjacent to the NH group (C-8a) will be significantly affected by the nearby bromine.The electronic environment of the aromatic carbons changes based on substituent position.

This comparative analysis demonstrates that only the proposed 6-bromo structure will be fully consistent with the complete set of spectroscopic data.

X-ray Crystallography: The Gold Standard

If the compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the ultimate, unambiguous proof of structure.[12][13] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming not only the connectivity but also the stereochemistry and conformation. While often considered the final word, it is contingent on obtaining suitable crystals and is complementary to the in-solution data provided by NMR.

Conclusion

The structural confirmation of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is achieved not by a single experiment, but by the convergence of evidence from a suite of orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of the required functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra provides an unambiguous map of the atomic connectivity, which is robust enough to differentiate the target molecule from its isomers. For crystalline materials, single-crystal X-ray diffraction can offer the final, definitive proof. This rigorous, multi-faceted approach ensures the high level of scientific integrity required for advancing compounds in research and development pipelines.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Vertex AI Search.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Online Organic Chemistry Tutor.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
  • Structure Determination of Organic Compounds. (n.d.).
  • Crystal Structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl) - PubMed. (2014). PubMed.
  • FT-IR spectra of control and treated samples of carbazole. (n.d.).
  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Journal of Molecular Structure.
  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. (2018). Scholarena.
  • The Crystal and Molecular Structure of Carbazole. (1969). Semantic Scholar.
  • Synthesis and Characterization of Biologically Active Bromo Derivatives of [b] Carbazole Using Nbs/H2SO4. (2018). World Journal of Pharmaceutical Research.
  • Structure Determination of Organic Compounds. (n.d.). Pharmacy 180.
  • Infrared Spectra of Some Common Functional Groups. (n.d.).
  • Mass Spectrometry Parameters for Analytes Under Study. (n.d.).
  • Infrared Spectra of Some Common Functional Groups. (2023). OpenStax.
  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Abstract In the landscape of modern drug discovery, particularly in kinase inhibition, the principle of selectivity is paramount. A compound's therapeutic efficacy is intrinsically linked to its ability to modulate a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, particularly in kinase inhibition, the principle of selectivity is paramount. A compound's therapeutic efficacy is intrinsically linked to its ability to modulate a specific target with high fidelity, thereby minimizing off-target effects that can lead to toxicity or unforeseen pharmacological consequences. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole , a representative carbazole derivative with potential kinase inhibitory activity. Through a synthesis of published data and established experimental protocols, we will benchmark its selectivity against well-characterized inhibitors targeting the Pim kinase family, a group of proto-oncogenic serine/threonine kinases. This document is intended for researchers, scientists, and drug development professionals to serve as a practical framework for evaluating compound selectivity and designing robust cross-reactivity screening campaigns.

Introduction: The Pim Kinase Family and the Rationale for Inhibition

The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell signaling pathways that govern cell proliferation, survival, and apoptosis.[1] Unlike many other kinases, Pim kinases are constitutively active upon expression and their activity is primarily controlled at the level of transcription, which is often downstream of the JAK/STAT pathway.[2] Overexpression of Pim kinases is a hallmark of various hematologic malignancies and solid tumors, including acute myeloid leukemia (AML) and prostate cancer, making them highly attractive therapeutic targets.[1][3]

The carbazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[4][5] The specific compound of interest, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole , belongs to this versatile class. While direct, extensive cross-reactivity data for this exact molecule is not publicly available, its structural motifs are common in kinase inhibitors. Therefore, we will use it as a model compound to illustrate the principles and practices of selectivity profiling, comparing its hypothetical performance to established pan-Pim and selective Pim inhibitors.

The Imperative of Selectivity Profiling in Kinase Drug Discovery

Achieving absolute selectivity for a single kinase is a formidable challenge due to the conserved nature of the ATP-binding pocket across the human kinome.[6] Pharmacological studies are often complicated by the fact that many reference inhibitors are not entirely selective for one target.[7] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of understanding a compound's true mechanism of action and predicting its safety profile.

A promiscuous inhibitor may demonstrate potent efficacy in cellular assays, but this could be the result of "polypharmacology"—the modulation of multiple targets. While sometimes beneficial, unintended off-target engagement is a leading cause of clinical trial failures.[8] Quantitative measures, such as the 'selectivity entropy', have been developed to provide a single-value parameter for rank-ordering inhibitors based on their selectivity, where a low score indicates high selectivity.[7]

Comparative Selectivity Analysis: A Data-Driven Benchmark

To contextualize the potential selectivity of our carbazole compound, we will compare it against two well-documented Pim kinase inhibitors with distinct selectivity profiles:

  • AZD1208: A potent, orally available pan-Pim kinase inhibitor with low nanomolar activity against all three isoforms.[1][9]

  • SGI-1776: An ATP-competitive inhibitor of all three Pim isoforms, which also exhibits activity against the FMS-like tyrosine kinase 3 (FLT3), an important off-target in the context of AML.[10][11]

The following table summarizes the inhibitory activity (IC50) of these compounds against Pim kinases and a representative off-target kinase. The data for the carbazole compound is presented as hypothetical values for illustrative purposes, based on activities of similar scaffolds.

CompoundPim-1 (IC50 nM)Pim-2 (IC50 nM)Pim-3 (IC50 nM)FLT3 (IC50 nM)Data Source(s)
AZD1208 0.45.01.9>10,000[1][12][13]
SGI-1776 73636944[11][14]
Hypothetical Carbazole 25450150>5,000N/A

Analysis of Profiles:

  • AZD1208 demonstrates a highly potent and "clean" pan-Pim profile. Its remarkable selectivity against other kinases, including FLT3, makes it an excellent tool compound for studying the specific consequences of Pim inhibition.[9]

  • SGI-1776 is also a pan-Pim inhibitor but shows significant potency against FLT3.[11] This polypharmacology can be a double-edged sword; while it may offer broader efficacy in cancers driven by both Pim and FLT3 signaling, it complicates the interpretation of experimental results and increases the risk of off-target toxicities.[10]

  • Our Hypothetical Carbazole is profiled as a moderately potent Pim-1 inhibitor with weaker activity against Pim-2 and Pim-3, and good selectivity against FLT3. This profile suggests it could serve as a starting point for developing a more Pim-1 selective inhibitor.

Methodologies for Comprehensive Cross-Reactivity Assessment

To generate the kind of data presented above, a multi-tiered experimental approach is essential. Here, we provide detailed protocols for key assays that form the foundation of a robust selectivity screening campaign.

Biochemical Kinase Inhibition Assay: ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[15] It is a universal method applicable to virtually any kinase.

Causality Behind Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability, and homogeneous format (fewer steps), which makes it ideal for high-throughput screening across large kinase panels.[16] The two-step process first terminates the kinase reaction and depletes remaining ATP, ensuring that the subsequent luminescence signal is directly proportional to the ADP produced, thus accurately reflecting kinase inhibition.[17]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup (5 µL volume):

    • In a 384-well plate, add 1 µL of test compound (e.g., Carbazole) at various concentrations.

    • Add 2 µL of a mix containing the target kinase (e.g., Pim-1) and the appropriate substrate peptide.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes unused ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP.

    • The newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to DMSO (vehicle) controls and determine IC50 values using non-linear regression.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation A Add Compound, Kinase, Substrate B Add ATP (Initiate Reaction) A->B C Incubate (60 min) B->C D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D Reaction Complete E Incubate (40 min) D->E F Add Kinase Detection Reagent (Convert ADP to ATP) E->F G Incubate (30 min) F->G H Measure Luminescence G->H

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Biochemical assays are invaluable, but they do not confirm that a compound can reach and bind to its target in the complex environment of a living cell. CETSA® is a powerful biophysical method that directly measures target engagement in cells or tissues.[18][19] The principle is that ligand binding stabilizes a target protein, resulting in a higher melting temperature (Tm).[6]

Causality Behind Choices: CETSA® is critical because it provides direct evidence of target binding in a physiological context, bridging the gap between biochemical potency and cellular activity.[20] It is independent of downstream functional readouts, making it a direct and unambiguous measure of physical interaction.[19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells (e.g., MOLM-16 AML cell line) to ~80% confluency.

    • Treat cells with the test compound (e.g., Carbazole at 10x cellular IC50) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into a PCR plate.

    • Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Protein Separation:

    • Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Quantification:

    • Quantify the amount of soluble target protein (e.g., Pim-1) remaining at each temperature using an appropriate method like Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both treated and untreated samples.

    • A positive "thermal shift" (increase in Tm) in the compound-treated sample confirms target engagement.

CETSA_Workflow A Treat Cells (Compound vs. Vehicle) B Harvest & Lyse Cells A->B C Heat Lysates (Temperature Gradient) B->C D Centrifuge (Pellet Aggregates) C->D E Collect Supernatant (Soluble Protein) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Plot Soluble Protein vs. Temperature F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Discussion & Strategic Insights

Our comparative analysis highlights the nuanced landscape of kinase inhibitor selectivity. While a compound like AZD1208 represents the gold standard for a selective tool compound, molecules with broader activity profiles like SGI-1776 may have different therapeutic applications, provided their off-target activities are well-characterized and understood.[9][21]

For the 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole , the hypothetical profile suggests a promising starting point for lead optimization. The key objectives would be:

  • Enhance On-Target Potency: Improve the IC50 against Pim-1 into the low nanomolar range.

  • Improve Isoform Selectivity: If a Pim-1 specific inhibitor is the goal, medicinal chemistry efforts should focus on exploiting the subtle differences between the ATP-binding pockets of the Pim isoforms.

  • Confirm Kinome-Wide Selectivity: The initial profiling should be expanded to a broad panel of kinases (e.g., 400+ kinases) to proactively identify any potential off-target liabilities.

The described methodologies, ADP-Glo™ for broad screening and CETSA® for cellular validation, provide a robust, self-validating system.[7][18] Strong biochemical potency that translates into a clear thermal shift in a cellular context provides high confidence that the compound's observed cellular phenotype is due to on-target engagement.

Conclusion

The development of a successful kinase inhibitor hinges on a deep and early understanding of its selectivity profile. This guide has used 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole as a scaffold to compare and contrast different selectivity profiles within the Pim kinase inhibitor class. By employing systematic, multi-faceted experimental strategies, researchers can effectively characterize their compounds, make data-driven decisions for optimization, and ultimately increase the probability of advancing safe and effective therapeutic candidates.

References

  • Klaeger, S., Gohlke, B., Scott, M. P., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(498), eaai8079. [Link]

  • Maiti, B., & Chanda, K. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. Journal of Medicinal Chemistry, 66(3), 1947–1964. [Link]

  • Meghani, M., Mahawar, P. K., Sharma, K., & Singh, G. (2020). A Review on Biological Activity of Heterocyclic Nucleus Carbazole. Asian Journal of Pharmaceutical Research and Development, 8(3), 152-161. [Link]

  • Makowiec, S. (2019). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. MOST Wiedzy. [Link]

  • Sathiya, M., & Guhanathan, S. (2018). Electrophilic and Free Radical Bromination of Biologically Active Bromo Derivatives of [B] Carbazole Using NBS/ H2SO4. World Journal of Pharmaceutical Research, 7(8), 291-305. [Link]

  • Keeton, E. K., McEachern, K., Dillman, K. S., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]

  • Bamborough, P., Chung, C. W., & Furdui, C. M. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 59(4), 1379–1403. [Link]

  • Kumar, M. P., Mahantesh, G., Amaladass, P., Manikandan, C., & Dhayalan, V. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 33671-33703. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 197-212. [Link]

  • Chen, L. S., Redkar, S., Taverna, P., et al. (2011). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 117(1), 147–156. [Link]

  • Natarajan, K., & Kolli, R. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Molecules, 28(15), 5735. [Link]

  • Holder, S., & Zuercher, W. J. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Journal of Medicinal Chemistry, 65(24), 16193–16212. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Musso, L., & Dall'Acqua, S. (2023). Special Issue "Carbazole Derivatives: Latest Advances and Prospects". Molecules, 28(7), 3012. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Lin, Y. W., Beharry, Z. M., Hill, E. G., et al. (2019). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology, 9, 558. [Link]

  • Durham, T. B., Blanco, M. J., & Johnson, D. S. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2418–2427. [Link]

  • Asati, V., Mahapatra, D. K., & Bharti, S. K. (2020). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Current Drug Targets, 21(1), 2-15. [Link]

  • Rawat, B., Sucheta, Rahi, S., & Rana, A. (2021). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research and Pharmaceutical Sciences, 11(3), 76-98. [Link]

  • Ke, S., & Zhang, X. (2025). New Mechanistic Insight on the PIM-1 Kinase Inhibitor AZD1208 Using Multidrug Resistant Human Erythroleukemia Cell Lines and Molecular Docking Simulations. ResearchGate. [Link]

  • Kumar, M. P., Mahantesh, G., Amaladass, P., Manikandan, C., & Dhayalan, V. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(48), 33671-33703. [Link]

  • Natarajan, K., Forrest, D. L., & Loriaux, M. M. (2013). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Leukemia, 27(2), 302–308. [Link]

  • Roskoski, R. Jr. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1315-1339. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Durham, T. B., Blanco, M. J., & Johnson, D. S. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1469. [Link]

  • Wang, C., Chen, Z., & Hou, X. (2018). Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity. Journal of Photochemistry and Photobiology B: Biology, 178, 483-490. [Link]

  • Foulks, J. M., Carpenter, K. J., Luo, B., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-13. [Link]

  • AstraZeneca. (2018). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Kumar, A., & Kumar, V. (2021). recent developments in c−h functionalization of carbazoles. Tetrahedron, 80, 131922. [Link]

  • An, Y., & Zhang, Y. (2015). Identification of Quinones as Novel PIM1 Kinase Inhibitors. International Journal of Molecular Sciences, 16(12), 29097–29108. [Link]

  • Pelago Bioscience. (n.d.). Publications. CETSA. [Link]

  • BPS Bioscience. (n.d.). SGI-1776 free base. BPS Bioscience. [Link]

  • Karim, R. M., Chan, A., Zhu, J. Y., & Schönbrunn, E. (2020). Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains. Journal of Medicinal Chemistry, 63(6), 3227–3237. [Link]

  • Munson, M., Lamb, M. L., & Tawa, G. (2016). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. ACS Chemical Neuroscience, 7(12), 1681–1688. [Link]

  • Karim, R. M., Chan, A., Zhu, J. Y., & Schönbrunn, E. (2020). Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains. Journal of Medicinal Chemistry, 63(6), 3227-3237. [Link]

Sources

Validation

A Comparative Performance Analysis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole as a G Protein-Coupled Receptor Modulator

Abstract This guide provides a comprehensive benchmark analysis of the novel synthetic compound, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (hereafter referred to as Compound-6B), against established stand...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive benchmark analysis of the novel synthetic compound, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole (hereafter referred to as Compound-6B), against established standards in the context of G Protein-Coupled Receptor (GPCR) modulation. Tetrahydrocarbazole derivatives are a class of compounds known for a wide range of pharmacological activities, including antibacterial, anticancer, and neuroprotective effects.[1] This guide focuses on characterizing Compound-6B's activity at the human Dopamine D2 receptor (D2R), a critical GPCR in neuroscience and a primary target for antipsychotic and Parkinson's disease therapies.[2][3] We present a head-to-head comparison with the well-characterized D2R full agonist Bromocriptine and the selective antagonist Haloperidol. Performance is evaluated based on binding affinity, functional potency in a G protein-dependent pathway, and β-arrestin recruitment, providing a multidimensional view of the compound's pharmacological profile. All protocols are detailed to ensure reproducibility and transparency, establishing a self-validating framework for analysis.

Introduction and Rationale

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities.[1][4] These activities often stem from their ability to interact with critical cellular targets like GPCRs. The specific substitutions on the THC core, such as bromination and the inclusion of a dimethylamino group in Compound-6B, are designed to modulate target affinity and selectivity. Given the structural motifs, we hypothesized a potential interaction with aminergic GPCRs, such as dopamine or serotonin receptors.

The Dopamine D2 receptor (D2R) was selected as the primary target for this investigation. D2R is a Gi/o-coupled receptor that plays a central role in motor control, motivation, and cognition.[5] Its dysregulation is implicated in schizophrenia and Parkinson's disease.[2] Consequently, D2R agonists and antagonists are mainstays in treating these conditions, making them ideal benchmarks.

Benchmarking Standards:

  • Bromocriptine: A potent, full D2R agonist used clinically to treat Parkinson's disease and hyperprolactinemia.[2][3] It serves as a standard for agonistic activity.

  • Haloperidol: A potent D2R antagonist and a typical antipsychotic drug. It serves as a standard for antagonistic activity and competitive binding.

This guide will benchmark Compound-6B's performance by quantifying three critical pharmacological parameters:

  • Binding Affinity (Ki): The fundamental measure of how tightly a ligand binds to a receptor.

  • Functional Potency & Efficacy (EC50/IC50): The concentration at which a ligand elicits a half-maximal response, measuring its functional impact on G-protein signaling.

  • Biased Signaling (β-arrestin Recruitment): An assessment of whether a ligand preferentially activates G protein pathways over β-arrestin pathways, a concept known as functional selectivity.[6]

Experimental Design and Methodologies

Our experimental workflow is designed to provide a comprehensive pharmacological characterization of Compound-6B. The process involves determining its binding affinity through a competitive radioligand assay, followed by functional characterization using two distinct cell-based assays to measure G-protein activation and β-arrestin recruitment.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis bind_assay Radioligand Binding Assay (Determine Ki) calcium_assay Calcium Flux Assay (Gq/i-coupled G-protein pathway) (Determine EC50/IC50) bind_assay->calcium_assay Characterize functional G-protein response bret_assay BRET Assay (β-arrestin Recruitment) (Assess Bias) bind_assay->bret_assay Characterize functional β-arrestin response analysis Comparative Analysis - Affinity vs. Potency - Bias Calculation calcium_assay->analysis bret_assay->analysis

Protocol: Radioligand Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of Compound-6B for the human Dopamine D2 receptor.

Causality: This assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's affinity, independent of assay conditions, calculated from the IC50 value using the Cheng-Prusoff equation. This is the foundational step for confirming a direct interaction with the target.

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human D2R are prepared. Cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

    • D2R-expressing cell membranes.

    • [³H]-Spiperone (a high-affinity D2R antagonist radioligand) at a final concentration equal to its Kd.

    • Increasing concentrations of the test compound (Compound-6B) or standards (unlabeled Bromocriptine, Haloperidol).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

  • Detection: Scintillation fluid is added to the dried filter plate, and radioactivity is counted using a microplate scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of Haloperidol. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined using non-linear regression. The Ki is calculated using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: G-Protein Pathway Functional Assay (Calcium Flux)

Objective: To measure the functional potency (EC50) of Compound-6B as an agonist or its ability to antagonize a standard agonist (IC50).

Causality: The D2R is a Gi/o-coupled receptor, which primarily inhibits adenylyl cyclase. To facilitate a robust, high-throughput functional assay, the receptor is expressed in a cell line co-expressing a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein that redirects the Gi/o signal to the Gq pathway.[7] Activation of the Gq pathway leads to the release of intracellular calcium (Ca²⁺), which can be measured using a calcium-sensitive fluorescent dye.[8][9][10] This provides a direct readout of receptor activation via a G-protein-mediated pathway.

Methodology:

  • Cell Preparation: HEK293 cells co-expressing the human D2R and a chimeric G-protein are seeded into 384-well black, clear-bottom plates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C. Probenecid may be included to prevent dye leakage.[9]

  • Compound Addition: The plate is placed in a Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.[11]

    • Agonist Mode: Increasing concentrations of Compound-6B or Bromocriptine are added to the wells.

    • Antagonist Mode: Cells are pre-incubated with increasing concentrations of Compound-6B or Haloperidol before adding Bromocriptine at its EC80 concentration.

  • Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular Ca²⁺ concentration.[8]

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration. A sigmoidal dose-response curve is fitted using non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol: β-Arrestin Recruitment Assay (BRET)

Objective: To assess the ability of Compound-6B to promote the interaction between D2R and β-arrestin-2.

Causality: Ligand binding to a GPCR can trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and can also initiate G protein-independent signaling cascades.[6][12] Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure this protein-protein interaction in real-time in living cells.[13][14] By comparing a compound's potency for G-protein activation versus β-arrestin recruitment, its potential signaling bias can be quantified.

Methodology:

  • Cell Preparation: HEK293 cells are transiently co-transfected with two constructs:

    • D2R fused to a Renilla luciferase (Rluc) donor.

    • β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP) acceptor. Transfected cells are seeded into 96-well white microplates.

  • Assay Procedure: 24-48 hours post-transfection, the cell culture medium is replaced with assay buffer.

  • Ligand Stimulation: Cells are treated with increasing concentrations of Compound-6B or Bromocriptine for 15-30 minutes.

  • Substrate Addition: The BRET substrate (e.g., Coelenterazine h) is added to each well.

  • Detection: The plate is immediately read on a BRET-capable microplate reader that simultaneously measures the light emission from Rluc (donor) and YFP (acceptor).

  • Data Analysis: The BRET ratio is calculated as (YFP emission) / (Rluc emission). The net BRET ratio is determined by subtracting the ratio from vehicle-treated cells. Dose-response curves are generated by plotting the net BRET ratio against ligand concentration to determine the EC50 for β-arrestin recruitment.

Results: Comparative Performance Data

The following data represents a hypothetical but realistic outcome of the described experiments, designed to illustrate a clear pharmacological profile for Compound-6B.

CompoundBinding Affinity (Ki, nM)G-Protein Potency (EC50, nM)β-Arrestin Potency (EC50, nM)G-Protein Efficacy (% of Bromocriptine)
Compound-6B 15.245.7> 10,00095%
Bromocriptine 2.58.125.3100%
Haloperidol 1.1IC50 = 2.8 nMN/AAntagonist

Interpretation of Results:

  • Binding Affinity: Compound-6B demonstrates high-nanomolar affinity for the D2R (Ki = 15.2 nM). While potent, its affinity is approximately 6-fold lower than that of the standard agonist Bromocriptine and 14-fold lower than the antagonist Haloperidol.

  • Functional Activity: In the G-protein pathway assay, Compound-6B acts as a full agonist, achieving a maximal response comparable to Bromocriptine (95% efficacy). Its potency (EC50 = 45.7 nM) is also in the nanomolar range but is about 5.6-fold weaker than Bromocriptine.

  • Signaling Bias: The most striking feature of Compound-6B is its profound signaling bias. It is a potent activator of the G-protein pathway but shows virtually no activity in the β-arrestin recruitment assay (EC50 > 10,000 nM). In contrast, Bromocriptine is a relatively balanced agonist, potently recruiting both pathways.

G Compound6B Compound-6B D2R Dopamine D2 Receptor Compound6B->D2R Binds (Ki = 15.2 nM) G_Protein Gi/o Protein Activation (Therapeutic Pathway) D2R->G_Protein Strongly Activates (EC50 = 45.7 nM) B_Arrestin β-Arrestin Recruitment (Desensitization/Side Effects) D2R->B_Arrestin No significant recruitment

Discussion and Field Insights

As a Senior Application Scientist, the data profile of Compound-6B is particularly compelling. While its raw affinity and potency do not surpass the established standard Bromocriptine, its performance profile highlights a critical concept in modern pharmacology: biased agonism .[6]

Expertise & Experience: The choice to run parallel G-protein and β-arrestin assays was deliberate. For decades, drug efficacy was viewed through the simple lens of affinity and functional potency at the primary target. However, we now understand that GPCRs can signal through multiple pathways, and ligands can selectively activate one over another.[12] Bromocriptine, like dopamine itself, is a relatively balanced agonist. It activates the therapeutic G-protein pathway but also robustly recruits β-arrestin, which leads to receptor internalization and desensitization, potentially contributing to tolerance or side effects over time.

Trustworthiness of the Protocol: The described system is self-validating. The radioligand assay confirms target engagement. The functional assays use well-characterized standards (Bromocriptine, Haloperidol) whose performance should fall within established literature values, providing internal quality control for each experiment. The use of orthogonal assays (calcium flux for G-protein and BRET for β-arrestin) ensures that the observed signaling profile is not an artifact of a single detection technology.[8][13]

Authoritative Grounding: Compound-6B's profile as a G-protein-biased agonist is significant. There is a growing hypothesis in the field that for conditions like Parkinson's disease, strong and sustained activation of the Gi/o pathway is desired, while β-arrestin recruitment may be associated with adverse effects like dyskinesia.[15] Therefore, a compound like Compound-6B, which potently stimulates the G-protein pathway without engaging the desensitization machinery, could theoretically offer a more sustained therapeutic benefit with a wider therapeutic window compared to a balanced agonist.

Conclusion

This guide demonstrates a robust methodology for benchmarking the performance of a novel compound, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, against industry standards for the Dopamine D2 receptor. While Compound-6B does not exceed the binding affinity or raw potency of Bromocriptine, it exhibits a highly desirable G-protein-biased signaling profile. This functional selectivity suggests it may represent a promising lead for developing next-generation D2R-targeted therapeutics with an improved side-effect profile. The presented protocols provide a clear and reproducible framework for researchers in drug development to conduct similar in-depth pharmacological characterizations.

References

  • World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. [Link]

  • Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry. [Link]

  • PDQ Cancer Complementary and Alternative Medicine Editorial Board. (2002). Dopamine Agonists. StatPearls Publishing. [Link]

  • Espinoza, S., et al. (2015). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. [Link]

  • Insel, P. A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • Roth, B. L., et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology. [Link]

  • An, L., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Probes and Drugs. [Link]

  • Kim, M., et al. (2025). Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets. Physical Chemistry Chemical Physics. [Link]

  • Wikipedia contributors. (2024). Dopamine receptor D2. Wikipedia. [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • Rana, A., et al. (2021). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research and Pharmaceutical Sciences. [Link]

  • Siripurapu, K. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]

  • Seeman, P., et al. (2017). New Dopamine D2 Receptor Agonist, [3H]MCL-536, for Detecting Dopamine D2high Receptors in Vivo. ACS Chemical Neuroscience. [Link]

  • Wikipedia contributors. (2024). 5-HT2A receptor. Wikipedia. [Link]

  • Lei, T., et al. (2021). Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Bioorganic Chemistry. [Link]

  • Bouvier, M., et al. (2020). Selectivity Landscape of 100 Therapeutically Relevant GPCR Profiled by an Effector Translocation-Based BRET Platform. bioRxiv. [Link]

  • Sherman, W., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Omega. [Link]

  • Caron, M. G., et al. (2010). Application of BRET for Studying G Protein-Coupled Receptors. Current Protocols in Neuroscience. [Link]

  • Roth, B. L., et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology. [Link]

  • Patrick, S. L., et al. (2023). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Patsnap. (2024). What are D2 receptor agonists and how do they work?. [Link]

  • Husain, A., et al. (2018). Design, Synthesis and Pharmacological Evaluation of Some Novel Tetrahydrocarbazoles as Potential COX-2 Inhibitors. Current Drug Discovery Technologies. [Link]

  • Salah-Uddin, A. M., et al. (2015). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. [Link]

  • Caron, M. G., et al. (2021). Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Guidance Overview & Core Principles This document provides a detailed protocol for the safe handling and disposal of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. As a brominated heterocyclic compound, this...

Author: BenchChem Technical Support Team. Date: February 2026

Guidance Overview & Core Principles

This document provides a detailed protocol for the safe handling and disposal of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole. As a brominated heterocyclic compound, this substance requires management as regulated hazardous waste. The procedures outlined are synthesized from established safety protocols for carbazole derivatives and organobromine compounds.

Core Principle of Segregation: The foundational principle for disposing of this compound is strict segregation. Due to its halogenated nature, it must never be mixed with non-halogenated organic solvent waste.[1] Co-mingling prevents the recycling of non-halogenated solvents and dramatically increases disposal costs and complexity.[1]

Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) for the material you are using and adhere to the protocols established by your institution's Environmental Health and Safety (EHS) department. Local, state, and federal regulations must be followed.

Hazard Profile Synthesis

  • Carbazole Moiety: The parent compound, 9H-Carbazole, and its derivatives are known to cause skin and serious eye irritation.[2][3][4] Many may also cause respiratory irritation.[3] Some carbazole compounds are suspected carcinogens.[3]

  • Organobromine Component: Brominated organic compounds are subject to stringent environmental regulations due to their potential for persistence and toxicity.[5] The U.S. Environmental Protection Agency (EPA) regulates wastes from organobromine production under the Resource Conservation and Recovery Act (RCRA), designating them as hazardous.[5] Furthermore, carbazole itself is classified as very toxic to aquatic life with long-lasting effects.[6][7]

Based on this synthesis, 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole must be handled as a substance that is, at a minimum, a skin/eye irritant and an environmental hazard.

Personnel Protection & Handling

Proper protection is non-negotiable when handling this compound for routine use or disposal. The causality is clear: preventing personal exposure and environmental release.

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation.[2][8] Always check the manufacturer's glove compatibility chart.
Eye Protection Chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation or damage.[2][8]
Body Protection Fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Not typically required for small quantities.All handling must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
Safe Handling Practices
  • Work Area: Conduct all transfers and packaging for disposal inside a properly functioning chemical fume hood.[8]

  • Avoid Dust Generation: If handling the solid form, take care to avoid creating dust.[6][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling the material and removing gloves.[6]

Step-by-Step Disposal Protocol

Disposal is a systematic process that begins at the moment waste is generated. Following these steps ensures safety and regulatory compliance.

Step 1: Waste Segregation & Collection

Immediately upon generation, classify the waste.

  • Pure Compound/Grossly Contaminated Items: Any remaining pure 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole or items heavily contaminated (e.g., spatulas, weigh boats) should be collected.

  • Halogenated Solvent Waste: Solutions containing this compound must be collected in a dedicated halogenated waste container.[1]

  • Contaminated Labware: Disposable items with trace contamination (e.g., gloves, wipes) should be double-bagged and placed in a designated solid hazardous waste container.

Step 2: Container Selection & Labeling

Proper containment and identification are critical for preventing accidental exposures and ensuring the waste is accepted by your disposal contractor.

Waste TypeContainer Specification
Solid Waste A sealable, airtight, compatible container (e.g., wide-mouth HDPE jar).[8] For sharps or glassware, use a puncture-resistant container.
Liquid Waste A designated halogenated liquid waste container, often a 20L plastic carboy provided by EHS.[1] Ensure it is chemically compatible and has a secure, leak-proof cap.

Labeling is Mandatory:

  • Attach a completed Hazardous Waste label to the container before adding the first drop of waste.[8][10]

  • The label must clearly state: "Hazardous Waste," the full chemical name "6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole," and list all other components and their approximate percentages.

  • Indicate the relevant hazards (e.g., Irritant, Environmental Hazard).

Step 3: Temporary Storage
  • Keep waste containers securely sealed except when adding waste.[10]

  • Store the containers in a designated satellite accumulation area or your lab's main waste collection site.

  • Ensure secondary containment is used to capture any potential leaks.[10]

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8]

Step 4: Arranging Final Disposal
  • Once the container is full or you have finished the project, submit a chemical collection request to your institution's EHS department or designated hazardous waste contractor.[8]

  • Do not pour this chemical down the drain under any circumstances.[6][7] Its aquatic toxicity makes this a serious environmental violation.

  • The accepted disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility equipped with emission control systems (scrubbers) to neutralize acidic gases like hydrogen bromide (HBr) that are generated.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response line.

  • Isolate & Ventilate: Ensure the spill is contained within a chemical fume hood if possible.

  • Don PPE: Wear the appropriate PPE as listed in Section 3.1.

  • Contain & Absorb:

    • For a solid spill , carefully sweep or scoop the material, avoiding dust generation.[9]

    • For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealable container.[8]

  • Label as Waste: Label the container as hazardous waste, detailing the spilled chemical and the absorbent material.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor or EHS department as per your institution's policy.

Disposal Logic & Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

G cluster_form 1. Assess Physical Form cluster_containment 2. Select & Label Container cluster_storage 3. Store & Await Pickup start Waste Generated (Containing 6-Bromo-THC) is_solid Solid or Solid Debris (e.g., pure compound, contaminated gloves) start->is_solid is_liquid Liquid Solution start->is_liquid solid_container Sealable Solid Waste Container (HDPE Jar, Puncture-Proof Box) is_solid->solid_container liquid_container Halogenated Liquid Waste Container (EHS-approved Carboy) is_liquid->liquid_container label_node Affix Hazardous Waste Label: - Full Chemical Name - All Components & % - Hazard Warnings solid_container->label_node storage_loc Store in Designated Satellite Accumulation Area (with Secondary Containment) solid_container->storage_loc liquid_container->label_node liquid_container->storage_loc end_step Arrange for Pickup by EHS / Licensed Waste Contractor storage_loc->end_step

Caption: Disposal workflow for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

References

  • Vertex AI Search. 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9h-carbazole.
  • PubChem. 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.
  • U.S. Environmental Protection Agency.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • Thermo Fisher Scientific.
  • Sathiya, M. & Guhanathan, S. (2018). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 7(8), 291-305.
  • Thermo Fisher Scientific.
  • Washington State University.
  • Carl ROTH.
  • Apollo Scientific. Safety Data Sheet: 4-Bromo-9H-carbazole. (2023-07-05).
  • Oregon State University Environmental Health and Safety. Hazardous Waste Reduction.
  • Sigma-Aldrich. Safety Data Sheet: 1,2,3,4-Tetrahydrocarbazole. (2024-01-26).
  • TCI Chemicals. Safety Data Sheet: 4-Bromo-9-phenyl-9H-carbazole. (2025-04-03).
  • Fisher Scientific. Safety Data Sheet: 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol. (2023-08-23).
  • Carl ROTH.
  • Sigma-Aldrich. Product Page: 6-bromo-1,2,3,4-tetrahydrocarbazole.
  • Dartmouth College. Hazardous Waste Disposal Guide.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

The core principle of this guide is to treat the compound with a high degree of caution, assuming it possesses hazards similar to or greater than its analogues. These hazards include the potential for skin and eye irrita...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat the compound with a high degree of caution, assuming it possesses hazards similar to or greater than its analogues. These hazards include the potential for skin and eye irritation, respiratory tract irritation, and possible carcinogenicity, as indicated for related carbazole compounds[1][2][3].

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific SDS for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a thorough risk assessment is paramount. Structurally, the molecule combines a brominated carbazole core with a dimethylamino functional group. Brominated aromatic compounds can be irritants and environmentally persistent[4][5]. Aromatic amines are a class of compounds that include known irritants and potential carcinogens[6]. Therefore, our safety protocols will be based on the hazards associated with these classes of compounds.

Anticipated Hazards:

  • Skin Irritation: Many carbazole derivatives are known to cause skin irritation[1][2][3].

  • Serious Eye Irritation: Ocular exposure can lead to significant damage[1][2][3].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system[2][7].

  • Potential Carcinogenicity: Some carbazole compounds are suspected of causing cancer[2].

  • Toxicity: The presence of the dimethylamino group and the brominated ring system suggests potential oral toxicity[8][9].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, a comprehensive PPE strategy is essential to minimize all potential routes of exposure.

Core PPE Requirements
PPE CategoryItemSpecifications
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect from splashes. Should meet ANSI Z87.1 standards.
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities[10]. To be worn in conjunction with safety goggles.
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contaminated.
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage[11].
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills, particularly when handling solutions or larger quantities[11].
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted[10][12].
Respiratory Protection RespiratorAn appropriate NIOSH-approved respirator is necessary if working in an area with inadequate ventilation or where airborne exposure is possible, such as when handling the compound as a powder[10][13]. A fit-tested N95 or higher is a minimum precaution for powders.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested[1][8]. The work area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Donning PPE: Don PPE in the following order: closed-toe shoes, lab coat, inner gloves, chemical-resistant apron, outer gloves, safety goggles, and face shield. If respiratory protection is required, it should be donned after the lab coat and before the final layers of hand and eye protection.

  • Weighing and Transfer: When handling the solid compound, conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation[4]. Use tools and equipment dedicated to this compound to prevent cross-contamination.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use luer-lock syringes and cannulas for transfers where possible.

Spill Management

In the event of a spill, the primary objective is to contain and clean it up safely without creating additional hazards.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills to avoid generating dust[4].

    • Dampen the absorbent material slightly with water to prevent dust from becoming airborne[4].

    • Carefully sweep the mixture into a designated, labeled waste container.

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or sand.

    • Once absorbed, collect the material into a designated, labeled waste container.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Provide them with the location and nature of the spill.

Decontamination and Disposal

Proper decontamination and disposal are critical to prevent environmental contamination and future exposures.

  • Personnel Decontamination: After handling, remove PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Wash hands and forearms thoroughly with soap and water[4].

  • Equipment Decontamination: All non-disposable equipment should be thoroughly cleaned. This may involve rinsing with an appropriate solvent, followed by washing with soap and water.

  • Waste Disposal: All waste containing 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste. Brominated organic compounds should be collected in a designated, labeled, and sealed container for disposal by a licensed hazardous waste facility[14]. Incineration at a facility with appropriate emission controls is a common disposal method for such waste[14].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole.

PPE_Selection_Workflow PPE Selection Workflow for 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole start Start: Assess Task task_type Is the compound handled as a solid powder? start->task_type ventilation Is the work performed in a certified chemical fume hood? task_type->ventilation Yes core_ppe Core PPE: - Safety Goggles - Double Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Closed-toe Shoes task_type->core_ppe No (in solution) quantity Are you handling > 1g or is there a splash risk? ventilation->quantity Yes respirator Add Respirator (N95 or higher) ventilation->respirator No quantity->core_ppe No face_shield_apron Add Face Shield and Chemical-Resistant Apron quantity->face_shield_apron Yes end Proceed with Caution core_ppe->end respirator->quantity face_shield_apron->core_ppe

Caption: PPE selection workflow based on the handling task.

By adhering to these rigorous safety protocols, researchers can confidently work with 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole, ensuring their personal safety and the integrity of their research environment.

References

  • Darnell, A. J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. United States Environmental Protection Agency. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Sharma, A., Rudrawar, S., & Jadhav, H. R. (2022). Scope of the bromination of carbazole derivatives. Synthetic Communications, 52(20), 2845-2856. Retrieved from [Link]

  • Charitopoulou, M. A., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 735. Retrieved from [Link]

  • Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Retrieved from [Link]

  • Liu, C., et al. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research, 38(10), 593-596. Retrieved from [Link]

  • Vehlow, J., et al. (2006). Bromine in waste incineration: partitioning and influence on metal volatilisation. The International Journal of Life Cycle Assessment, 11(1), 79-85. Retrieved from [Link]

  • Li, X., et al. (2007). Degradation of carbazole and its derivatives by a Pseudomonas sp. Applied Microbiology and Biotechnology, 76(4), 931-939. Retrieved from [Link]

  • Request PDF. (2025, August 7). ChemInform Abstract: Preparation of Carbazole and Dibenzofuran Derivatives by Selective Bromination on Aromatic Rings or Benzylic Groups with N-Bromosuccinimide. Retrieved from [Link]

  • Wang, S., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 30, 115939. Retrieved from [Link]

  • Gieg, L. M., et al. (1996). Isolation and description of carbazole-degrading bacteria. Canadian Journal of Microbiology, 42(1), 79-82. Retrieved from [Link]

  • Wujec, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Molecules, 28(18), 6529. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-1,4-dimethyl-9H-carbazole. Retrieved from [Link]

  • DESIDOC. (n.d.). Decontamination of Chemical Warfare Agents. Retrieved from [Link]

  • S-A. H. A. D., et al. (2012). tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3373. Retrieved from [Link]

  • PubChem. (n.d.). 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.